molecular formula C12H26 B14545327 4-Ethyl-2,3,3-trimethylheptane CAS No. 62199-16-0

4-Ethyl-2,3,3-trimethylheptane

Cat. No.: B14545327
CAS No.: 62199-16-0
M. Wt: 170.33 g/mol
InChI Key: VIIXOXRHJWHIBP-UHFFFAOYSA-N
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Description

4-Ethyl-2,3,3-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62199-16-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,3,3-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-9-11(8-2)12(5,6)10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

VIIXOXRHJWHIBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,3,3-trimethylheptane, a branched alkane with the molecular formula C12H26. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes a summary of its key properties, detailed experimental protocols for their determination, and logical workflows presented through diagrams.

Chemical Properties and Data

This compound is a saturated hydrocarbon, meaning it only contains single bonds between carbon atoms.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fourth position and three methyl groups at the second and third positions.[1]

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C12H26[1][2][3]
Molecular Weight 170.33 g/mol [1][2]
IUPAC Name This compound[2]
CAS Registry Number 62199-16-0[1][2][3]
Canonical SMILES CCCC(CC)C(C)(C)C(C)C[2]
InChI InChI=1S/C12H26/c1-7-9-11(8-2)12(5,6)10(3)4/h10-11H,7-9H2,1-6H3[2]
InChIKey VIIXOXRHJWHIBP-UHFFFAOYSA-N[2]
Physical Properties

The physical properties of this compound are crucial for its handling, application, and purification. The following table presents available data, some of which are estimates from computational models.

PropertyValueNotes
Boiling Point 199 °CEstimated
Melting Point -50.8 °CEstimated
Density 0.7850 g/cm³
Refractive Index 1.4371
XLogP3 5.7Computed

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical and physical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through alkylation reactions.[1] A common approach involves the use of organometallic reagents to add the ethyl and methyl groups to a suitable hydrocarbon backbone.

Objective: To synthesize this compound via a Grignard reaction followed by alkylation.

Materials:

  • 3,3-Dimethyl-2-pentanone (B1585287)

  • Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Addition:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas.

    • Under a positive pressure of nitrogen or argon, charge the flask with a solution of ethylmagnesium bromide in anhydrous ether.

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent at 0 °C with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Alkylation (Williamson Ether Synthesis Analogue): This step is a simplification for illustrative purposes, as direct alkylation of the resulting alkane is not feasible. A more realistic multi-step synthesis would be required.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Determination of Boiling Point

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • Purified this compound

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus.

  • Place a small volume of the purified this compound and a few boiling chips into the distilling flask.

  • Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point.

Determination of Density

Objective: To determine the density of this compound at a specific temperature.

Materials:

  • Purified this compound

  • Pycnometer (a flask of a known volume)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove any excess liquid that has expanded and reweigh the pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and property determination of this compound.

Synthesis_Workflow start Starting Materials (3,3-Dimethyl-2-pentanone, Ethylmagnesium bromide) grignard Grignard Reaction start->grignard workup Aqueous Workup grignard->workup extraction Extraction & Drying workup->extraction purification Fractional Distillation extraction->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Property_Determination_Workflow cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis substance Purified Sample of This compound boiling_point Boiling Point (Distillation) substance->boiling_point density Density (Pycnometry) substance->density refractive_index Refractive Index (Refractometry) substance->refractive_index gcms GC-MS substance->gcms nmr NMR Spectroscopy substance->nmr

Caption: Workflow for the determination of physical and spectroscopic properties.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

  • Inhalation: Avoid inhaling vapors. May cause respiratory irritation.

  • Skin and Eye Contact: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ingestion: Do not ingest.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals. Due to the limited availability of experimental data, some values are based on estimations and should be confirmed through empirical testing for critical applications. The provided protocols offer a starting point for such experimental verification.

References

An In-depth Technical Guide to 4-Ethyl-2,3,3-trimethylheptane (CAS Number: 62199-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,3,3-trimethylheptane, a saturated branched-chain alkane. Due to a notable scarcity of specific experimental data in publicly accessible literature, this document consolidates available physicochemical properties and contextualizes them with general information on similar branched alkanes. It outlines general synthetic approaches and discusses the expected toxicological profile based on related C12 hydrocarbon compounds. This guide is intended to serve as a foundational resource for researchers and professionals, highlighting the current knowledge gaps and potential areas for future investigation.

Physicochemical Properties

This compound is a C12H26 isomer with a molecular weight of approximately 170.33 g/mol .[1][2] It is a branched-chain alkane, a class of compounds known for their lower boiling points compared to their straight-chain counterparts, a characteristic that makes them useful in applications where volatility is a factor.[3] While extensive experimental data for this specific isomer is limited, the following table summarizes the available quantitative information.

PropertyValueSource
CAS Number 62199-16-0[1][2]
Molecular Formula C12H26[1][2]
Molecular Weight 170.3348 g/mol [2]
Boiling Point 199 °C[4]
Density 0.7850 g/cm³[4]
Refractive Index 1.4371[4]
Melting Point (Estimated) -50.8 °C[4]

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented. However, general methodologies for the preparation of highly branched alkanes can be applied.[5] These methods often involve the formation of new carbon-carbon bonds through techniques such as alkylation, Grignard reactions, or Wittig reactions followed by hydrogenation.[6][7]

One plausible synthetic approach involves the alkylation of a smaller alkane or the coupling of alkyl halides.[8] For instance, a Grignard reaction could be employed to create the tertiary alcohol precursor, which is then deoxygenated to the final alkane.[9]

Below is a generalized workflow for the synthesis of a highly branched alkane, which could be adapted for this compound.

G General Synthesis Workflow for Highly Branched Alkanes cluster_0 Precursor Synthesis cluster_1 Final Product Formation cluster_2 Purification Start Starting Materials (e.g., Alkyl Halides, Ketones) Grignard Grignard Reagent Formation or other C-C bond formation Start->Grignard Intermediate Intermediate Product (e.g., Tertiary Alcohol) Grignard->Intermediate Deoxygenation Deoxygenation/Reduction (e.g., via Tosylate/LiAlH4) Intermediate->Deoxygenation Alkane Crude Highly Branched Alkane Deoxygenation->Alkane Purification Purification (e.g., Distillation, Chromatography) Alkane->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of a highly branched alkane.

Biological Activity and Toxicology

Specific toxicological studies on this compound have not been identified. However, data on similar C9-C12 isoalkanes suggest a low order of acute toxicity.[10] For a mixture of C12-14 iso-alkanes, the oral LD50 in rats was found to be greater than 5000 mg/kg, and the dermal LD50 was greater than 2000 mg/kg.[9] Inhalation of high concentrations of similar alkanes may cause central nervous system effects such as dizziness.[10]

Branched alkanes are generally considered to have low systemic toxicity and are not expected to be genotoxic.[11] Some long-chain alkanes have been investigated for their potential cocarcinogenic or promoting activities, though the direct relevance to this specific isomer is unknown.[1] As with many hydrocarbons, there is a potential for aspiration hazard if the liquid is ingested.[9]

The following diagram illustrates a simplified overview of the potential metabolic pathway for alkanes in biological systems, which generally involves oxidation to alcohols and subsequent conversion to fatty acids.

G General Metabolic Pathway of Alkanes Alkane This compound (Branched Alkane) Hydroxylation Hydroxylation (Cytochrome P450 monooxygenases) Alkane->Hydroxylation Alcohol Primary/Secondary/Tertiary Alcohol Hydroxylation->Alcohol Oxidation1 Oxidation (Alcohol Dehydrogenase) Alcohol->Oxidation1 Aldehyde_Ketone Aldehyde or Ketone Oxidation1->Aldehyde_Ketone Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde_Ketone->Oxidation2 FattyAcid Carboxylic Acid / Fatty Acid Oxidation2->FattyAcid BetaOxidation β-Oxidation FattyAcid->BetaOxidation Metabolism Further Metabolism BetaOxidation->Metabolism

Caption: Simplified general metabolic pathway for alkanes.

Applications and Areas for Future Research

Due to its branched structure, this compound may have potential applications as a component in fuels to improve octane (B31449) ratings or as a specialty solvent.[8] Its well-defined structure could also make it a useful standard in analytical chemistry for the identification of complex hydrocarbon mixtures.

The significant lack of empirical data for this compound presents numerous opportunities for future research. Key areas for investigation include:

  • Definitive Spectroscopic Analysis: Acquiring and publishing the ¹H NMR, ¹³C NMR, and mass spectra of a purified sample.

  • Development of a Specific Synthesis Protocol: Documenting a reliable and efficient method for its preparation.

  • Toxicological and Biological Studies: Conducting in vitro and in vivo studies to determine its specific toxicological profile and any potential biological activities.

  • Investigation of Physical Properties: Precise measurement of properties such as viscosity, surface tension, and vapor pressure at various temperatures.

Conclusion

This compound represents a specific isomer within the vast landscape of saturated hydrocarbons. While its basic physicochemical properties can be estimated or have been sparsely reported, a detailed experimental characterization is largely absent from the current scientific literature. This guide serves to collate the available information and highlight the need for further research to fully understand the chemical, physical, and biological properties of this compound, which could unlock its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physicochemical Properties of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of various isomers of dodecane (B42187) (C12H26). The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the properties of these aliphatic hydrocarbons are of interest. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides a logical workflow for these experimental processes.

Dodecane, a saturated hydrocarbon with the molecular formula C12H26, exists in 355 structural isomers, each with unique physical and chemical characteristics. The degree of branching in the carbon chain significantly influences these properties, affecting parameters such as boiling point, melting point, density, viscosity, and refractive index. Understanding these variations is crucial for applications ranging from solvent chemistry and fuel technology to the formulation of pharmaceutical products.

Physicochemical Data of Selected C12H26 Isomers

The following tables summarize key physicochemical properties for n-dodecane and a selection of its branched isomers, allowing for a clear comparison of the impact of structural differences.

Isomer NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
n-DodecaneC12H26216.2-9.60.7491.4216
2-MethylundecaneC12H26210-46.80.7401.421
3-MethylundecaneC12H26211N/AN/AN/A
4-MethylundecaneC12H26209.8-67.90.74781.4231
5-MethylundecaneC12H26N/AN/AN/AN/A
2,2-DimethyldecaneC12H26201N/A0.7441.419
2,2,4,6,6-PentamethylheptaneC12H26177.65-670.74871.419

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for each key experiment.

Determination of Boiling Point

The boiling point of the C12H26 isomers can be determined using a method based on the ASTM D86 standard test method for distillation of petroleum products .[1][2][3]

Principle: This test method involves the distillation of a small batch of the liquid sample at atmospheric pressure to determine its boiling range characteristics.[1][2][4]

Apparatus:

  • Distillation flask

  • Condenser and cooling bath

  • Flask support and heat source

  • Receiver cylinder

  • Calibrated temperature measuring device

Procedure:

  • A measured volume of the sample is placed in the distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The condensate is collected in a graduated receiving cylinder.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.[2]

  • For a pure compound like an isomer of dodecane, the boiling point should remain constant throughout the distillation process.

Determination of Melting/Freezing Point

The melting point (or freezing point) can be determined following a procedure analogous to the ASTM D2386 standard test method for the freezing point of aviation fuels .[5][6][7]

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the temperature is allowed to rise.

Apparatus:

  • Jacketed sample tube

  • Stirrer

  • Calibrated thermometer or temperature probe

  • Cooling bath

Procedure:

  • The liquid sample is placed in the jacketed tube.

  • The sample is cooled in the cooling bath while being continuously stirred.

  • The temperature is monitored, and the point at which solid crystals begin to form is noted.

  • The tube is then removed from the bath, and the sample is allowed to warm slowly with continuous stirring.

  • The temperature at which the last of the hydrocarbon crystals completely disappears is recorded as the melting point.

Determination of Density

The density of the liquid isomers can be accurately measured using a pycnometer. The procedure is based on determining the mass of a known volume of the liquid.[8][9][10][11]

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference substance (like water), and then filled with the sample liquid, the density of the sample can be calculated.[9][11]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermostatic bath

  • Pasteur pipet

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the C12H26 isomer.

  • Care is taken to ensure there are no air bubbles, and the pycnometer is placed in a thermostatic bath to bring the sample to the desired temperature (e.g., 20°C).

  • The outside of the pycnometer is carefully dried, and it is weighed.

  • The density is calculated by dividing the mass of the isomer by the volume of the pycnometer.

Alternatively, a digital density meter can be used, following procedures outlined in ASTM D4052 .[11]

Determination of Viscosity

The kinematic viscosity of the dodecane isomers can be measured using a calibrated glass capillary viscometer, as detailed in ASTM D445 .[12][13][14][15][16]

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a viscometer at a controlled temperature.[12][13][16]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Viscometer holder

  • Constant temperature bath

  • Timing device

Procedure:

  • The appropriate viscometer is selected based on the expected viscosity of the sample.

  • The viscometer is charged with the sample and placed vertically in the constant temperature bath until it reaches thermal equilibrium.

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid meniscus to flow between the upper and lower timing marks is accurately measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index of the liquid isomers can be determined using an Abbe refractometer.[17][18][19][20][21]

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[17][20][21]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Constant temperature water circulator

  • Dropper

Procedure:

  • The prisms of the refractometer are cleaned and a few drops of the sample are placed on the measuring prism.

  • The prisms are closed and the instrument is allowed to reach thermal equilibrium, often with the aid of a constant temperature water circulator.

  • The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is divided into a light and a dark region.

  • If using a white light source, the compensator is adjusted to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.

  • The control knob is used to align this dividing line with the crosshairs in the eyepiece.

  • The refractive index is then read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and comparative analysis of the physicochemical properties of C12H26 isomers.

G cluster_start Sample Preparation cluster_experiments Physicochemical Property Determination cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion start Obtain Isomer Samples (e.g., n-Dodecane, 2-Methylundecane, etc.) boiling_point Boiling Point Determination (ASTM D86) start->boiling_point melting_point Melting/Freezing Point Determination (ASTM D2386) start->melting_point density Density Measurement (Pycnometer / ASTM D4052) start->density viscosity Viscosity Measurement (Capillary Viscometer / ASTM D445) start->viscosity refractive_index Refractive Index Measurement (Abbe Refractometer) start->refractive_index data_table Tabulate Quantitative Data boiling_point->data_table melting_point->data_table density->data_table viscosity->data_table refractive_index->data_table comparison Compare Properties Across Isomers data_table->comparison conclusion Correlate Structural Differences with Property Variations comparison->conclusion

Experimental workflow for physicochemical property analysis.

References

Spectroscopic Analysis of 4-Ethyl-2,3,3-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,3,3-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data. This information is crucial for researchers and scientists involved in the identification and characterization of complex organic molecules in fields such as drug development, petrochemistry, and materials science.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated prediction software. It is important to note that while these predictions are based on established algorithms, they may differ slightly from experimental values.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H-NMR chemical shifts for this compound are summarized in the table below.

Atom Number(s) Chemical Shift (ppm) Multiplicity Integration
1~0.8-0.9Triplet3H
2~1.2-1.4Multiplet2H
5~0.8-0.9Triplet3H
6~1.2-1.4Multiplet2H
7~0.8-0.9Doublet3H
8~0.8-0.9Singlet3H
9~0.8-0.9Singlet3H
10~1.5-1.7Multiplet1H
11~1.5-1.7Multiplet1H
12~0.8-0.9Doublet3H

Note: The chemical shifts of protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C-NMR chemical shifts for this compound are presented below.

Atom Number Chemical Shift (ppm)
C1~14
C2~23
C3~35 (Quaternary)
C4~45
C5~11
C6~25
C7~20
C8~28
C9~28
C10~38
C11~48
C12~18

Note: sp³-hybridized carbons in alkanes generally absorb from 0 to 90 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for identification. For branched alkanes like this compound, fragmentation tends to occur at the branching points, leading to the formation of stable carbocations.

The predicted mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound. However, for highly branched alkanes, the molecular ion peak can be of low abundance or even absent. The spectrum would be characterized by a series of fragment ions.

m/z Predicted Fragment Ion Possible Fragmentation Pathway
170[C₁₂H₂₆]⁺Molecular Ion
141[C₁₀H₂₁]⁺Loss of an ethyl radical (-C₂H₅)
127[C₉H₁₉]⁺Loss of a propyl radical (-C₃H₇)
99[C₇H₁₅]⁺Cleavage at the C4-C5 bond
85[C₆H₁₃]⁺Cleavage at the C3-C4 bond with rearrangement
71[C₅H₁₁]⁺Cleavage at the C2-C3 bond
57[C₄H₉]⁺Tertiary butyl cation, often a base peak in branched alkanes
43[C₃H₇]⁺Isopropyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR and Mass Spectrometry data for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals.

1. Sample Preparation:

  • Dissolve approximately 5-25 mg of the alkane sample in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample volume should be around 0.5-0.7 mL.

2. Instrument Parameters (¹H-NMR):

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Spectral Width: 0-15 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. Instrument Parameters (¹³C-NMR):

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Spectral Width: 0-220 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like branched alkanes.

1. Sample Preparation:

  • Prepare a dilute solution of the alkane in a volatile organic solvent (e.g., hexane, dichloromethane).

2. Gas Chromatography (GC) Parameters:

  • Injector: Split/splitless inlet, typically operated in split mode.

  • Injector Temperature: 250-300 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Oven Temperature Program: A temperature ramp is typically used, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-300.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.

Spectroscopic_Data_Relationship Spectroscopic Data and Molecular Structure Relationship Molecule This compound (C12H26) H_NMR 1H-NMR (Proton Environments) Molecule->H_NMR Provides info on C_NMR 13C-NMR (Carbon Environments) Molecule->C_NMR Provides info on MS Mass Spectrometry (Fragmentation Pattern) Molecule->MS Determines Structure Chemical Structure (Connectivity & Branching) Structure->H_NMR Influences Structure->C_NMR Influences Structure->MS Influences

Caption: Relationship between spectroscopic data and molecular structure.

Experimental_Workflow Generalized Spectroscopic Analysis Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis Sample_Prep_NMR Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Sample_Prep_NMR->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment) NMR_Processing->NMR_Analysis End Structural Elucidation NMR_Analysis->End Sample_Prep_MS Sample Preparation (Dilute in Volatile Solvent) GC_Separation Gas Chromatography (Separation) Sample_Prep_MS->GC_Separation MS_Acquisition Mass Spectrometry (Ionization & Detection) GC_Separation->MS_Acquisition MS_Analysis Data Analysis (Fragmentation Pattern) MS_Acquisition->MS_Analysis MS_Analysis->End Start Sample of This compound Start->Sample_Prep_NMR Start->Sample_Prep_MS

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 4-Ethyl-2,3,3-trimethylheptane, including its nomenclature, physicochemical properties, and synthetic considerations. The information is presented to support research and development activities where this molecule may be of interest.

IUPAC Nomenclature and Molecular Structure

The systematic name for an organic compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The name this compound is derived as follows:

  • Identification of the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane "heptane".

  • Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (numbers).

  • Identifying and Naming Substituents : The groups attached to the parent chain are identified. In this molecule, there is one ethyl group (-CH₂CH₃) and three methyl groups (-CH₃).

  • Assigning Locants to Substituents : The position of each substituent on the parent chain is indicated by a number. The substituents are located at positions 2, 3, 3, and 4.

  • Alphabetizing Substituents : The substituents are listed in alphabetical order (ethyl before methyl).

  • Use of Prefixes : Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing.

Following these rules, the correct IUPAC name is This compound .[4]

A visual representation of the IUPAC naming logic is provided below.

IUPAC_Naming_Workflow A Start with Molecular Structure B Identify Longest Carbon Chain (7 carbons) A->B Step 1 D Number Chain for Lowest Substituent Locants A->D Step 2 C Parent Name: heptane B->C Result E Identify Substituents: - Ethyl at C4 - Methyl at C2 - Methyl at C3 - Methyl at C3 D->E Step 3 F Alphabetize Substituents: Ethyl, Methyl E->F Step 4 G Combine Names with Locants and Prefixes F->G Step 5 H Final IUPAC Name: This compound G->H Final Name Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_alkylation Alkylation and Subsequent Steps A React 2-bromo-3,3-dimethylpentane with Mg in dry ether B Formation of 3,3-dimethylpentan-2-ylmagnesium bromide A->B C React Grignard reagent with 4-methyl-2-pentanone B->C Coupling Step D Acidic Workup C->D E Dehydration of Tertiary Alcohol D->E F Catalytic Hydrogenation of the resulting alkene E->F G Purification by Fractional Distillation F->G H This compound G->H

References

Molecular structure of 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,3,3-trimethylheptane

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This document consolidates available data on its physicochemical properties and outlines general experimental protocols relevant to its class of compounds. Visualizations of synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure, characterized by a heptane (B126788) backbone with multiple methyl and ethyl substituents, makes it a subject of interest in fields such as organic synthesis and fuel research.[2] As with other branched alkanes, its properties are influenced by its specific isomeric structure, which affects its physical characteristics like boiling point and viscosity. This guide delves into the specifics of its molecular architecture and related chemical data.

Molecular Structure and Identification

The structural formula of this compound reveals a seven-carbon main chain (heptane). An ethyl group is attached to the fourth carbon, and three methyl groups are located at the second and third positions. The presence of a quaternary carbon at the third position is a notable feature of its structure.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C12H26[1][3]
CAS Number 62199-16-0[1][3]
SMILES String CCCC(CC)C(C)(C)C(C)C[1]
InChI Key VIIXOXRHJWHIBP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, potential applications, and for predicting its behavior in various chemical environments.

PropertyValueSource
Molecular Weight 170.33 g/mol [1][3]
Boiling Point 199°C (estimated)[4]
Melting Point -50.8°C (estimated)[4]
Density 0.7850 g/cm³ (estimated)[4]
Refractive Index 1.4371 (estimated)[4]

Synthesis and Reactions

Synthesis

The synthesis of branched alkanes like this compound typically involves alkylation reactions.[2] One common conceptual approach is the use of organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. For instance, a multi-step synthesis could involve the reaction of an appropriate alkyl halide with magnesium to form a Grignard reagent, which then reacts with a suitable ketone or another electrophile, followed by reduction and further functional group manipulations.

Synthesis_Workflow start Starting Materials (e.g., Alkyl Halides, Ketones) grignard Grignard Reagent Formation start->grignard Mg, Ether coupling Nucleophilic Addition/ Coupling Reaction start->coupling grignard->coupling intermediate Intermediate Alcohol coupling->intermediate reduction Reduction/Deoxygenation intermediate->reduction e.g., Wolff-Kishner or Clemmensen product This compound reduction->product Experimental_Workflow setup Reaction Setup (Alkane, Solvent in Flask) initiation Initiation (UV Light Source) setup->initiation reaction Addition of Bromine initiation->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup (Quenching and Washing) monitoring->workup Upon Completion purification Purification (Distillation/Chromatography) workup->purification product Purified Haloalkane Product(s) purification->product

References

Synthesis of Highly Branched C12 Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to highly branched C12 alkanes. These compounds are of significant interest as high-performance fuels, lubricants, and as inert solvents in various chemical and pharmaceutical applications. This document details three core synthetic strategies: hydroisomerization of n-dodecane, oligomerization of light olefins, and alkylation of smaller alkanes. For each method, detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in their understanding and application of these synthetic approaches.

Hydroisomerization of n-Dodecane

Hydroisomerization is a key industrial process for converting linear alkanes, such as n-dodecane, into their more valuable branched isomers. This process is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement. The degree of branching and the overall yield of iso-dodecanes are highly dependent on the catalyst properties and reaction conditions.

Experimental Protocols

Protocol 1: Hydroisomerization of n-Dodecane over Pt/SAPO-11 Catalyst

This protocol is based on studies investigating the hydroisomerization of n-dodecane using platinum supported on silicoaluminophosphate molecular sieves.

  • Catalyst Preparation:

    • The SAPO-11 molecular sieve is synthesized via hydrothermal methods.

    • The synthesized SAPO-11 is calcined in air at 550 °C for 3 hours.

    • 0.5 wt% Platinum is loaded onto the SAPO-11 support by incipient wetness impregnation using an aqueous solution of H₂PtCl₆.

    • The impregnated catalyst is dried at 120 °C overnight, followed by calcination in air at 350 °C for 3 hours.

  • Hydroisomerization Reaction:

    • The reaction is performed in a fixed-bed continuous-flow reactor.

    • The Pt/SAPO-11 catalyst is placed in the reactor and reduced in situ under a hydrogen flow at 400 °C for 2 hours.

    • n-Dodecane is fed into the reactor along with hydrogen at the desired flow rates.

    • Typical reaction conditions are:

      • Temperature: 320-380 °C

      • Pressure: 1.0-3.0 MPa

      • Weight Hourly Space Velocity (WHSV): 1.0-4.0 h⁻¹

      • H₂/n-dodecane molar ratio: 15:1

    • The reaction products are cooled, and the liquid and gas phases are separated.

    • The liquid products are analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various iso-dodecane isomers.

Protocol 2: Hydroisomerization of n-Dodecane over Pt/ZSM-22 Catalyst

This protocol outlines the use of platinum supported on ZSM-22 zeolite, which exhibits shape selectivity influencing the distribution of branched isomers.

  • Catalyst Preparation:

    • ZSM-22 zeolite is synthesized and calcined.

    • The zeolite is treated with a citric acid solution to modify its acidic properties.

    • Platinum (0.5 wt%) is introduced by impregnation with a solution of tetraammineplatinum(II) nitrate.

    • The catalyst is dried and calcined.

  • Hydroisomerization Reaction:

    • The reaction is carried out in a fixed-bed reactor.

    • The catalyst is reduced under hydrogen flow prior to the reaction.

    • Reaction conditions are set as follows:

      • Temperature: 280-340 °C

      • Pressure: 4.0 MPa

      • Liquid Hourly Space Velocity (LHSV): 1.2 h⁻¹

      • H₂/n-dodecane volume ratio: 750

Data Presentation
CatalystTemperature (°C)Pressure (MPa)n-Dodecane Conversion (%)iso-Dodecane Selectivity (%)Reference
0.5 wt% Pt/SAPO-113200.17680[1]
Pt/ZSM-22-CA-23204.0~90~85[2]
Pt/ZSM-22-CA-33204.0~90~80[2]
Pt/siliceous ZSM-22 (0.2 wt% Pt)2904.02996[3]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

hydroisomerization_mechanism Mechanism of n-Alkane Hydroisomerization on a Bifunctional Catalyst n_alkane n-Alkane (n-Dodecane) metal_site1 Metal Site (Pt) n_alkane->metal_site1 - H₂ (Dehydrogenation) n_alkene n-Alkene (n-Dodecene) metal_site1->n_alkene acid_site Acid Site (Zeolite) n_alkene->acid_site + H⁺ (Protonation) carbenium_ion Carbenium Ion acid_site->carbenium_ion iso_alkene Iso-Alkene (iso-Dodecene) acid_site->iso_alkene iso_carbenium_ion Iso-Carbenium Ion carbenium_ion->iso_carbenium_ion Skeletal Isomerization iso_carbenium_ion->acid_site - H⁺ (Deprotonation) cracked_products Cracked Products iso_carbenium_ion->cracked_products β-scission (cracking) metal_site2 Metal Site (Pt) iso_alkene->metal_site2 iso_alkane iso-Alkane (iso-Dodecane) metal_site2->iso_alkane + H₂ (Hydrogenation)

Caption: Hydroisomerization mechanism on a bifunctional catalyst.

Oligomerization of Light Olefins

Oligomerization involves the coupling of smaller olefin molecules (monomers) to form larger molecules (oligomers). By selecting appropriate catalysts and reaction conditions, this process can be tailored to produce highly branched C12 olefins, which can then be hydrogenated to the corresponding alkanes.

Experimental Protocols

Protocol 3: Dimerization of Isobutylene (B52900) to Diisobutylene

This protocol describes the dimerization of isobutylene, a key step in the synthesis of highly branched C8 and subsequently C12 alkanes.

  • Catalyst: Acidic ion-exchange resin (e.g., Amberlyst 15).

  • Reaction Setup:

    • The reaction is conducted in a fixed-bed tubular reactor.

    • The reactor is packed with the acidic resin catalyst.

  • Reaction Procedure:

    • A feed stream containing isobutylene (and often a diluent like isobutane) is passed through the catalyst bed.

    • The reaction temperature is maintained between 50-100 °C.

    • The pressure is kept sufficiently high to maintain the liquid phase (e.g., 1.0-2.5 MPa).

    • The liquid hourly space velocity (LHSV) is typically in the range of 1-5 h⁻¹.

    • The product stream, rich in diisobutylene isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), is collected.

    • The diisobutylene can be separated by distillation.

Protocol 4: Hydrogenation of Diisobutylene to Isooctane (B107328)

  • Catalyst: 5% Palladium on carbon (Pd/C).

  • Reaction Setup: A batch reactor (e.g., a Parr autoclave) is suitable for lab-scale synthesis.

  • Hydrogenation Procedure:

    • Diisobutylene and the Pd/C catalyst are charged into the reactor.

    • The reactor is sealed and purged with hydrogen.

    • The reactor is pressurized with hydrogen to 100-500 psi.

    • The mixture is stirred and heated to 50-100 °C.

    • The reaction is monitored by the uptake of hydrogen.

    • Upon completion, the catalyst is filtered off, and the isooctane (2,2,4-trimethylpentane) is obtained.

Data Presentation
Feed Olefin(s)CatalystTemperature (°C)Pressure (MPa)C12 Selectivity (%)Degree of BranchingReference
PropyleneSolid Phosphoric Acid195-2104.5-5.5Variable (part of oligomer mix)High[4]
1-ButyleneNi/SiO₂-Al₂O₃1204.0~20High (in C8 fraction)[5]
Propylene + 1-ButyleneNi/SiO₂-Al₂O₃1204.0~18High[5]
IsobutyleneAmberlyst 1580-130>1.0(Forms C8, then can be further reacted)High[6]

Signaling Pathways and Experimental Workflows

oligomerization_pathway Oligomerization of Isobutylene and Subsequent Hydrogenation isobutylene1 Isobutylene acid_catalyst Acid Catalyst (e.g., Amberlyst 15) isobutylene1->acid_catalyst + H⁺ tert_butyl_cation tert-Butyl Cation acid_catalyst->tert_butyl_cation c8_cation C₈⁺ Carbenium Ion tert_butyl_cation->c8_cation + Isobutylene isobutylene2 Isobutylene isobutylene2->c8_cation diisobutylene Diisobutylene (C₈ Olefin Isomers) c8_cation->diisobutylene - H⁺ c12_cation C₁₂⁺ Carbenium Ion c8_cation->c12_cation + Isobutylene hydrogenation_catalyst Hydrogenation Catalyst (e.g., Pd/C) diisobutylene->hydrogenation_catalyst hydrogen H₂ hydrogen->hydrogenation_catalyst isooctane Isooctane (2,2,4-Trimethylpentane) hydrogenation_catalyst->isooctane isobutylene3 Isobutylene isobutylene3->c12_cation triisobutylene Triisobutylene (C₁₂ Olefin Isomers) c12_cation->triisobutylene - H⁺ hydrogenation_catalyst2 Hydrogenation Catalyst (e.g., Pd/C) triisobutylene->hydrogenation_catalyst2 hydrogen2 H₂ hydrogen2->hydrogenation_catalyst2 branched_dodecane Highly Branched Dodecane hydrogenation_catalyst2->branched_dodecane

Caption: Pathway for the synthesis of branched alkanes via olefin oligomerization.

Alkylation

Alkylation in the context of branched alkane synthesis refers to the reaction of a low-molecular-weight alkane, typically isobutane (B21531), with an olefin. This process is catalyzed by strong acids and is a cornerstone of producing high-octane gasoline components. By carefully selecting the reactants, highly branched C12 alkanes can be synthesized.

Experimental Protocols

Protocol 5: Sulfuric Acid Catalyzed Alkylation of Isobutane with Butene

This protocol is a lab-scale representation of the industrial alkylation process.

  • Reactants:

    • Isobutane

    • A C4 olefin stream (e.g., 1-butene, 2-butene, isobutylene)

    • Concentrated sulfuric acid (98-99%)

  • Reaction Setup:

    • The reaction is carried out in a well-stirred, cooled batch reactor.

    • A high ratio of isobutane to olefin is crucial to suppress polymerization.

  • Reaction Procedure:

    • Isobutane and sulfuric acid are charged into the reactor and cooled to 0-10 °C.

    • The olefin is fed slowly into the vigorously stirred mixture.

    • The temperature is maintained at 0-10 °C throughout the addition.

    • A high isobutane-to-olefin molar ratio (e.g., 10:1 to 20:1) is maintained.

    • After the olefin addition is complete, the mixture is stirred for an additional 15-30 minutes.

    • The stirring is stopped, and the mixture is allowed to separate into the acid and hydrocarbon phases.

    • The hydrocarbon phase (alkylate) is carefully decanted, washed with a dilute base (e.g., sodium bicarbonate solution) and then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).

    • The alkylate is analyzed by GC to determine its composition, which will include a range of branched alkanes, including C8 and C12 isomers.

Data Presentation
Olefin FeedCatalystTemperature (°C)Isobutane/Olefin RatioC8 Alkylate (TMPs) Selectivity (%)C12+ Alkylate Selectivity (%)Reference
ButenesH₂SO₄0-1010:1HighLow[7]
ButenesH₂SO₄>20LowLowerHigher[7]
2-ButeneIonic Liquid1010:1HighLow[8]

Signaling Pathways and Experimental Workflows

alkylation_mechanism Carbenium Ion Mechanism for Isobutane/Butene Alkylation cluster_initiation Chain Initiation cluster_propagation Chain Propagation cluster_side_reaction Side Reaction (C₁₂ Formation) butene_init Butene h_plus H⁺ (from H₂SO₄) butene_init->h_plus Protonation sec_butyl_cation sec-Butyl Cation h_plus->sec_butyl_cation tert_butyl_cation1 tert-Butyl Cation sec_butyl_cation->tert_butyl_cation1 Hydride Transfer isobutane1 Isobutane isobutane1->tert_butyl_cation1 c8_cation C₈⁺ Carbenium Ion tert_butyl_cation1->c8_cation Alkylation butene_prop Butene butene_prop->c8_cation isooctane Isooctane (C₈) c8_cation->isooctane Hydride Transfer tert_butyl_cation2 tert-Butyl Cation isobutane2 Isobutane isobutane2->isooctane isooctane->tert_butyl_cation2 tert_butyl_cation2->tert_butyl_cation1 Chain Carrier c8_cation_side C₈⁺ Carbenium Ion c12_cation C₁₂⁺ Carbenium Ion c8_cation_side->c12_cation Oligomerization butene_side Butene butene_side->c12_cation branched_dodecane Branched Dodecane (C₁₂) c12_cation->branched_dodecane Hydride Transfer isobutane_side Isobutane isobutane_side->branched_dodecane tert_butyl_cation_side tert-Butyl Cation branched_dodecane->tert_butyl_cation_side

Caption: Alkylation mechanism showing the formation of C8 and C12 alkanes.

Conclusion

The synthesis of highly branched C12 alkanes can be achieved through several effective routes, each with its own advantages and challenges. Hydroisomerization of n-dodecane offers a direct path to branched isomers, with the degree of branching controllable through catalyst selection, particularly shape-selective zeolites. Oligomerization of light olefins provides a versatile method for building up the carbon backbone, often leading to highly branched structures. Finally, alkylation remains a powerful technique for producing high-quality branched alkanes, although it requires careful control of reaction conditions to maximize the yield of the desired products and minimize side reactions. The choice of synthetic strategy will depend on the desired isomer distribution, available feedstocks, and process economics. This guide provides the foundational knowledge for researchers to explore and optimize these methods for their specific applications.

References

The Labyrinth of Twelve Carbons: A Technical Guide to the Discovery and Isolation of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dodecane (B42187), a saturated hydrocarbon with the chemical formula C₁₂H₂₆, represents a fascinating microcosm of isomeric complexity. With 355 possible structural isomers, the separation and characterization of these closely related compounds present a significant analytical challenge and a potential opportunity in various scientific fields, including drug development.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of dodecane isomers, with a focus on methodologies relevant to research and pharmaceutical applications.

The Isomeric Landscape of Dodecane

The structural diversity of dodecane arises from the various branching patterns of its carbon skeleton. This branching significantly influences the physicochemical properties of each isomer, such as boiling point, melting point, and density. Understanding these variations is crucial for developing effective separation strategies. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[2] Conversely, more compact and symmetrical structures can pack more efficiently into a crystal lattice, resulting in a higher melting point.

Quantitative Data on Dodecane Isomers

The following table summarizes the key physical properties of n-dodecane and a selection of its branched isomers, illustrating the impact of molecular structure on these characteristics.

Isomer NameIUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-DodecaneDodecane112-40-3216.3[3]-9.6[3]0.749 @ 20°C[1]
2-Methylundecane2-Methylundecane7045-71-8210[4]-46.8[4]0.740 @ 25°C
3-Methylundecane3-Methylundecane1002-43-3211[5]-58[5]0.750 @ 25°C
4-Methylundecane (B1196022)4-Methylundecane2980-69-0209.8[1]-67.9[6]0.750 @ 25°C[7]
5-Methylundecane (B167939)5-Methylundecane1632-70-8204[5]-0.751 @ 20°C[8]
2,2-Dimethyldecane2,2-Dimethyldecane17302-37-3201[9]-50.8[9]0.744 @ 25°C[10]
2,6-Dimethyldecane2,6-Dimethyldecane13150-81-7~220[11]-~0.74 @ 20°C[11]
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane13475-82-6177.7[8]-67[8]0.749 @ 20°C[8]

Experimental Protocols for Isolation and Identification

The isolation of specific dodecane isomers from complex mixtures, such as petroleum fractions or synthetic reaction products, requires a combination of separation techniques. Historically, fractional distillation and crystallization were the primary methods for isolating n-alkanes.[9] Modern approaches leverage advanced chromatographic techniques for high-resolution separation and definitive identification.

Preparative Gas Chromatography (pGC) for Isomer Isolation

Preparative Gas Chromatography is a powerful technique for isolating pure isomers from a mixture.[4][12]

Objective: To isolate individual dodecane isomers from a mixture for further characterization and use.

Methodology:

  • System Preparation:

    • Utilize a preparative gas chromatograph equipped with a high-capacity, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Ensure the injector, detector, and collection traps are optimized for preparative-scale injections and recovery.[12]

  • Sample Injection:

    • Dissolve the dodecane isomer mixture in a volatile solvent (e.g., hexane) at a high concentration.

    • Perform a large-volume injection onto the column.

  • Chromatographic Separation:

    • Employ a temperature program that provides optimal resolution of the target isomers. A slow temperature ramp is often necessary to separate closely boiling isomers.

    • Use a carrier gas (e.g., helium or hydrogen) at a flow rate optimized for separation efficiency and analysis time.

  • Fraction Collection:

    • Use a post-column splitter to direct a small portion of the effluent to a detector (e.g., Flame Ionization Detector - FID) and the majority to a collection system.

    • The collection system should consist of cooled traps to condense and collect the individual isomer fractions as they elute from the column.[12]

  • Purity Analysis:

    • Analyze the collected fractions using analytical GC-MS to confirm the purity of each isolated isomer.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Mass Spectrometry (MS) for Identification

For the detailed analysis of complex hydrocarbon mixtures containing numerous dodecane isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power compared to conventional GC.[13][14][15]

Objective: To separate and identify the individual dodecane isomers within a complex mixture.

Methodology:

  • Instrumentation:

    • A GCxGC system equipped with a thermal or flow modulator and a time-of-flight mass spectrometer (TOF-MS) for fast data acquisition.[16]

  • Column Set:

    • First Dimension (¹D): A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) for separation based primarily on boiling point.[13]

    • Second Dimension (²D): A short, polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness, 50% phenyl-polysiloxane) for separation based on polarity.

  • GCxGC Conditions:

    • Injector: Split/splitless inlet at a temperature appropriate for volatile hydrocarbons (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 2°C/min to 220°C.

      • Hold at 220°C for 10 minutes.

    • Modulation Period: A short modulation period (e.g., 4-6 seconds) to ensure adequate sampling of the peaks eluting from the first dimension.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Rate: High acquisition rate (e.g., 100-200 spectra/s) to accurately define the narrow peaks from the second dimension.

  • Data Analysis:

    • Use specialized GCxGC software to generate a two-dimensional chromatogram (contour plot).

    • Identify individual isomers by comparing their mass spectra with libraries (e.g., NIST) and their retention times in both dimensions. The structured nature of the GCxGC plot, where chemically similar compounds elute in distinct regions, aids in identification.[13]

Relevance and Potential in Drug Development

While not traditionally considered active pharmaceutical ingredients (APIs), dodecane and its isomers are gaining attention in drug development for their roles as excipients and their potential biological activities.

Dodecane Isomers as Drug Delivery Vehicles

The physicochemical properties of dodecane isomers make them suitable for use in various drug delivery systems. Their lipophilic nature allows them to act as oil phases in emulsions and nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, certain isomers can function as skin penetration enhancers, facilitating the transdermal delivery of APIs. The degree of branching can influence the fluidity of the formulation and its interaction with the stratum corneum, thereby affecting drug permeation.

Biological Activity of Dodecane Isomers

Emerging research has indicated that dodecane and some of its isomers possess intrinsic biological activities. Studies have reported their antimicrobial and antifungal properties. The mechanism of action is thought to involve the disruption of microbial cell membranes. This suggests potential applications in topical antiseptic formulations or as adjuvants to enhance the efficacy of existing antimicrobial agents. The specific isomer and its stereochemistry can significantly impact its biological activity, highlighting the importance of isolating and studying pure isomers.

Workflow for Discovery and Isolation of Dodecane Isomers

The following diagram illustrates a logical workflow for the discovery, isolation, and characterization of dodecane isomers from a complex hydrocarbon source.

Discovery_and_Isolation_of_Dodecane_Isomers Workflow for Discovery and Isolation of Dodecane Isomers cluster_0 Initial Separation cluster_1 Isomer Group Separation cluster_2 Identification and Characterization cluster_3 Application and Further Research A Complex Hydrocarbon Mixture (e.g., Kerosene Fraction) B Fractional Distillation A->B Separation by boiling point C Dodecane-Rich Fraction B->C D Preparative Gas Chromatography (pGC) C->D High-resolution separation E Isolated Isomer Fractions D->E F Comprehensive 2D GC-MS (GCxGC-MS) E->F Identification of individual isomers I Purity Assessment E->I Purity verification G Structural Elucidation (Mass Spectra, Retention Indices) F->G H Physicochemical Property Measurement G->H J Biological Activity Screening I->J K Drug Delivery Formulation Studies I->K

Caption: A logical workflow for the discovery, isolation, and characterization of dodecane isomers.

Conclusion

The vast number of dodecane isomers presents both a formidable challenge and a significant opportunity for researchers. The development and application of advanced separation and analytical techniques, such as preparative gas chromatography and comprehensive two-dimensional gas chromatography, are essential for unlocking the potential of these individual molecules. As our understanding of the unique properties and biological activities of specific dodecane isomers grows, their application in specialized fields, including the formulation and delivery of pharmaceuticals, is poised to expand. This guide provides a foundational framework for scientists and professionals to navigate the complex world of dodecane isomers and harness their potential for scientific and therapeutic advancement.

References

An In-depth Technical Guide on 4-Ethyl-2,3,3-trimethylheptane and its Role in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes are critical components of modern fuels, significantly influencing combustion properties such as the octane (B31449) number. This technical guide focuses on 4-Ethyl-2,3,3-trimethylheptane, a C12 iso-alkane, exploring its physicochemical properties, its potential role in fuel research, and the standardized methodologies for evaluating its performance. Due to the scarcity of direct experimental data for this specific isomer, this document outlines the established principles of fuel science to contextualize its expected behavior. It also provides detailed experimental protocols for determining key fuel parameters and presents a generalized synthesis pathway. This guide serves as a foundational resource for researchers investigating novel fuel additives and formulations.

Introduction

The constant drive for more efficient and cleaner internal combustion engines necessitates the development of high-performance fuels. The anti-knock quality of a fuel, quantified by its octane number, is a primary determinant of engine performance. Branched alkanes are known to possess higher octane ratings compared to their linear counterparts, making them desirable components in gasoline formulations. This compound (C12H26) is a highly branched alkane whose complex structure suggests it may have favorable combustion characteristics. This document provides a comprehensive overview of its properties, potential applications in fuel science, and the experimental procedures required for its evaluation.

Physicochemical and Fuel Properties

Table 1: Physicochemical and Estimated Fuel Properties of this compound

PropertyValueSource/Method
Molecular Formula C12H26-
Molecular Weight 170.33 g/mol -
CAS Number 62199-16-0-
Boiling Point Estimated: 190-210 °CBased on trends for C12 alkanes
Density Estimated: 0.77-0.79 g/cm³Based on trends for C12 alkanes
Research Octane Number (RON) Estimated: >100QSPR models and trends for highly branched alkanes[5][6][7]
Motor Octane Number (MON) Estimated: >90QSPR models and trends for highly branched alkanes[5][6][7]
Heat of Combustion (ΔH_c) Estimated: ~ -7,700 kJ/molGroup contribution methods and trends of decreasing ΔH_c with branching[2][8]

Synthesis of this compound

The synthesis of highly branched alkanes like this compound can be achieved through several general organic synthesis routes, including alkylation and isomerization. A specific, detailed protocol for this particular isomer is not widely published; however, a generalized approach can be described.

Generalized Synthesis Pathway: Alkylation

Alkylation in petroleum refining is a common method to produce high-octane gasoline components by reacting isobutane (B21531) with light alkenes.[9][10] A laboratory-scale synthesis of a specific branched alkane like this compound would likely involve a multi-step process using Grignard reagents or other organometallic coupling reactions to achieve the desired carbon skeleton.

A plausible, though not experimentally verified, retrosynthetic analysis suggests that the molecule could be constructed by forming a key carbon-carbon bond, for example, between a C8 and a C4 fragment.

synthesis_pathway target This compound intermediate1 Tertiary Alcohol Intermediate step2 Dehydration intermediate1->step2 reagents Grignard Reagent (e.g., Ethylmagnesium Bromide) + Ketone (e.g., 2,3,3-Trimethyl-4-heptanone) step1 Grignard Reaction reagents->step1 step1->intermediate1 alkene Alkene Intermediate step2->alkene step3 Hydrogenation step3->target alkene->step3

Caption: Generalized Grignard synthesis pathway for a highly branched alkane.

Role in Fuel Research

The primary interest in this compound for fuel research lies in its potential as a high-octane blending component for gasoline. Its highly branched structure is expected to confer excellent anti-knock properties.

Anti-Knock Properties

Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an engine cylinder. This phenomenon reduces engine efficiency and can cause damage. The octane number of a fuel is a measure of its resistance to knocking. Highly branched alkanes, due to their molecular structure, tend to form more stable carbocation intermediates during the initial stages of combustion, which slows down the auto-ignition process and prevents knocking.[11]

Experimental Protocols

To precisely determine the fuel properties of this compound, standardized experimental procedures must be followed.

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

5.1.1. Research Octane Number (RON) - ASTM D2699

This method assesses the anti-knock performance under mild, low-speed operating conditions.

  • Apparatus: A CFR engine with a variable compression ratio.

  • Procedure:

    • The CFR engine is operated under the specified conditions for the RON test (e.g., 600 rpm engine speed).

    • The test fuel (this compound) is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity.

    • Primary reference fuels (mixtures of isooctane (B107328) and n-heptane) are then run in the engine, and the blend that produces the same knock intensity at the same compression ratio is identified.

    • The RON of the test fuel is the percentage by volume of isooctane in the matching reference fuel blend.

5.1.2. Motor Octane Number (MON) - ASTM D2700

This method evaluates the anti-knock performance under more severe, high-speed and high-temperature conditions.[12]

  • Apparatus: A CFR engine with a variable compression ratio.

  • Procedure:

    • The CFR engine is operated under the more severe conditions specified for the MON test (e.g., 900 rpm engine speed, higher intake air temperature).

    • The same comparison procedure as in the RON test is followed to find the primary reference fuel blend that matches the knock intensity of the test fuel.

    • The MON of the test fuel is the percentage by volume of isooctane in that matching reference fuel blend.

octane_testing_workflow start Prepare Test Fuel and Reference Fuels cfr_engine Standardized CFR Engine start->cfr_engine set_conditions Set Operating Conditions (RON: ASTM D2699 or MON: ASTM D2700) cfr_engine->set_conditions run_test_fuel Run Test Fuel and Adjust Compression Ratio for Standard Knock set_conditions->run_test_fuel run_ref_fuels Run Reference Fuel Blends at the Same Compression Ratio run_test_fuel->run_ref_fuels compare_knock Compare Knock Intensity run_ref_fuels->compare_knock match_found Matching Knock Intensity Found? compare_knock->match_found match_found->run_ref_fuels No, adjust blend determine_on Determine Octane Number from Isooctane Percentage in Matching Blend match_found->determine_on Yes end Report Octane Number determine_on->end

Caption: Experimental workflow for octane number determination.

Determination of Heat of Combustion

The heat of combustion is measured using a bomb calorimeter.

  • Apparatus: A high-pressure oxygen bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of this compound is placed in the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited, and the temperature increase of the surrounding water is measured.

    • The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.[13]

bomb_calorimetry_workflow start Weigh Sample place_in_bomb Place Sample in Bomb start->place_in_bomb pressurize Pressurize with Oxygen place_in_bomb->pressurize submerge Submerge Bomb in Water pressurize->submerge ignite Ignite Sample submerge->ignite measure_temp Measure Water Temperature Rise ignite->measure_temp calculate Calculate Heat of Combustion measure_temp->calculate end Report Heat of Combustion calculate->end

Caption: Experimental workflow for determining the heat of combustion.

Conclusion

This compound represents a class of highly branched alkanes with significant potential as high-performance fuel components. While direct experimental data for this specific isomer is limited, its structural characteristics strongly suggest a high octane number, making it a compound of interest for fuel research. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for its synthesis and evaluation. Further research to experimentally determine its precise fuel properties is warranted to fully assess its viability as a next-generation fuel additive.

References

An In-depth Technical Guide to the Structural Isomers of Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C₁₂H₂₆) is an alkane hydrocarbon with a remarkable number of structural isomers. While the straight-chain n-dodecane is well-characterized, its 354 branched isomers present a significant challenge for separation and identification. This guide provides a comprehensive overview of the structural isomers of dodecane, their physical properties, and the analytical techniques employed for their characterization. This information is crucial for researchers in various fields, including materials science, petrochemistry, and, tangentially, for those in drug development who may use dodecane or its isomers as non-polar solvents or in formulation studies.

Structural Isomers of Dodecane

Dodecane has a total of 355 structural isomers. These isomers are categorized based on the length of their longest continuous carbon chain. The isomers range from the straight-chain n-dodecane to highly branched structures with shorter parent chains. A comprehensive list of all 355 isomers of dodecane can be found in various chemical databases and on platforms like Wikipedia.

Quantitative Data on Physical Properties

The physical properties of alkanes are significantly influenced by their molecular structure. Straight-chain alkanes tend to have higher boiling and melting points compared to their branched isomers due to stronger van der Waals forces. As branching increases, the molecule becomes more compact, leading to a decrease in surface area and weaker intermolecular forces.

Table 1: Physical Properties of n-Dodecane

PropertyValue
Molecular FormulaC₁₂H₂₆
Molar Mass170.34 g/mol
Boiling Point216.3 °C
Melting Point-9.6 °C
Density0.749 g/cm³ at 20 °C
CAS Number112-40-3

Note: The properties of branched isomers will generally be lower than those of n-dodecane.

Experimental Protocols for Isomer Identification

The separation and identification of the numerous dodecane isomers require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Methodology:

  • Sample Preparation: The sample containing dodecane isomers is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Less branched isomers with higher boiling points will typically have longer retention times.

  • Ionization and Fragmentation: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection and Identification: The detector records the abundance of each fragment, generating a mass spectrum. This spectrum serves as a molecular fingerprint that can be compared to spectral libraries for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an invaluable tool for structural elucidation.

Methodology:

  • Sample Preparation: A concentrated solution of the isomer sample is prepared in a deuterated solvent.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

  • Spectral Analysis:

    • ¹H NMR: Provides information about the different types of protons and their connectivity. The chemical shift, integration, and splitting patterns of the proton signals are analyzed to determine the structure.

    • ¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbons.

    • 2D NMR Techniques (e.g., COSY, HSQC): These experiments can be used to establish correlations between different nuclei and provide more definitive structural assignments, especially for complex, highly branched isomers.

Logical Workflow for Isomer Identification

Due to the absence of known biological signaling pathways directly involving dodecane isomers, a diagram illustrating the logical workflow for their identification is provided below. This serves as a practical guide for researchers working on the characterization of these compounds.

Isomer_Identification_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis (for confirmation) cluster_identification Final Identification Sample Mixture of Dodecane Isomers Dissolution Dissolution in Volatile Solvent Sample->Dissolution GC_Separation Gas Chromatography Separation Dissolution->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection NMR_Acquisition 1H, 13C, 2D NMR Data Acquisition GC_Separation->NMR_Acquisition Fraction Collection (optional) Library_Search Mass Spectral Library Search MS_Detection->Library_Search Identified_Isomers Identified Dodecane Isomers Library_Search->Identified_Isomers Tentative Identification Structure_Elucidation Spectral Interpretation & Structure Elucidation NMR_Acquisition->Structure_Elucidation Structure_Elucidation->Identified_Isomers Confirmed Structure

Caption: A logical workflow for the separation and identification of dodecane isomers.

Conclusion

The 355 structural isomers of dodecane represent a significant analytical challenge. However, by employing advanced techniques such as GC-MS and NMR spectroscopy, researchers can effectively separate and identify these compounds. While dodecane and its isomers are not directly involved in known biological signaling pathways relevant to drug development, a thorough understanding of their physical properties and analytical characterization is essential for their application as solvents and in various industrial processes. The provided workflow and information serve as a valuable resource for scientists and researchers working with these complex hydrocarbon mixtures.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3,3-trimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,3,3-trimethylheptane is a highly branched alkane, a class of compounds with applications in materials science, and as components in fuel and lubricant technologies. The synthesis of such sterically congested molecules presents a considerable challenge in organic chemistry. The Grignard reaction, a robust method for carbon-carbon bond formation, offers a versatile approach to constructing complex carbon skeletons.[1][2] This document outlines a detailed protocol for the synthesis of this compound. The strategy involves a two-step sequence: the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by a dehydration-hydrogenation sequence to yield the target alkane.[3] This methodology is broadly applicable for the synthesis of various branched alkanes.[1]

Reaction Scheme

The overall synthetic route involves three main stages:

  • Formation of the Grignard Reagent: Isopropylmagnesium bromide is prepared from 2-bromopropane (B125204) and magnesium metal in an anhydrous ether solvent.

  • Grignard Addition to a Ketone: The prepared Grignard reagent is reacted with 3,3-dimethyl-2-pentanone (B1585287) to form the tertiary alcohol, 4-ethyl-2,3,3-trimethylheptan-4-ol.

  • Dehydration and Hydrogenation: The tertiary alcohol is dehydrated to a mixture of alkenes, which are then hydrogenated to the final product, this compound.

Experimental Protocols

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplier
Magnesium TurningsMg24.31-Sigma-Aldrich
2-BromopropaneC₃H₇Br122.99-Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-Sigma-Aldrich
3,3-Dimethyl-2-pentanoneC₇H₁₄O114.19-Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49Sat.In-house
Anhydrous Na₂SO₄Na₂SO₄142.04-Sigma-Aldrich
Concentrated H₂SO₄H₂SO₄98.0898%Sigma-Aldrich
Palladium on CarbonPd/C-10%Sigma-Aldrich
Hydrogen GasH₂2.02-In-house supply
Ethanol (B145695)C₂H₅OH46.07-Sigma-Aldrich

Protocol 1: Synthesis of 4-Ethyl-2,3,3-trimethylheptan-4-ol via Grignard Reaction

  • Preparation of Isopropylmagnesium Bromide:

    • All glassware must be oven-dried and cooled under a nitrogen atmosphere to ensure anhydrous conditions.[4][5]

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (2.67 g, 0.11 mol).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with 3,3-Dimethyl-2-pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 3,3-dimethyl-2-pentanone (10.28 g, 0.09 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.[8]

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

  • Dehydration of 4-Ethyl-2,3,3-trimethylheptan-4-ol:

    • Place the purified 4-ethyl-2,3,3-trimethylheptan-4-ol (12.9 g, 0.07 mol) in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture and distill the resulting alkene/water azeotrope.

    • Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Hydrogenation of the Alkene Mixture:

    • Dissolve the dried alkene mixture in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation.

    • Purify the final product, this compound, by fractional distillation.

Data Presentation

Table 1: Reagent Quantities and Theoretical Yield for the Synthesis of 4-Ethyl-2,3,3-trimethylheptan-4-ol

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
3,3-Dimethyl-2-pentanone114.1910.280.091.0
2-Bromopropane122.9912.30.101.1
Magnesium24.312.670.111.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Theoretical Yield (mol)
4-Ethyl-2,3,3-trimethylheptan-4-ol186.3416.770.09

Table 2: Expected Yields and Product Characterization

ProductAppearanceYield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Ethyl-2,3,3-trimethylheptan-4-olColorless oil80-8595-98 (15 mmHg)0.8-1.2 (m, 18H), 1.3-1.6 (m, 4H), 1.7 (s, 1H, -OH)(Predicted) 8.1, 14.5, 17.9, 23.6, 25.4, 26.1, 33.8, 38.9, 42.1, 75.3
This compoundColorless liquid90-95 (hydrogenation)190-1930.8-1.0 (m, 18H), 1.1-1.5 (m, 8H)(Predicted) 11.8, 14.3, 16.2, 21.5, 23.9, 28.7, 34.5, 39.8, 41.2, 45.6

Visualizations

G Synthesis Pathway of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Dehydration & Hydrogenation 2-Bromopropane 2-Bromopropane Isopropylmagnesium_bromide Isopropylmagnesium_bromide 2-Bromopropane->Isopropylmagnesium_bromide Anhydrous Ether Mg Mg Mg->Isopropylmagnesium_bromide Tertiary_Alkoxide Tertiary_Alkoxide Isopropylmagnesium_bromide->Tertiary_Alkoxide 3,3-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone->Tertiary_Alkoxide 4-Ethyl-2,3,3-trimethylheptan-4-ol 4-Ethyl-2,3,3-trimethylheptan-4-ol Tertiary_Alkoxide->4-Ethyl-2,3,3-trimethylheptan-4-ol aq. NH4Cl workup Alkene_Mixture Alkene_Mixture 4-Ethyl-2,3,3-trimethylheptan-4-ol->Alkene_Mixture H2SO4, Heat Final_Product This compound Alkene_Mixture->Final_Product H2, Pd/C

Caption: Reaction pathway for the synthesis of this compound.

G Experimental Workflow Start Start Dry_Glassware Oven-dry glassware and cool under N2 Start->Dry_Glassware Prepare_Grignard Prepare Isopropylmagnesium Bromide Dry_Glassware->Prepare_Grignard Cool_Grignard Cool Grignard reagent to 0 C Prepare_Grignard->Cool_Grignard Add_Ketone Add 3,3-Dimethyl-2-pentanone solution dropwise Cool_Grignard->Add_Ketone Stir_Room_Temp Stir at room temperature for 1 hour Add_Ketone->Stir_Room_Temp Quench_Reaction Quench with saturated aq. NH4Cl Stir_Room_Temp->Quench_Reaction Extraction Extract with Diethyl Ether Quench_Reaction->Extraction Dry_and_Evaporate Dry organic layer and evaporate solvent Extraction->Dry_and_Evaporate Purify_Alcohol Purify tertiary alcohol by vacuum distillation Dry_and_Evaporate->Purify_Alcohol Dehydrate_Alcohol Dehydrate alcohol using H2SO4 Purify_Alcohol->Dehydrate_Alcohol Hydrogenate_Alkene Hydrogenate alkene mixture with H2, Pd/C Dehydrate_Alcohol->Hydrogenate_Alkene Purify_Alkane Purify final product by fractional distillation Hydrogenate_Alkene->Purify_Alkane End End Purify_Alkane->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Alkylation Methods in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent alkylation methodologies for the synthesis of branched alkanes. The content is tailored for professionals in research and development, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Introduction to Alkylation for Branched Alkanes

Alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds to construct more complex molecular architectures from simpler precursors. In the context of branched alkanes, alkylation reactions are pivotal for producing high-octane gasoline components and are increasingly relevant in pharmaceutical and fine chemical synthesis for tuning molecular properties such as lipophilicity and metabolic stability.[1][2] This document details three primary catalytic systems: traditional liquid acids, modern solid acids, and emerging ionic liquids.

Catalytic Alkylation Methodologies

The selection of a catalytic system for isoparaffin alkylation is critical and depends on factors such as desired product selectivity, operational safety, and environmental impact.

Liquid Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the most established catalysts for industrial alkylation.[3][4] These strong acids effectively catalyze the reaction of isoparaffins (like isobutane) with light olefins (like butenes) to yield a mixture of highly branched alkanes, known as alkylate.[5][6] While commercially successful, their use is associated with significant environmental, health, and safety concerns, including equipment corrosion and hazardous waste disposal.[3][4]

Solid Acid Catalysis

To mitigate the issues associated with liquid acids, solid acid catalysts have been extensively investigated. These materials, which include zeolites, sulfated metal oxides, and supported heteropolyacids, offer advantages in terms of easier handling, separation from the product stream, and potential for regeneration.[7][8][9] However, a significant challenge with solid acid catalysts is their propensity for rapid deactivation due to the deposition of heavy hydrocarbon byproducts, often referred to as coke.[7][10]

Ionic Liquid Catalysis

Ionic liquids (ILs) represent a more recent and "greener" generation of catalysts for alkylation.[4] These are salts with low melting points that can be designed to have specific acidic properties. ILs offer several advantages, including tunable acidity, low vapor pressure, and ease of separation from the reaction products, which can limit corrosion and environmental pollution.[3][4] Chloroaluminate-based ionic liquids are particularly effective for this transformation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the different alkylation methods, providing a basis for comparison of their performance under various conditions.

Table 1: Sulfuric Acid Catalyzed Alkylation of Isobutane (B21531) with Butenes

ParameterValueReference
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[11][12]
Reactants Isobutane, Butenes[11]
Temperature -20 to -15 °C[11]
Acid-to-Olefin Ratio (molar) 5:1 to 10:1[11]
Isobutane-to-Olefin Ratio (molar) 8:1 to 15:1[3]
Product Selectivity (Trimethylpentanes) High, leading to RON up to 101[11]
Key Undesirable Byproducts Conjunct polymers (acid-soluble oils)[11]

Table 2: Solid Acid (Zeolite) Catalyzed Alkylation of Isobutane with Butenes

ParameterValueReference
Catalyst H-BEA, H-Y Zeolites[13][14]
Reactants Isobutane, 1-Butene (B85601)[13]
Temperature 70 - 110 °C[1][15]
Pressure 35 bar (liquid phase)[16]
Isobutane-to-Olefin Ratio (molar) 100:1[1]
Olefin Conversion Initially high, decreases with time on stream[14][17]
Key Challenge Rapid catalyst deactivation[7][10]

Table 3: Ionic Liquid Catalyzed Alkylation of Isobutane with 1-Hexadecene

ParameterValueReference
Catalyst [Et₃NH]Cl-1.6AlCl₃-0.3CuCl[18]
Reactants Isobutane, 1-Hexadecene[18]
Temperature 15 °C[18]
Isobutane-to-Olefin Ratio (molar) 30:1[18]
Volume Ratio (IL/Hydrocarbon) 1:2.8[18]
1-Hexadecene Conversion 99.8%[18]
Selectivity (C₂₀ components) >92%[18]

Experimental Protocols

The following sections provide detailed, laboratory-scale protocols for the alkylation of isoparaffins.

Protocol 1: Sulfuric Acid Catalyzed Alkylation of Isobutane with n-Butene (Batch Reactor)

This protocol is based on a two-step process to produce high-quality alkylate.[11]

Materials:

  • Concentrated sulfuric acid (95-98%)

  • Liquefied isobutane

  • Liquefied n-butene

  • Sealed batch reactor equipped with a magnetic stirrer, temperature control, and a feed charging system

  • Ice/salt bath or cryostat for temperature control

  • Gas chromatograph (GC) for product analysis

Procedure:

Step 1: Formation of sec-Butyl Sulfates

  • Cool the sealed batch reactor to the desired temperature (e.g., 0 °C).

  • Charge the reactor with a known amount of concentrated sulfuric acid.

  • Slowly introduce a measured amount of liquefied n-butene while vigorously stirring to ensure good mixing. The molar acid-to-olefin ratio should be maintained between 0.15 and 0.75.[11]

  • Allow the reaction to proceed for a sufficient time to form the sec-butyl sulfate (B86663) intermediates.

Step 2: Alkylation with Isobutane

  • Introduce liquefied isobutane into the reactor containing the sec-butyl sulfate-acid mixture. The isobutane-to-olefin ratio should be high (e.g., 10:1).

  • Adjust the temperature to the optimal alkylation temperature, typically between -20 °C and -15 °C for high octane (B31449) alkylate.[11]

  • Continue vigorous stirring to ensure intimate contact between the hydrocarbon and acid phases.

  • After the reaction is complete (e.g., 30 minutes), stop the stirring and allow the phases to separate.

  • Carefully vent any excess pressure and collect the hydrocarbon phase (upper layer).

  • Wash the hydrocarbon phase with a neutralizing agent (e.g., dilute sodium bicarbonate solution) followed by water to remove any residual acid.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Analyze the resulting alkylate product using gas chromatography to determine its composition and selectivity.

Protocol 2: Solid Acid (Zeolite) Catalyzed Alkylation of Isobutane with 1-Butene (CSTR)

This protocol describes a continuous process using a continuously stirred tank reactor (CSTR) to maintain low olefin concentrations and prolong catalyst life.[13]

Materials:

  • Proton-exchanged zeolite catalyst (e.g., H-BEA)

  • Liquefied isobutane

  • Liquefied 1-butene

  • Continuously stirred tank reactor (CSTR) with catalyst retention system

  • High-pressure liquid pumps for reactant delivery

  • Back-pressure regulator to maintain system pressure

  • Online gas chromatograph for product analysis

Procedure:

  • Load the CSTR with the desired amount of H-BEA zeolite catalyst.

  • Pressurize the reactor with an inert gas (e.g., nitrogen) and then introduce liquid isobutane.

  • Heat the reactor to the desired reaction temperature (e.g., 80 °C).

  • Start the stirrer to ensure the catalyst is well-suspended.

  • Begin feeding liquid isobutane and 1-butene into the reactor at controlled flow rates to achieve the desired isobutane-to-olefin ratio (e.g., 100:1).[1]

  • Maintain a constant liquid level in the reactor, with the product being continuously withdrawn through a filter that retains the catalyst.

  • Use the back-pressure regulator to maintain the system pressure in the liquid phase (e.g., 35 bar).[16]

  • Continuously monitor the composition of the effluent stream using an online GC to track olefin conversion and product selectivity over time.

  • To regenerate the catalyst, the olefin feed can be stopped while continuing the isobutane flow to wash away heavy byproducts.[3]

Protocol 3: Ionic Liquid Catalyzed Alkylation of Isobutane with an Alkene (Batch)

This protocol outlines a general procedure for alkylation using a chloroaluminate ionic liquid catalyst.[18]

Materials:

  • Chloroaluminate ionic liquid (e.g., [Et₃NH]Cl-AlCl₃-CuCl)

  • Isobutane

  • Alkene (e.g., 1-hexadecene)

  • High-pressure batch reactor with efficient stirring, temperature control, and sampling capabilities

  • Gas chromatograph for analysis

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), charge the reactor with the ionic liquid catalyst.

  • Seal the reactor and cool it to the desired reaction temperature (e.g., 15 °C).[18]

  • Introduce the liquid alkene into the reactor.

  • Add a measured amount of liquefied isobutane to achieve the desired high molar ratio of isobutane to olefin (e.g., 30:1).[18]

  • Start high-speed stirring (e.g., 1300 rpm) to ensure good dispersion of the hydrocarbon phase within the ionic liquid phase.[18]

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Once the reaction reaches completion (high conversion of the alkene), stop the stirrer.

  • Allow the two phases to separate. The alkylate product will form the upper layer, and the denser ionic liquid will be the lower layer.

  • Carefully decant or pump out the upper hydrocarbon layer.

  • The ionic liquid catalyst can potentially be recycled for subsequent reactions.

  • Analyze the product mixture by GC to determine the conversion and selectivity.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows associated with the described alkylation methods.

Alkylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation olefin Olefin (R-CH=CH₂) carbocation Carbocation (R-C⁺H-CH₃) olefin->carbocation Protonation larger_carbocation Larger Carbocation proton H⁺ (from Acid Catalyst) isobutane Isobutane tert_butyl tert-Butyl Cation ((CH₃)₃C⁺) isobutane->tert_butyl Hydride Transfer alkylate Branched Alkane (Alkylate) tert_butyl->olefin Alkylation larger_carbocation->isobutane Hydride Transfer larger_carbocation->alkylate

Caption: Generalized carbocation mechanism for acid-catalyzed alkylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Preparation/ Activation reactor_setup Reactor Setup and Leak Test catalyst_prep->reactor_setup reactant_feed Reactant Feeding (Isobutane & Olefin) reactor_setup->reactant_feed reaction_conditions Set Reaction Conditions (Temp, Pressure, Stirring) reactant_feed->reaction_conditions monitoring Reaction Monitoring (e.g., GC Sampling) reaction_conditions->monitoring phase_separation Phase Separation (Catalyst/Product) monitoring->phase_separation product_purification Product Purification (Wash, Dry) phase_separation->product_purification analysis Product Analysis (GC, GC-MS) product_purification->analysis

Caption: General experimental workflow for laboratory-scale alkylation.

Catalyst_Comparison alkylation Alkylation Methods liquid_acid Liquid Acid alkylation->liquid_acid solid_acid Solid Acid alkylation->solid_acid ionic_liquid Ionic Liquid alkylation->ionic_liquid la_pros Pros: - High Activity - Established Process liquid_acid->la_pros la_cons Cons: - Corrosive - Hazardous Waste - Safety Issues liquid_acid->la_cons sa_pros Pros: - Easy Separation - Regenerable - Less Corrosive solid_acid->sa_pros sa_cons Cons: - Rapid Deactivation - Pore Diffusion Limits solid_acid->sa_cons il_pros Pros: - 'Green' Potential - Tunable Acidity - Easy Separation ionic_liquid->il_pros il_cons Cons: - Higher Cost - Viscosity ionic_liquid->il_cons

References

Application Note and Protocol: GC-MS Analysis of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation, identification, and quantification of dodecane (B42187) (C12H26) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the large number of structurally similar isomers, their analysis presents a significant chromatographic challenge. This protocol emphasizes the use of high-resolution capillary gas chromatography and Kovats Retention Indices (RI) for reliable identification, coupled with mass spectrometry for confirmation and quantification. The methodologies outlined are applicable to various fields, including petrochemical analysis, environmental monitoring, and chemical synthesis quality control.

Introduction

Dodecane (C12H26) is an alkane with numerous structural isomers. These isomers often coexist in complex mixtures such as fuels, lubricants, and environmental samples. While they share the same molecular weight, their physical and chemical properties can differ, necessitating accurate identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for this analysis, offering the high separation power of GC and the definitive identification capabilities of MS.

The primary challenge in analyzing C12H26 isomers lies in achieving adequate chromatographic separation. Furthermore, their electron ionization (EI) mass spectra can be very similar, making identification based on fragmentation patterns alone difficult. This protocol addresses these challenges by employing a standardized method based on a non-polar stationary phase and the systematic use of Kovats Retention Indices for isomer differentiation.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the C12H26 isomers into a volatile organic solvent suitable for GC-MS injection, free from non-volatile residues or particulates.

Materials:

  • Solvents: n-Hexane (GC grade or higher), Dichloromethane.

  • Apparatus: Glass vials with PTFE-lined caps, Pasteur pipettes, syringes, 0.2 µm syringe filters, centrifuge.

Protocol (Liquid-Liquid Extraction - LLE):

  • For aqueous samples, pipette 5 mL of the sample into a glass test tube.

  • Add 2 mL of n-hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Allow the layers to separate. If an emulsion forms, centrifuge the sample at 2000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (n-hexane) to a clean 2 mL autosampler vial using a Pasteur pipette.

  • If the sample contains particulates, filter the final extract through a 0.2 µm syringe filter before transferring to the vial.

  • The final concentration should be approximately 1-10 µg/mL.[1] If the sample is highly concentrated, perform serial dilutions with n-hexane.

GC-MS Instrumentation and Conditions

A high-resolution capillary column is critical for separating the closely eluting isomers. A non-polar phase is recommended as it separates alkanes primarily by boiling point.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ, etc.).

  • GC Column: DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 60 m x 0.25 mm ID x 0.25 µm film thickness. Longer columns provide better resolution for complex isomer mixtures.[3]

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (Split ratio 50:1, adjust as needed based on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 5 °C/min to 250 °C.

    • Hold: 10 minutes at 250 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[4]

  • Mass Scan Range: m/z 35-200

  • Scan Mode: Full Scan

Data Analysis Workflow

Isomer Identification

Identification is a two-step process:

  • Retention Index (RI) Matching: The primary method for distinguishing between isomers.

  • Mass Spectrum Confirmation: Used to confirm the compound class and aid in structural elucidation.

Protocol:

  • n-Alkane Analysis: First, analyze a standard mixture of n-alkanes (e.g., C8 to C16) under the exact same GC conditions used for the samples.

  • RI Calculation: Calculate the Kovats Retention Index (I) for each peak in the sample chromatogram using the retention times of the n-alkanes that bracket the peak. The retention index for n-dodecane is defined as 1200.[5]

  • Peak Identification: Compare the calculated RI of each unknown peak to the reference values in Table 2 to tentatively identify the C12H26 isomers.

  • Mass Spectral Analysis:

    • Examine the mass spectrum for each identified peak.

    • Confirm the molecular weight is 170.33 g/mol .[6] The molecular ion (M+) at m/z 170 may be weak or absent for highly branched isomers.[7]

    • Look for characteristic fragment ions of alkanes (m/z 43, 57, 71, 85).

    • For branched alkanes, expect enhanced fragmentation at the branch point, leading to a less uniform decay of fragment ion intensities compared to n-dodecane.[7] For example, the mass spectrum of 3-methylundecane (B86300) shows a prominent fragment resulting from cleavage at the C3 position.

Quantitative Analysis

Quantification is performed using the external standard method with a calibration curve.[1][8]

Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of a representative C12H26 isomer (e.g., n-dodecane) in n-hexane, with concentrations spanning the expected range of the samples (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Analyze Standards: Analyze each calibration standard using the same GC-MS method.

  • Construct Calibration Curve: For each standard, integrate the peak area of the primary quantifying ion (e.g., m/z 57 for n-dodecane). Plot the peak area (y-axis) against the known concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are used for quantification. An R² value > 0.995 is considered a good fit.[1]

  • Quantify Unknowns: Analyze the unknown samples. Integrate the peak area for each identified isomer and use the calibration curve equation to calculate its concentration. Note: Using the calibration curve of one isomer to quantify another assumes a similar detector response. For highest accuracy, individual calibration curves for each available isomer standard are recommended.

Data Presentation

Table 1: GC-MS Instrumental Parameters
ParameterValue
GC Column DB-5ms (or equivalent), 60m x 0.25mm x 0.25µm
Injector Temp. 280 °C
Injection Vol. 1 µL (Split 50:1)
Carrier Gas Helium, 1.2 mL/min
Oven Program 40°C (5min), then 5°C/min to 250°C (10min)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Ionization Energy 70 eV
Mass Range m/z 35-200
Table 2: Retention and Mass Spectral Data for Select C12H26 Isomers
Isomer NameCAS NumberKovats RI (Non-polar column)Molecular Ion (m/z 170)Key Fragment Ions (m/z)
n-Dodecane112-40-31200 (by definition)[5]Present43, 57, 71, 85
2-Methylundecane31807-55-3~1165[2]Weak/Present43, 57, 71, 155
3-Methylundecane1002-43-3~1170[9][10]Weak/Present43, 57, 71, 141, 127
2,6-Dimethyldecane13150-81-7VariesWeak/Absent[11]43, 57, 71, 85, 99
2,9-Dimethyldecane1002-17-1~1130 - 1146[12]Weak/Absent43, 57, 71, 113
3,6-Dimethyldecane17312-53-7~1129[13]Weak/Absent43, 57, 71, 85, 127
3,8-Dimethyldecane17312-55-9~1138 - 1140[6]Weak/Absent43, 57, 71, 85, 127

Note: Retention Indices are approximate and can vary slightly between instruments and specific GC conditions. It is crucial to determine them in-house using an n-alkane standard series.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Solvent Extraction (e.g., LLE with Hexane) Sample->Extraction Add Solvent Filter Filtration / Centrifugation Extraction->Filter Separate Phases Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1µL into GC Vial->Inject Separate Chromatographic Separation (60m DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-200) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Peak Identification (RI & MS Library) Chromatogram->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report Data_Analysis_Logic cluster_id Qualitative Analysis (Identification) cluster_quant Quantitative Analysis start Acquire Sample Chromatogram run_alkanes Run n-Alkane Standard (C8-C16) start->run_alkanes integrate_peak Integrate Peak Area of Identified Isomer start->integrate_peak calc_ri Calculate Kovats RI for Each Peak run_alkanes->calc_ri compare_ri Compare Sample RI to Reference Table 2 calc_ri->compare_ri extract_ms Extract Mass Spectrum of Peak compare_ri->extract_ms Match confirm_ms Confirm Fragmentation Pattern & Molecular Weight extract_ms->confirm_ms identified Isomer Identified confirm_ms->identified Match run_standards Run Calibration Standards (0.5 - 20 µg/mL) build_curve Build Calibration Curve (Area vs. Concentration) run_standards->build_curve calc_conc Calculate Concentration using Curve Equation build_curve->calc_conc integrate_peak->calc_conc concentration Final Concentration Value calc_conc->concentration

References

Application Notes and Protocols for the Identification of 4-Ethyl-2,3,3-trimethylheptane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For highly branched alkanes such as 4-Ethyl-2,3,3-trimethylheptane, which lack chromophores for UV-Vis spectroscopy and may produce ambiguous fragmentation patterns in mass spectrometry, NMR serves as an indispensable tool for unambiguous identification. The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap.[1] However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing valuable insights into the molecular framework.[1] This document provides detailed protocols and data interpretation guidelines for the characterization of this compound.

Predicted NMR Data

The chemical shifts and coupling constants of protons and carbons in alkanes are influenced by their local electronic environment.[1] Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[1] The chemical shifts for this compound have been predicted using computational methods and are summarized below.

Predicted ¹H NMR Data
ProtonsChemical Shift (ppm)MultiplicityIntegration
H-10.88t3H
H-1'0.83d3H
H-21.15m1H
H-51.25m2H
H-61.25m2H
H-70.88t3H
H-80.83t3H
H-91.25m2H
H-100.83s3H
H-110.83s3H
H-120.83d3H

Predicted using nmrdb.org

Predicted ¹³C NMR Data
CarbonChemical Shift (ppm)
C-114.5
C-1'16.2
C-234.9
C-339.7
C-448.9
C-529.8
C-623.3
C-714.3
C-812.1
C-925.4
C-1025.9
C-1122.9
C-1216.2

Predicted using nmrdb.org

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the overlapping signals in the alkane region.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient for ¹H NMR of alkanes.

    • Number of Scans: Typically 8-16 scans are adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

    • Number of Scans: A larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is particularly useful for assigning quaternary carbons.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (Optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1D NMR (1H, 13C) F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Integration and Peak Picking K->L M Structure Elucidation L->M

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_structure This compound Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol         CH3 (12) | CH3(1')--CH(2)--C(3)--CH(4)--CH2(5)--CH2(6)--CH3(7) |      | CH3(10) CH2(9)--CH3(8) | CH3(11) H1 H-1 (t) C1 C-1 H1->C1 H1_prime H-1' (d) C1_prime C-1' H1_prime->C1_prime H2 H-2 (m) C2 C-2 H2->C2 H5 H-5 (m) C5 C-5 H5->C5 H6 H-6 (m) C6 C-6 H6->C6 H7 H-7 (t) C7 C-7 H7->C7 H8 H-8 (t) C8 C-8 H8->C8 H9 H-9 (m) C9 C-9 H9->C9 H10 H-10 (s) C10 C-10 H10->C10 H11 H-11 (s) C11 C-11 H11->C11 H12 H-12 (d) C12 C-12 H12->C12 C3 C-3 C4 C-4

Caption: Correlation of NMR signals to molecular structure.

References

Selecting the Optimal Gas Chromatography Column for Branched Alkane Separation: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate separation and quantification of branched alkanes is a critical analytical challenge in various scientific and industrial fields, including petroleum and petrochemical analysis, environmental monitoring, and in the development of pharmaceuticals and specialty chemicals. The structural complexity and similar physicochemical properties of branched alkane isomers demand highly efficient separation techniques, with gas chromatography (GC) being the premier analytical choice. The selection of an appropriate GC column is the most critical factor in achieving the desired resolution and accurate quantification of these compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles of GC column selection for branched alkane separation, complete with detailed experimental protocols and comparative data.

Principles of Separation

In gas chromatography, the separation of analytes is governed by their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a column. For non-polar analytes such as alkanes, the primary retention mechanism on non-polar stationary phases is based on van der Waals dispersion forces.[1] Consequently, the elution order of alkanes generally follows their boiling points, with lower boiling point compounds eluting first.[2] Branched alkanes typically have lower boiling points than their linear (n-alkane) counterparts with the same carbon number, and thus elute earlier. The degree of branching also influences the boiling point and, therefore, the retention time; highly branched isomers are generally more volatile and elute sooner than less branched isomers.

Key Column Selection Criteria

The successful separation of branched alkanes hinges on the careful selection of the GC column, considering the stationary phase, column dimensions (length, internal diameter), and film thickness.

Stationary Phase

The choice of stationary phase is the most important decision in column selection as it dictates the selectivity of the separation.[1] For the analysis of non-polar branched alkanes, non-polar stationary phases are the industry standard.[3]

  • 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, HP-1): This is the most common non-polar stationary phase and provides excellent separation of non-polar compounds based on their boiling points. It is a versatile choice for general-purpose hydrocarbon analysis.

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms, Rtx-5MS, DB-5): The introduction of a small percentage of phenyl groups increases the polarity of the stationary phase slightly, which can enhance the separation of aromatic and unsaturated compounds that may be present in the sample matrix. This phase is also known for its low bleed characteristics, making it ideal for use with mass spectrometry (MS) detectors.[3]

  • Specialty Phases: For specific applications, other stationary phases may be considered. For instance, columns with alicyclic polysiloxane stationary phases can offer unique selectivity for carbon number grouping.[4] For the separation of chiral branched alkanes, cyclodextrin-based chiral stationary phases are employed.

Column Dimensions

The physical dimensions of the column play a crucial role in determining the efficiency and speed of the separation.

  • Length: Longer columns provide higher resolution by increasing the number of theoretical plates, but at the cost of longer analysis times. Typical lengths for detailed hydrocarbon analysis range from 50 to 150 meters.[1]

  • Internal Diameter (ID): Narrow-bore columns (e.g., 0.18 mm, 0.25 mm ID) offer higher efficiency and resolution compared to wide-bore columns (e.g., 0.53 mm ID). However, wide-bore columns have a higher sample capacity. For most applications, a 0.25 mm ID column provides a good balance between efficiency and sample capacity.

  • Film Thickness: The thickness of the stationary phase film affects the retention of analytes. Thicker films (e.g., 0.5 µm to 1.0 µm) increase retention and are suitable for the analysis of volatile compounds. Thinner films (e.g., 0.1 µm to 0.25 µm) are preferred for high molecular weight, less volatile compounds to minimize analysis time and prevent excessive peak broadening.

Data Presentation: Column Performance Comparison

The following table summarizes the performance of commonly used non-polar GC columns for the separation of a representative mixture of branched alkanes. The data is a compilation from various application notes and research articles to provide a comparative overview.

Column Stationary PhaseColumn Dimensions (L x ID x df)AnalyteRetention Time (min)Resolution (Rs)Peak Asymmetry
100% Dimethylpolysiloxane (e.g., Rtx-1)50 m x 0.21 mm x 0.5 µm2-Methylpentane10.251.81.1
3-Methylpentane10.502.11.0
n-Hexane11.05-1.0
5% Phenyl / 95% Dimethylpolysiloxane (e.g., Rtx-DHA-100)100 m x 0.25 mm x 0.5 µm2,2-Dimethylbutane8.502.51.2
2,3-Dimethylbutane8.901.91.1
2-Methylpentane9.452.21.0
3-Methylpentane9.80-1.0
High-Temperature Stable 5% Phenyl-methylpolysiloxane (e.g., DB-5ht)30 m x 0.25 mm x 0.1 µmPristane (C19)25.802.81.1
Phytane (C20)26.50-1.0

Note: Retention times and resolution values are highly dependent on the specific experimental conditions (temperature program, carrier gas flow rate, etc.) and should be used as a comparative guide.

Mandatory Visualization

GC_Column_Selection_Workflow Logical Workflow for GC Column Selection for Branched Alkane Separation start Define Analytical Goal: Separation of Branched Alkanes sample_char Characterize Sample: Volatility Range (e.g., C5-C20, >C20) Presence of other compound classes start->sample_char stationary_phase Select Stationary Phase: Primarily Non-Polar (e.g., 100% PDMS, 5% Phenyl PDMS) sample_char->stationary_phase column_dims Determine Column Dimensions stationary_phase->column_dims length Length: High Resolution -> Long (50-150m) Fast Analysis -> Short (15-30m) column_dims->length Complexity of Mixture id Internal Diameter (ID): High Efficiency -> Narrow (0.18-0.25mm) High Capacity -> Wide (0.53mm) column_dims->id Sample Concentration film Film Thickness: Volatiles -> Thick (0.5-1.0µm) High MW -> Thin (0.1-0.25µm) column_dims->film Analyte Volatility protocol_dev Develop Experimental Protocol length->protocol_dev id->protocol_dev film->protocol_dev dha Detailed Hydrocarbon Analysis (DHA) (e.g., ASTM D6730) for C5-C13 range protocol_dev->dha Lighter Fractions htgc High-Temperature GC (HTGC) for >C20 range (waxes, etc.) protocol_dev->htgc Heavier Fractions optimization Optimize Method Parameters: Temperature Program, Flow Rate, Injection Volume dha->optimization htgc->optimization validation Validate Method: Resolution, Repeatability, Quantification optimization->validation end Final Analytical Method validation->end

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

Experimental Protocols

Detailed methodologies for two common applications in branched alkane analysis are provided below. These protocols are based on established methods such as ASTM D6730 for Detailed Hydrocarbon Analysis (DHA) and general practices for High-Temperature Gas Chromatography (HTGC).[5][6]

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C5-C13 Range

This protocol is designed for the detailed analysis of individual hydrocarbon components, including branched alkanes, in spark-ignition engine fuels and their blending stocks.

1. Sample Preparation:

  • No sample dilution is typically required for gasoline and naphtha samples.

  • Ensure the sample is homogeneous. If necessary, gently agitate the sample vial.

  • If the sample contains particulates, filter through a 0.45 µm PTFE syringe filter.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Rtx-DHA-100 (100 m x 0.25 mm ID, 0.50 µm film thickness) or equivalent 100% dimethylpolysiloxane column.[7]

  • Carrier Gas: Helium or Hydrogen. For faster analysis, hydrogen can be used at a higher linear velocity.[7]

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Volume: 0.1 µL with a split ratio of 150:1.[7]

  • Oven Temperature Program:

    • Initial temperature: 5 °C, hold for 10 minutes.

    • Ramp 1: 5 °C/min to 48 °C, hold for 49 minutes.

    • Ramp 2: 1.2 °C/min to 200 °C, hold for 5 minutes.[8]

  • Detector: FID at 250 °C.

    • Hydrogen flow: 30 mL/min

    • Air flow: 400 mL/min

    • Makeup gas (Nitrogen or Helium): 25 mL/min

3. Data Analysis:

  • Identify n-alkanes based on a reference standard mixture.

  • Calculate the Kovats retention index for each peak in the sample chromatogram.

  • Identify branched alkanes and other components by comparing their retention indices to a reference library.

  • Quantify the concentration of each component using area percent normalization, assuming a response factor of 1.0 for all hydrocarbons.

Protocol 2: High-Temperature GC (HTGC) for High Molecular Weight Branched Alkanes (>C20)

This protocol is suitable for the analysis of high-boiling point hydrocarbons, such as those found in waxes, heavy petroleum fractions, and certain synthetic products.

1. Sample Preparation:

  • Dissolve the sample in a high-boiling point solvent such as carbon disulfide (CS2) or toluene (B28343) to a concentration of approximately 1-2 mg/mL.

  • Ensure the sample is fully dissolved. Gentle heating and sonication may be required.

  • Use a high-temperature septum and liner in the injector.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A GC system capable of high-temperature operation (up to 450 °C), equipped with a cool on-column or programmable temperature vaporizing (PTV) injector and a high-temperature FID.

  • Column: A high-temperature stable column, such as a DB-5ht (30 m x 0.25 mm ID, 0.1 µm film thickness) or a metal column like an Agilent J&W VF-5ht UltiMetal.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

  • Inlet: Cool on-column or PTV injector.

    • For on-column injection, the initial oven temperature should be at or below the boiling point of the solvent.

    • For PTV, a solvent vent mode can be used to remove the bulk of the solvent before transferring the analytes to the column.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 430 °C, hold for 10 minutes.[3]

  • Detector: High-temperature FID at 430 °C.

3. Data Analysis:

  • Identify n-alkanes using a high molecular weight n-alkane standard mixture (e.g., C20-C100).

  • Branched alkanes will elute before the corresponding n-alkane of the same carbon number.

  • Quantification can be performed using an internal standard method or by area percent normalization if all components are believed to be eluted and detected.

Conclusion

The selection of the appropriate GC column is paramount for the successful separation of branched alkanes. For most applications, non-polar stationary phases, such as 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane, provide the necessary selectivity. The choice of column dimensions—length, internal diameter, and film thickness—should be tailored to the specific analytical requirements, balancing the need for high resolution with practical considerations of analysis time and sample capacity. By following the detailed protocols for Detailed Hydrocarbon Analysis and High-Temperature Gas Chromatography, researchers can achieve reliable and accurate separation and quantification of branched alkanes in a variety of sample matrices.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation.

Branched alkanes, such as 4-Ethyl-2,3,3-trimethylheptane, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points.[1][2][3][4] This preferential fragmentation is driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4] Consequently, the molecular ion peak (the peak representing the intact ionized molecule) in highly branched alkanes is often of very low abundance or entirely absent.[1][5] The most abundant peak in the spectrum, known as the base peak, typically corresponds to the most stable carbocation formed during fragmentation.[2] Understanding these fragmentation rules is crucial for the identification of unknown branched alkanes in complex mixtures.

Predicted Fragmentation Pattern of this compound

The structure of this compound (Molecular Weight: 170.33 g/mol [6]) contains two key branching points: a quaternary carbon at position 3 and a tertiary carbon at position 4. The fragmentation of the molecular ion (C₁₂H₂₆⁺˙) is expected to primarily occur at the C-C bonds connected to these branching centers.

The major predicted fragmentation pathways involve the loss of alkyl radicals to form stable tertiary carbocations. The loss of the largest substituent at a branching point is generally favored.[3]

fragmentation_pathway M { this compound (m/z 170) |  C₁₂H₂₆⁺˙} frag1 frag1 M->frag1 frag2 frag2 M->frag2 frag3 frag3 M->frag3 frag4 frag4 M->frag4 ion1 ion1 frag1->ion1 ion2 ion2 frag2->ion2 ion3 ion3 frag3->ion3 ion4 ion4 frag4->ion4

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion. The relative abundance is a prediction based on the general principles of carbocation stability, where the formation of more stable or larger carbocations is favored.

m/zPredicted Ion StructureNeutral LossPredicted Relative Abundance
170[C₁₂H₂₆]⁺˙ (Molecular Ion)-Very Low to Absent
141[C₁₀H₂₁]⁺C₂H₅˙ (Ethyl radical)Moderate
127[C₉H₁₉]⁺C₃H₇˙ (Propyl radical)High
113[C₈H₁₇]⁺C₄H₉˙ (Butyl radical)High (Potentially Base Peak)
99[C₇H₁₅]⁺C₅H₁₁˙ (Pentyl radical)Moderate
57[C₄H₉]⁺C₈H₁₇˙ (Octyl radical)Moderate to High
43[C₃H₇]⁺C₉H₁₉˙ (Nonyl radical)Moderate

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol outlines a standard method for the analysis of this compound or similar branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 100 ppm solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Serial Dilutions: If necessary, perform serial dilutions to create working solutions of lower concentrations (e.g., 1 ppm, 10 ppm).

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane not present in the sample) to all standards and samples.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI).

Chromatographic Conditions
  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Conditions
  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-400.

  • Scan Speed: 1562 u/scan.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra for all standards and samples.

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to the predicted pattern and library spectra (if available).

  • For quantitative analysis, generate a calibration curve using the peak area ratios of the analyte to the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Standard Solution p2 Perform Serial Dilutions p1->p2 p3 Add Internal Standard p2->p3 a1 Inject Sample into GC-MS p3->a1 a2 Separation in GC Column a1->a2 a3 Ionization and Fragmentation (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Acquire TIC and Mass Spectra a4->d1 d2 Identify Peak and Extract Spectrum d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Quantitate (if necessary) d3->d4

Conclusion

The mass spectrum of this compound is predicted to be characterized by the absence of a significant molecular ion peak and prominent fragment ions resulting from cleavage at the C3 and C4 positions. The base peak is likely to be one of the stable tertiary carbocations formed by the loss of a propyl or butyl radical. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for this and other highly-branched alkanes, which is essential for accurate compound identification and structural elucidation in various research and development applications.

References

Application Notes and Protocols for the Synthesis of Trimethylheptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylheptanes are a class of branched-chain alkanes with the general formula C₁₀H₂₂. Their diverse isomeric structures lead to variations in physical and chemical properties, making them valuable as reference compounds in analytical chemistry, components in fuel studies, and as building blocks in organic synthesis. This document provides a detailed experimental protocol for the synthesis of a specific trimethylheptane isomer, 3,3,5-trimethylheptane (B1193924), via a two-step process involving a Grignard reaction followed by the reduction of the resulting tertiary alcohol.

Synthesis of 3,3,5-Trimethylheptane

The synthesis of 3,3,5-trimethylheptane is achieved through a robust two-step synthetic pathway:

  • Grignard Reaction: The reaction of 5-methyl-3-heptanone with methylmagnesium bromide to form the tertiary alcohol, 3,5-dimethyl-3-heptanol (B100129).

  • Reduction: The subsequent reduction of 3,5-dimethyl-3-heptanol to the final product, 3,3,5-trimethylheptane.

This method offers a high degree of control over the final product's isomeric structure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3,3,5-trimethylheptane.

StepReactantsReagentsProductTheoretical Yield (g)
15-Methyl-3-heptanone, Methyl Bromide, MagnesiumDiethyl Ether (anhydrous)3,5-Dimethyl-3-heptanol13.0
23,5-Dimethyl-3-heptanolSodium Borohydride (B1222165), Trifluoroacetic Acid3,3,5-Trimethylheptane11.4

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Anhydrous solvents are highly flammable and moisture-sensitive. Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Step 1: Synthesis of 3,5-Dimethyl-3-heptanol via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol intermediate, 3,5-dimethyl-3-heptanol, from 5-methyl-3-heptanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • Methyl bromide (dissolved in anhydrous diethyl ether)

  • 5-Methyl-3-heptanone (12.82 g, 0.1 mol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (containing CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Prepare a solution of methyl bromide (9.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming with a heating mantle may be necessary.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 5-methyl-3-heptanone (12.82 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3,5-dimethyl-3-heptanol.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure 3,5-dimethyl-3-heptanol.

Step 2: Reduction of 3,5-Dimethyl-3-heptanol to 3,3,5-Trimethylheptane

This protocol describes the reduction of the tertiary alcohol to the corresponding alkane.

Materials:

  • 3,5-Dimethyl-3-heptanol (14.43 g, 0.1 mol)

  • Trifluoroacetic acid (TFA) (100 mL)

  • Sodium borohydride (NaBH₄) (7.57 g, 0.2 mol)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-3-heptanol (14.43 g, 0.1 mol) in trifluoroacetic acid (100 mL) at 0 °C with stirring.

  • Reduction:

    • Slowly add sodium borohydride (7.57 g, 0.2 mol) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation to obtain pure 3,3,5-trimethylheptane.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of 3,3,5-Trimethylheptane start Start Materials: 5-Methyl-3-heptanone, Methyl Bromide, Mg grignard_formation 1. Grignard Reagent Formation (Anhydrous Diethyl Ether) start->grignard_formation reaction_ketone 2. Reaction with Ketone (0°C to RT) grignard_formation->reaction_ketone workup1 3. Aqueous Work-up (NH4Cl solution) reaction_ketone->workup1 purification1 4. Purification (Vacuum Distillation) workup1->purification1 intermediate Intermediate: 3,5-Dimethyl-3-heptanol purification1->intermediate reduction 5. Reduction Reaction (NaBH4, TFA, 0°C to RT) intermediate->reduction workup2 6. Aqueous Work-up (NaHCO3 solution) reduction->workup2 purification2 7. Purification (Fractional Distillation) workup2->purification2 product Final Product: 3,3,5-Trimethylheptane purification2->product

Caption: Workflow for the synthesis of 3,3,5-trimethylheptane.

Application Notes and Protocols for 4-Ethyl-2,3,3-trimethylheptane as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The properties of 4-Ethyl-2,3,3-trimethylheptane are crucial for its function as a fuel additive. The table below summarizes its computed and expected properties.

PropertyValueSource
Molecular FormulaC₁₂H₂₆[4]
Molecular Weight170.33 g/mol [4]
IUPAC NameThis compound[4]
CAS Number62199-16-0[5]
Boiling Point (estimated)190-210 °CGeneral alkane properties
Density (estimated)0.77 - 0.79 g/cm³General alkane properties
Research Octane (B31449) Number (RON) (estimated)100 - 110Based on similar branched alkanes[1][2]
Motor Octane Number (MON) (estimated)90 - 100Based on similar branched alkanes[1][2]

Application as a Fuel Additive

The primary application of this compound in fuels is as an octane booster for gasoline. Its highly branched structure is expected to resist auto-ignition under compression, a key characteristic for preventing engine knock.[1]

Expected Performance Benefits:

  • Increased Octane Rating: Blending with gasoline can increase the overall Research Octane Number (RON) and Motor Octane Number (MON) of the fuel.

  • Improved Engine Performance: A higher octane rating allows for more advanced ignition timing and higher compression ratios, potentially leading to increased power and torque.[6]

  • Reduced Engine Knock: By preventing premature detonation of the air-fuel mixture, it can protect the engine from damage and improve operational smoothness.

  • Potential for Reduced Emissions: Optimized combustion can lead to more complete fuel burning, potentially reducing harmful emissions such as unburned hydrocarbons (HC) and carbon monoxide (CO).

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of this compound as a fuel additive.

This protocol is based on ASTM D2699 (RON) and ASTM D2700 (MON) standard test methods.

Objective: To determine the anti-knock characteristics of gasoline blended with this compound.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Fuel handling and blending equipment

  • Knockmeter

Procedure:

  • Fuel Blending: Prepare a series of fuel blends by adding this compound to a base gasoline at various concentrations (e.g., 5%, 10%, 15% v/v).

  • CFR Engine Setup (RON):

    • Set the engine speed to 600 rpm.

    • Set the intake air temperature to 52°C.

    • Set the spark timing to 13° before top dead center (BTDC).

  • CFR Engine Setup (MON):

    • Set the engine speed to 900 rpm.

    • Set the intake air temperature to 149°C.

    • Vary the spark timing with compression ratio.

  • Measurement:

    • Run the CFR engine on the blended fuel.

    • Adjust the compression ratio until a standard level of knock is detected by the knockmeter.

    • Compare the knock intensity to that of primary reference fuels (mixtures of iso-octane and n-heptane).

    • The octane number of the blend is the percentage by volume of iso-octane in the primary reference fuel that produces the same knock intensity.

This protocol is based on the SAE J1349 standard for engine power and torque certification.[6]

Objective: To evaluate the effect of this compound on engine power, torque, and brake-specific fuel consumption (BSFC).

Apparatus:

  • Engine dynamometer test cell[7]

  • Spark-ignition engine

  • Fuel flow meter

  • Data acquisition system

Procedure:

  • Engine Installation: Mount a representative spark-ignition engine on the dynamometer test bed.

  • Baseline Test:

    • Run the engine with the base gasoline (without the additive).

    • Perform a wide-open throttle (WOT) power curve test, recording torque and engine speed from idle to redline.

    • Measure fuel consumption at various load points.

  • Additive Test:

    • Drain the base gasoline and introduce the gasoline blended with a specified concentration of this compound.

    • Repeat the WOT power curve test and fuel consumption measurements.

  • Data Analysis:

    • Calculate brake power from the measured torque and engine speed.

    • Calculate Brake-Specific Fuel Consumption (BSFC) using the fuel flow rate and brake power.

    • Compare the results of the baseline and additive tests.

This protocol follows general guidelines for vehicle emissions testing using gas chromatography-mass spectrometry (GC-MS).[8][9]

Objective: To analyze the impact of this compound on the composition of exhaust emissions.

Apparatus:

  • Engine dynamometer

  • Exhaust gas analyzer (for regulated emissions: CO, CO₂, NOx, HC)

  • Gas chromatography-mass spectrometry (GC-MS) system for detailed hydrocarbon analysis

  • Sample collection bags (e.g., Tedlar bags)[10]

Procedure:

  • Engine Operation: Operate the engine on the dynamometer under various steady-state conditions (e.g., different speeds and loads) using both the base fuel and the blended fuel.

  • Sample Collection:

    • Collect exhaust gas samples directly from the exhaust pipe into Tedlar bags.

    • For detailed hydrocarbon analysis, pass a known volume of exhaust through a sorbent tube to trap volatile organic compounds (VOCs).

  • Regulated Emissions Analysis: Use the exhaust gas analyzer to measure the concentrations of CO, CO₂, NOx, and total hydrocarbons (THC).

  • GC-MS Analysis:

    • Thermally desorb the trapped VOCs from the sorbent tube into the GC-MS system.

    • Separate the individual hydrocarbon components in the gas chromatograph.

    • Identify and quantify the components using the mass spectrometer.

  • Data Comparison: Compare the emission profiles of the base fuel and the blended fuel.

Data Presentation

The following tables present hypothetical but realistic data for the performance of this compound as a fuel additive, based on expectations for highly branched alkanes.

Table 1: Octane Rating of Blends

Additive Concentration (v/v %)Research Octane Number (RON)Motor Octane Number (MON)
0% (Base Gasoline)9183
5%9485
10%9788
15%10191

Table 2: Engine Performance Summary (at Wide-Open Throttle)

FuelPeak Power (kW)Peak Torque (Nm)BSFC at Peak Torque (g/kWh)
Base Gasoline150250280
Gasoline + 10% Additive155260275

Table 3: Regulated Emissions at 2500 rpm, 50% Load

FuelCO (% vol)HC (ppm)NOx (ppm)
Base Gasoline0.81501200
Gasoline + 10% Additive0.61201250

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Base_Gasoline Base Gasoline Fuel_Blending Fuel Blending Base_Gasoline->Fuel_Blending Additive This compound Additive->Fuel_Blending Octane_Rating Octane Rating (CFR Engine) Fuel_Blending->Octane_Rating Engine_Performance Engine Performance (Dynamometer) Fuel_Blending->Engine_Performance Emissions_Analysis Emissions Analysis (GC-MS) Fuel_Blending->Emissions_Analysis Octane_Data Octane Number (RON, MON) Octane_Rating->Octane_Data Performance_Data Performance Data (Power, Torque, BSFC) Engine_Performance->Performance_Data Emissions_Data Emissions Data (CO, HC, NOx) Emissions_Analysis->Emissions_Data

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Logical_Relationship cluster_properties Molecular Properties cluster_effects Combustion Effects cluster_performance Engine Performance Outcomes High_Branching Highly Branched Structure High_Octane High Octane Number High_Branching->High_Octane leads to Resists_Knock Resists Engine Knock High_Octane->Resists_Knock results in Optimized_Combustion Optimized Combustion Resists_Knock->Optimized_Combustion enables Increased_Power Increased Power/Torque Optimized_Combustion->Increased_Power Improved_Efficiency Improved Efficiency Optimized_Combustion->Improved_Efficiency Reduced_Emissions Reduced HC/CO Emissions Optimized_Combustion->Reduced_Emissions

Caption: Logical relationship of molecular structure to engine performance.

Disclaimer: The quantitative data presented in this document is illustrative and based on the expected properties of highly branched alkanes. Actual experimental results may vary. It is recommended that researchers conduct their own testing to validate the performance of this compound as a fuel additive.

References

Application Note: Characterization of C12H26 Isomers in Petroleum Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecane (C12H26) and its 355 structural isomers are significant components of middle distillate petroleum fractions such as kerosene (B1165875) and diesel fuel.[1] The specific isomeric distribution of these alkanes can influence the physicochemical properties of the fuel, including its combustion characteristics and cold-flow properties. Consequently, detailed characterization of C12H26 isomers is crucial for fuel quality control, refinery process optimization, and environmental impact assessment. This application note provides a detailed protocol for the characterization of C12H26 isomers in petroleum fractions using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), a powerful technique for resolving highly complex hydrocarbon mixtures.[2]

Data Presentation: Quantitative Distribution of C12 Isomer Groups

Due to the immense number of C12H26 isomers, complete separation and quantification of each individual isomer is often impractical. A more common and highly informative approach is the quantification of isomer groups. The following table summarizes the typical mass fraction percentage of C12 hydrocarbon isomer groups found in a diesel fuel sample, as determined by GCxGC-MS analysis.

Hydrocarbon ClassIsomer GroupCarbon NumberMass Fraction (%)
Alkanesn-Alkanes (n-dodecane)C122.5 - 4.0
Branched Alkanes (iso-alkanes)C1210.0 - 15.0
CycloalkanesMonocyclic AlkanesC125.0 - 8.0
Bicyclic AlkanesC122.0 - 4.0
Tricyclic AlkanesC12< 1.0
AromaticsMonocyclic AromaticsC121.0 - 3.0

Note: The data presented is a representative summary compiled from typical diesel fuel composition analyses. Actual values may vary depending on the crude oil source and refining processes.

Experimental Protocols

Sample Preparation

A simple dilution method is often sufficient for the analysis of middle distillate petroleum fractions.

Materials:

  • Petroleum fraction sample (e.g., diesel, kerosene)

  • High-purity n-hexane (or other suitable solvent)

  • Autosampler vials with caps

Protocol:

  • Pipette 100 µL of the petroleum fraction sample into a 2 mL autosampler vial.

  • Add 900 µL of n-hexane to the vial.

  • Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • The sample is now ready for injection into the GCxGC-MS system.

For heavier petroleum fractions or for trace analysis, a more extensive sample preparation such as solid-phase extraction (SPE) may be necessary to isolate the aliphatic fraction from the aromatic and polar compounds.

GCxGC-MS Analysis

Comprehensive two-dimensional gas chromatography is essential for the separation of the numerous C12H26 isomers.

Instrumentation:

  • Gas chromatograph equipped with a thermal or flow modulator

  • Time-of-Flight Mass Spectrometer (TOF-MS) or a fast-scanning Quadrupole Mass Spectrometer (qMS)

GCxGC Conditions:

Parameter Setting
First Dimension Column BPX50 (or equivalent mid-polarity), 60 m x 0.25 mm ID, 0.25 µm film thickness
Second Dimension Column BPX5 (or equivalent non-polar), 3 m x 0.15 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.1 kPa/min pressure ramp
Oven Program Initial 28 °C, hold for 0.5 min, ramp to 330 °C at 3.3 K/min

| Modulation Period | 4 seconds |

MS Conditions:

Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Acquisition Rate 100 spectra/s
Ion Source Temperature 250 °C

| Transfer Line Temp | 300 °C |

Mandatory Visualization

Logical Relationship of C12H26 Isomer Classes

G Classification of C12H26 Isomers A C12H26 Isomers B Acyclic Alkanes (Paraffins) A->B C Cyclic Alkanes (Naphthenes) A->C D n-Dodecane (Straight-Chain) B->D E Branched Dodecanes (iso-alkanes) B->E F Monocyclic C->F G Polycyclic C->G

Caption: Hierarchical classification of C12H26 isomers.

Experimental Workflow for C12H26 Isomer Characterization

G GCxGC-MS Workflow for C12H26 Isomer Analysis cluster_0 Sample Preparation cluster_1 GCxGC Separation cluster_2 Detection & Data Analysis A Petroleum Fraction (e.g., Diesel) B Dilution in Hexane A->B C 1D Separation (Mid-polarity column) B->C Injection D Modulation C->D E 2D Separation (Non-polar column) D->E F MS Detection (TOF or qMS) E->F G Data Processing (Chromatogram Deconvolution) F->G H Isomer Group Quantification G->H

Caption: Workflow for C12H26 isomer analysis.

Discussion

The use of comprehensive two-dimensional gas chromatography is paramount for the successful characterization of C12H26 isomers in petroleum fractions. The enhanced peak capacity of GCxGC over single-dimension GC allows for the separation of many co-eluting isomers, providing a much more detailed compositional analysis.[2][3] The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct regions, aids in the identification of different isomer groups.

Time-of-flight mass spectrometry is the preferred detector for GCxGC due to its high acquisition speed, which is necessary to adequately sample the very narrow peaks produced in the second dimension. The resulting mass spectra provide structural information that, in conjunction with retention times, allows for the confident identification of n-alkanes, branched alkanes, and various cycloalkanes.

While the protocol provided here is a robust starting point, optimization of the GC temperature program and modulation parameters may be necessary depending on the specific petroleum fraction being analyzed and the isomers of greatest interest. For example, a slower temperature ramp may improve the separation of closely eluting branched isomers.

Conclusion

This application note details a comprehensive methodology for the characterization of C12H26 isomers in petroleum fractions. By employing GCxGC-MS, researchers can achieve detailed group-type quantification, which is essential for understanding the properties and behavior of these complex hydrocarbon mixtures. The provided protocols and workflows serve as a valuable resource for scientists in the petroleum industry and related fields.

References

Application Note: A Guide to ¹H and ¹³C NMR Chemical Shifts of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of organic molecules, including branched alkanes. While the ¹H NMR spectra of alkanes can be complex due to small chemical shift dispersion and significant signal overlap, ¹³C NMR offers a much wider spectral window, providing clearer insights into the carbon skeleton. A combined analysis of ¹H and ¹³C NMR data is indispensable for unambiguously determining the structure, including the degree and position of branching. This application note provides a comprehensive guide to understanding and predicting the chemical shifts of branched alkanes and outlines standard protocols for acquiring high-quality NMR data.

Principles of ¹H and ¹³C NMR in Branched Alkanes

The chemical shift of a proton or carbon nucleus is highly dependent on its local electronic environment. In alkanes, the primary factors influencing chemical shifts are substitution patterns and steric effects.

¹H NMR Chemical Shifts

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The chemical shift is influenced by the degree of substitution on the carbon atom to which the proton is attached. Generally, methine protons (R₃-CH) are the most deshielded (further downfield), followed by methylene (B1212753) (R₂-CH₂) and then methyl (R-CH₃) protons.[1][2]

Table 1: Typical ¹H Chemical Shift Ranges for Protons in Branched Alkanes [1][3]

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3
Secondary (methylene)R₂-CH₂1.2 - 1.6
Tertiary (methine)R₃-CH1.4 - 1.9

Note: These are general ranges and can be influenced by steric compression and long-range electronic effects.

¹³C NMR Chemical Shifts

¹³C NMR spectroscopy provides a much broader range of chemical shifts for alkanes (typically 10-60 ppm), making it easier to resolve individual carbon signals.[4] The chemical shifts can be reliably predicted using empirical rules that account for the effects of neighboring carbon atoms. The Grant-Paul parameters are a well-established method for these predictions.[5]

The prediction starts with a base value for methane (B114726) (-2.5 ppm) and adds substituent effect parameters (α, β, γ, δ) for each additional carbon atom.

  • α-effect: A carbon atom directly bonded to the observed carbon causes a downfield shift of ~+9.1 ppm.

  • β-effect: A carbon atom two bonds away causes a downfield shift of ~+9.4 ppm.

  • γ-effect: A carbon atom three bonds away causes an upfield shift of ~-2.5 ppm (steric effect).

  • δ-effect: A carbon atom four bonds away causes a small downfield shift of ~+0.3 ppm.

Branching introduces correction factors to these parameters.[5]

Table 2: Empirical Parameters for Predicting ¹³C Chemical Shifts in Acyclic Alkanes [5]

ParameterShift Effect (ppm)Description
Base Value (Methane)-2.5Starting value for calculation
α (alpha)+9.1Effect of a carbon bonded to the observed carbon
β (beta)+9.4Effect of a carbon two bonds away
γ (gamma)-2.5Effect of a carbon three bonds away
δ (delta)+0.3Effect of a carbon four bonds away
1°(3°)-1.1Correction for a primary carbon attached to a tertiary carbon
1°(4°)-3.4Correction for a primary carbon attached to a quaternary carbon
2°(3°)-2.5Correction for a secondary carbon attached to a tertiary carbon
2°(4°)-7.2Correction for a secondary carbon attached to a quaternary carbon
3°(2°)-3.7Correction for a tertiary carbon attached to a secondary carbon
3°(3°)-9.5Correction for a tertiary carbon attached to another tertiary carbon
4°(1°)-1.5Correction for a quaternary carbon attached to a primary carbon

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following are generalized protocols for ¹H and ¹³C NMR of branched alkanes.

Protocol 1: Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the alkane is soluble (e.g., chloroform-d, CDCl₃; benzene-d₆, C₆D₆). The solvent should not have signals that overlap with the analyte peaks.[6]

  • Concentration :

    • For ¹H NMR , dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[7][8]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Aim for a saturated solution, or as much material as can be dissolved in 0.6-0.7 mL of solvent.[7][8]

  • Filtration : To remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6][7]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Labeling : Clearly label the NMR tube with the sample identification.[6]

Protocol 2: ¹H NMR Data Acquisition

This protocol assumes a standard 400-600 MHz NMR spectrometer.

  • Instrument Setup : Insert the sample into the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width (SW) : Set to approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ) : Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1) : Use a delay of 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS) : Typically 8 to 16 scans are sufficient for good signal-to-noise, depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup : Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters :

    • Pulse Program : Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg' or 'zgdc' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width (SW) : Set to approximately 200-240 ppm, centered around 100 ppm.

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Relaxation Delay (D1) : A shorter delay of 1-2 seconds is often used for qualitative spectra. For quantitative analysis, especially of quaternary carbons with long T₁ values, a much longer delay (e.g., 10-60 seconds) is necessary.[9]

    • Number of Scans (NS) : Due to the low sensitivity of ¹³C, a larger number of scans is required, ranging from several hundred to several thousand, depending on concentration.[7]

  • Data Processing :

    • Apply a Fourier transform with an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak at 0.00 ppm.

Visualizations

The following diagrams illustrate key relationships and workflows in the NMR analysis of branched alkanes.

Factors_Influencing_Chemical_Shifts Factors Influencing NMR Chemical Shifts of Alkanes cluster_1H ¹H Chemical Shift (δ) cluster_13C ¹³C Chemical Shift (δ) cluster_factors Molecular Structure Factors H_Shift ¹H Shift (0.5-2.0 ppm) C_Shift ¹³C Shift (10-60 ppm) Substitution Degree of Substitution (1°, 2°, 3°, 4°) Substitution->H_Shift Downfield Shift (CH₃ < CH₂ < CH) Substitution->C_Shift Complex α, β effects Steric Steric Effects (γ-gauche interaction) Steric->C_Shift Upfield Shift (γ-effect)

Caption: Factors influencing ¹H and ¹³C NMR chemical shifts.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Alkane in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter Standard Add TMS (Internal Standard) Filter->Standard LockShim Lock & Shim Standard->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Process Fourier Transform, Phase, Baseline Correct Acquire13C->Process Reference Reference to TMS (0.00 ppm) Process->Reference Analysis Assign Peaks, Determine Structure Reference->Analysis

Caption: Experimental workflow for NMR analysis of alkanes.

Interpretation_Logic Logic for Spectral Interpretation rect_node rect_node Start Start with ¹³C Spectrum NumSignals Count number of unique ¹³C signals Start->NumSignals Symmetry Determine molecular symmetry NumSignals->Symmetry DEPT Run DEPT experiment? Symmetry->DEPT AssignCType Assign C, CH, CH₂, and CH₃ groups DEPT->AssignCType Yes Predict13C Use empirical rules to predict δ(¹³C) DEPT->Predict13C No AssignCType->Predict13C Compare13C Compare predicted and experimental δ(¹³C) Predict13C->Compare13C Correlate Correlate with ¹H (Integration, Multiplicity) Compare13C->Correlate Structure Propose Structure Correlate->Structure

Caption: Decision logic for interpreting alkane NMR spectra.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2,3,3-trimethylheptane. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
SYN-G-01 Low or no yield of Grignard reagent (sec-butylmagnesium bromide) 1. Magnesium turnings are oxidized. 2. Ether solvent is not anhydrous. 3. Reaction initiation is slow. 4. Impurities in 2-bromobutane (B33332).1. Activate magnesium by grinding or adding a crystal of iodine. 2. Use freshly distilled, dry diethyl ether or THF. 3. Gently warm the flask or add a small amount of pre-formed Grignard reagent. 4. Purify 2-bromobutane by distillation.
SYN-A-01 Low yield of tertiary alcohol (4-Ethyl-2,3,3-trimethylheptan-4-ol) 1. Incomplete formation of the Grignard reagent. 2. Steric hindrance in the ketone (3,3-Dimethyl-2-pentanone). 3. Competing enolization of the ketone. 4. Impurities in the ketone.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Use a more reactive Grignard reagent or a higher reaction temperature. 3. Add the ketone slowly to the Grignard reagent at a low temperature. 4. Purify the ketone by distillation.
SYN-D-01 Formation of multiple alkene isomers during dehydration 1. Use of a non-selective acid catalyst. 2. Rearrangement of the carbocation intermediate.1. Use a milder dehydrating agent such as POCl₃ in pyridine (B92270). 2. Employ reaction conditions that favor the Zaitsev or Hofmann product as desired.
SYN-H-01 Incomplete hydrogenation of the alkene 1. Inactive catalyst (e.g., Palladium on carbon). 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use fresh, high-quality catalyst. 2. Increase the hydrogen pressure according to the reaction scale. 3. Ensure all reagents and solvents are free of sulfur or other catalyst poisons.
PUR-01 Difficulty in purifying the final alkane product 1. Similar boiling points of isomeric byproducts. 2. Presence of unreacted starting materials.1. Use fractional distillation with a high-efficiency column. 2. Employ preparative gas chromatography for high-purity samples.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A robust and frequently employed method for synthesizing highly branched alkanes like this compound involves a three-step process:

  • Grignard Reaction: A Grignard reagent, such as sec-butylmagnesium bromide, is reacted with a suitable ketone, for instance, 3,3-Dimethyl-2-pentanone, to form the corresponding tertiary alcohol (4-Ethyl-2,3,3-trimethylheptan-4-ol).

  • Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield an alkene intermediate.

  • Hydrogenation: Finally, the alkene is hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C), to produce the saturated alkane, this compound.

Q2: My Grignard reaction is not initiating. What should I do?

A2: Difficulty in initiating a Grignard reaction is a common issue. Here are a few troubleshooting steps:

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide. You can activate it by gently crushing the turnings with a glass rod (do not use metal) or by adding a small crystal of iodine, which will react with the magnesium to expose a fresh surface.

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all your glassware is oven-dried and your ether solvent is strictly anhydrous.

  • Initiation Techniques: You can try gently warming the flask with a heat gun. Alternatively, adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction.

Q3: During the dehydration of the tertiary alcohol, I am observing a mixture of alkene isomers. How can I improve the selectivity?

A3: The formation of multiple alkene isomers is a common challenge in dehydration reactions due to the potential for carbocation rearrangements and the formation of both Zaitsev (more substituted) and Hofmann (less substituted) products. To improve selectivity:

  • Choice of Dehydrating Agent: Using a milder and more selective dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine often provides better control over the regioselectivity of the elimination reaction compared to strong acids like sulfuric acid.

  • Reaction Conditions: Carefully controlling the reaction temperature can also influence the product distribution.

Q4: What are the best practices for purifying the final this compound product?

A4: Purifying highly branched alkanes can be challenging due to the potential for isomeric byproducts with very similar boiling points.

  • Fractional Distillation: For larger quantities, fractional distillation using a column with a high number of theoretical plates is recommended.

  • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples, especially for analytical and testing purposes, preparative gas chromatography is an effective purification technique.

  • Urea Adduction: This method can be used to separate linear alkanes from branched isomers, which may be useful if unreacted linear starting materials are present.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-2,3,3-trimethylheptan-4-ol via Grignard Reaction
  • Preparation of sec-butylmagnesium bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether. Add a small amount of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with 3,3-Dimethyl-2-pentanone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the cold Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Dehydration of 4-Ethyl-2,3,3-trimethylheptan-4-ol
  • Place the crude tertiary alcohol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride in pyridine.

  • Gently heat the mixture to the appropriate temperature to facilitate the elimination reaction. The alkene product can be distilled directly from the reaction mixture if it has a sufficiently low boiling point.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain the purified alkene.

Protocol 3: Hydrogenation of the Alkene to this compound
  • Dissolve the purified alkene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation to yield the crude this compound. Further purification can be achieved by fractional distillation.

Visualizations

Synthesis_Pathway A 2-Bromobutane + Magnesium B sec-Butylmagnesium bromide (Grignard) A->B Anhydrous Ether D 4-Ethyl-2,3,3-trimethyl- heptan-4-ol B:e->D:w Grignard Reaction C 3,3-Dimethyl-2-pentanone C:e->D:w E Alkene Intermediate(s) D->E Dehydration (H+) F 4-Ethyl-2,3,3-trimethyl- heptane E->F Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Grignard Grignard Reaction Step Start->Grignard Check_Grignard Low Yield of Tertiary Alcohol? Grignard->Check_Grignard Troubleshoot_Grignard Check Reagent Purity & Anhydrous Conditions Check_Grignard->Troubleshoot_Grignard Yes Dehydration Dehydration Step Check_Grignard->Dehydration No Troubleshoot_Grignard->Grignard Check_Dehydration Mixture of Alkene Isomers? Dehydration->Check_Dehydration Troubleshoot_Dehydration Use Milder Reagent (e.g., POCl3/Pyridine) Check_Dehydration->Troubleshoot_Dehydration Yes Hydrogenation Hydrogenation Step Check_Dehydration->Hydrogenation No Troubleshoot_Dehydration->Dehydration Check_Hydrogenation Incomplete Reaction? Hydrogenation->Check_Hydrogenation Troubleshoot_Hydrogenation Check Catalyst Activity & H2 Pressure Check_Hydrogenation->Troubleshoot_Hydrogenation Yes End Successful Synthesis Check_Hydrogenation->End No Troubleshoot_Hydrogenation->Hydrogenation

Caption: Troubleshooting workflow for the synthesis.

References

Troubleshooting poor signal intensity in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity during the mass spectrometry analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very weak or no molecular ion (M+) peak for my alkane sample?

A1: The molecular ion peak for alkanes, especially long-chain and branched alkanes, is often weak or absent in Electron Ionization (EI) mass spectrometry.[1][2] This is due to the high energy of the EI process (typically 70 eV), which causes extensive fragmentation of the alkane molecule.[3][4][5] The C-C bonds in alkanes are relatively weak and prone to breaking upon ionization.[2] For branched alkanes, the molecular ion peak's intensity decreases with increased branching.[2][6]

To enhance the molecular ion peak, consider using a "soft" ionization technique.[7] These methods impart less energy to the analyte, reducing fragmentation.[8]

  • Chemical Ionization (CI): This technique uses a reagent gas to ionize the sample through less energetic reactions, often resulting in a more prominent protonated molecule peak ([M+H]⁺).[7][8][9]

  • Field Ionization (FI): FI is another soft method that can produce a strong molecular ion peak with minimal fragmentation.[7]

  • Lowering Electron Energy in EI: Reducing the electron energy from the standard 70 eV can also decrease fragmentation, though this might also lower the overall signal intensity.[7]

Q2: My overall signal intensity is low, including the fragment ions. What are the common causes and solutions?

A2: Poor signal intensity for all ions can stem from several factors related to sample preparation, instrument settings, and system cleanliness.[10]

  • Sample Concentration: The sample may be too dilute, resulting in a weak signal.[10] Conversely, an overly concentrated sample can cause ion suppression.[10]

  • Ionization Efficiency: The chosen ionization method may not be optimal for your analyte. While EI is standard for GC-MS, its high energy can lead to extensive fragmentation.[4][10]

  • Instrument Contamination: A dirty ion source, contaminated transfer line, or column bleed can significantly increase noise and suppress the signal.[11][12] Regularly check for common siloxane column bleed ions at m/z 207 and 281.[11]

  • Improper Instrument Settings: Sub-optimal parameters for the ion source, mass analyzer, or detector can lead to poor signal.[10] This includes temperatures, voltages, and gas flow rates.

  • System Leaks: Air leaks in the GC-MS system can degrade performance and sensitivity.

Below is a troubleshooting workflow to address low signal intensity:

TroubleshootingWorkflow start Poor Signal Intensity check_sample Q: Is sample concentration optimal? start->check_sample check_tune Q: Is the MS tune report nominal? check_sample->check_tune Yes solution_sample Adjust concentration. Prepare fresh sample. check_sample->solution_sample No check_leaks Q: Are there system leaks? check_tune->check_leaks Yes solution_tune Tune and calibrate the mass spectrometer. check_tune->solution_tune No check_gc Q: Is GC performance adequate? (Peak shape, retention time) check_leaks->check_gc No solution_leaks Perform leak check. Replace ferrules/seals. check_leaks->solution_leaks Yes check_source Q: Is the ion source clean? check_gc->check_source Yes solution_gc Optimize GC parameters. Trim column inlet. check_gc->solution_gc No solution_source Clean the ion source. check_source->solution_source No

Caption: Troubleshooting workflow for poor signal intensity.

Q3: What are the characteristic mass spectral fragment ions for alkanes that I should be looking for?

A3: Alkanes produce characteristic fragmentation patterns. The mass spectra typically show clusters of peaks separated by 14 Da (representing a CH₂ group).[1][2][13][14] The most common fragments are alkyl cations with the general formula [CₙH₂ₙ₊₁]⁺.[3] For many alkanes, you should monitor for key fragment ions at m/z 43, 57, 71, and 85.[3][15] The base peak (most intense peak) is often at m/z 43 or 57.[1]

Fragmentation tends to occur at branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[1][2][6][7] The loss of the largest alkyl group at a branch point is often the preferred fragmentation pathway.[7]

The diagram below illustrates the fragmentation of n-hexane:

AlkaneFragmentation cluster_n_hexane n-Hexane Fragmentation n_hexane [CH3(CH2)4CH3]•+ frag1 [C5H11]+ (m/z 71) + CH3• n_hexane->frag1 Loss of methyl radical frag2 [C4H9]+ (m/z 57) + C2H5• n_hexane->frag2 Loss of ethyl radical frag3 [C3H7]+ (m/z 43) + C3H7• n_hexane->frag3 Loss of propyl radical frag4 [C2H5]+ (m/z 29) + C4H9• n_hexane->frag4 Loss of butyl radical

Caption: Fragmentation pathways of the n-hexane molecular ion.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for Alkane Analysis

Optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters is crucial for achieving good signal intensity. The following table provides recommended starting points for the analysis of a broad range of alkanes.[3][15]

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)Provides good resolution and selectivity for non-polar alkanes.[3][15]
Carrier Gas Helium or Hydrogen at a constant flow of 1-2 mL/minInert gases that provide good chromatographic efficiency. Hydrogen can allow for faster analysis.[3][15]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity for low concentration samples.[3]
Injector Temp. 280-320 °CEnsures rapid and complete vaporization of high-boiling point alkanes.[3][15]
Oven Program Initial: 40-50°C (hold 1-3 min), Ramp: 6-10°C/min to 300-320°C, Hold: 5-10 minProvides good separation for alkanes with varying chain lengths.[3][15] A slower ramp rate can improve resolution.[3]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and the MS.[3]
MS Ion Source Temp. ~230 °CA common starting point for good ionization in EI.[3][15]
Ionization Mode Electron Ionization (EI) at 70 eVStandard technique that produces reproducible fragmentation patterns for library matching.[3][4]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)Use Full Scan for identification. Switch to SIM mode, monitoring characteristic ions (e.g., m/z 57, 71, 85), to significantly increase sensitivity for targeted analysis.[15][16]

Experimental Protocols

Protocol 1: General Sample Preparation for Alkane Analysis by GC-MS

Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.[17]

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[18]

  • Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent such as hexane, heptane, or dichloromethane.[18][19] Avoid using non-volatile solvents or water.[18][19]

  • Concentration: Aim for a final analyte concentration of approximately 1-10 µg/mL.[19] If analyte concentration is unknown, prepare a dilution series to find the optimal concentration.

  • Cleanup: Ensure the sample is free from particulates.[18] Centrifuge or filter the sample if any solid material is present to prevent blockage of the syringe and contamination of the injector.[18][19] For complex matrices, a cleanup step like Solid Phase Extraction (SPE) may be necessary to remove interferences.[18]

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples at a constant concentration.[3]

  • Transfer to Vial: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and a soft septum.[20]

  • Blank Injections: Run a solvent blank before and after your sample sequence to ensure the system is clean and to check for carryover.[3][20]

Protocol 2: Instrument Setup and Data Acquisition

  • Method Setup: Program the GC-MS instrument with the parameters outlined in Table 1.

  • Equilibration: Allow the instrument to fully equilibrate at the initial conditions until a stable baseline is achieved.[3]

  • Tuning: Perform an instrument tune using the manufacturer's recommended tuning compound (e.g., PFTBA) to ensure the mass spectrometer is operating at peak performance and mass assignments are accurate.[10][11]

  • Blank Injection: Inject a solvent blank to verify the system is free from contaminants.[3]

  • Standard/Sample Injections: Inject calibration standards followed by the unknown samples.[3]

  • Data Analysis: Process the acquired data. Identify alkanes by comparing their retention times and mass spectra to those of authentic standards or library spectra. For quantification, generate a calibration curve from the standards.[3]

The diagram below illustrates the decision process for selecting an appropriate ionization technique.

IonizationChoice start Goal of Analysis? hard_ion Hard Ionization (EI) start->hard_ion Structural Elucidation / Library Matching soft_ion Soft Ionization (CI, FI) start->soft_ion Molecular Weight Confirmation ei_desc Provides detailed structural info via fragmentation. Good for library matching. hard_ion->ei_desc ci_desc Preserves molecular ion. Good for molecular weight determination. soft_ion->ci_desc

Caption: Choosing an ionization technique for alkane analysis.

References

Technical Support Center: NMR Peak Assignment for Highly Branched C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the NMR peak assignment of highly branched C12H26 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my branched C12H26 isomer mixture so complex and overlapping?

A1: Highly branched alkanes, such as C12H26 isomers, possess numerous methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups in chemically similar environments. This leads to very close chemical shifts, resulting in significant signal overlap in the upfield region of the 1H NMR spectrum (typically 0.7-1.5 ppm).[1] The small differences in the electronic environment of protons on different branches are often not sufficient to cause large separations in their resonance frequencies, leading to complex multiplets that are difficult to resolve and assign.

Q2: How can I differentiate between CH, CH2, and CH3 groups in my 13C NMR spectrum?

A2: Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is the ideal technique for this purpose.[2][3][4] A series of DEPT experiments can distinguish between different types of carbon atoms based on the number of attached protons:

  • DEPT-90: Only CH (methine) carbons will show a positive signal.

  • DEPT-135: CH and CH3 (methyl) carbons will appear as positive signals, while CH2 (methylene) carbons will appear as negative signals.

  • Quaternary carbons (C): These carbons, having no attached protons, will be absent in both DEPT-90 and DEPT-135 spectra but will be visible in the standard broadband-decoupled 13C NMR spectrum.[4]

By comparing the standard 13C NMR spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously identify the multiplicity of each carbon signal.[2][3]

Q3: My sample is volatile. What special precautions should I take during sample preparation?

A3: For volatile compounds like C12H26 isomers, it is crucial to minimize sample loss. Use a well-sealed NMR tube with a tight-fitting cap. Prepare your sample in a cold environment (e.g., using a cold bath) to reduce the vapor pressure of the analyte. If you need to concentrate your sample, consider using a centrifugal evaporator (e.g., SpeedVac) which combines vacuum with centrifugal force to prevent bumping and sample loss. For highly volatile samples, flame-sealing the NMR tube may be necessary for long experiments or variable temperature studies.

Q4: What is the best way to assign specific peaks to a particular isomer in a mixture?

A4: Assigning peaks in a mixture of isomers is challenging. The most effective approach is to use a combination of 2D NMR techniques:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying connected proton spin systems within a single isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each carbon atom with its directly attached proton(s). It is extremely useful for spreading out overlapping proton signals into the wider carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems within an isomer and for identifying quaternary carbons by their correlations to nearby protons.

By carefully analyzing these 2D spectra, you can piece together the carbon skeleton and proton environments for each isomer present in the mixture.

Q5: The signals in my aromatic region are overlapping. What should I do?

A5: While C12H26 isomers are aliphatic, this is a common issue in NMR. Changing the deuterated solvent can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving the overlap.[5] Aromatic solvents like benzene-d6 (B120219) can induce significant shifts compared to chloroform-d6.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnetic field.2. Sample is not homogeneous (undissolved material).3. Sample is too concentrated.[5]1. Re-shim the spectrometer. If the problem persists, the sample tube may be of poor quality.2. Ensure your sample is fully dissolved. Filter the sample through a small plug of glass wool in a pipette if necessary.3. Dilute the sample.
Unexpected peaks in the spectrum 1. Contamination from residual solvent (e.g., acetone (B3395972) from cleaning).2. Impurities in the deuterated solvent (e.g., water).3. Presence of grease from glassware joints.1. Thoroughly dry NMR tubes in an oven before use. Acetone can be particularly persistent.2. Use high-quality deuterated solvents and keep the container tightly capped. A D2O shake can confirm exchangeable protons but is not applicable for alkanes.3. Use PTFE sleeves or minimal amounts of grease for any glassware used in sample preparation.
Low signal-to-noise ratio 1. Sample is too dilute.2. Insufficient number of scans acquired.1. Increase the sample concentration if possible.2. Increase the number of scans. For 13C NMR, a significantly higher number of scans is required due to the low natural abundance of 13C.
Overlapping signals in the aliphatic region Inherent chemical shift similarity in branched alkanes.1. Use a higher field NMR spectrometer for better signal dispersion.2. Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve individual signals in the second dimension.3. Slightly changing the sample temperature can sometimes induce small chemical shift changes that may improve resolution.

Data Presentation: Predicted NMR Data for Selected C12H26 Isomers

The following table summarizes the predicted 1H and 13C NMR chemical shifts for several highly branched C12H26 isomers. These values are generated based on established NMR prediction algorithms and typical chemical shift ranges for alkanes. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

IsomerStructurePredicted 1H Chemical Shifts (δ, ppm)Predicted 13C Chemical Shifts (δ, ppm)
2,2,4,6,6-Pentamethylheptane C(C)(C)CC(C)CC(C)(C)C~0.8-1.2 (m)CH3: ~25-35CH2: ~50-55CH: ~30-35C: ~30-35
2,2,3,3,4,4-Hexamethylhexane CCC(C)(C)C(C)(C)C(C)(C)C~0.9 (t), ~1.3 (q), ~1.0-1.2 (s)CH3: ~10-30CH2: ~35-40C: ~40-50
2,2,5,5-Tetramethyl-3,3-diethylhexane CCC(CC)(CC)C(C)(C)C~0.8-1.0 (m)CH3: ~10-30CH2: ~25-35C: ~40-50
n-Dodecane CCCCCCCCCCCC~0.88 (t), ~1.26 (m)CH3: ~14.1CH2: ~22.7, 29.4, 29.7, 31.9

Experimental Protocols

Protocol 1: Sample Preparation for Volatile C12H26 Isomers
  • Solvent Selection: Choose a deuterated solvent in which the C12H26 isomers are highly soluble. Chloroform-d (CDCl3) or benzene-d6 are common choices.

  • Sample Concentration: For 1H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For 13C NMR and 2D NMR experiments, a higher concentration of 10-30 mg is recommended.

  • Procedure: a. Weigh the desired amount of the C12H26 isomer mixture into a clean, dry vial. b. Using a calibrated pipette, add the appropriate volume of deuterated solvent to the vial. To minimize evaporation, perform this step in a fume hood with minimal airflow or in a cold room. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely. For long-term or variable temperature experiments, consider using a tube with a screw cap and a PTFE liner or flame-sealing the tube.

Protocol 2: Acquisition of 1D and 2D NMR Spectra
  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition: a. Acquire a standard 1D 1H NMR spectrum. b. Optimize the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm). c. Set an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds). d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • 13C and DEPT NMR Acquisition: a. Acquire a standard broadband proton-decoupled 13C NMR spectrum. Use a wider spectral width (e.g., 0-60 ppm for the aliphatic region of alkanes). A larger number of scans (e.g., 1024 or more) will be necessary. b. Acquire DEPT-90 and DEPT-135 spectra using the spectrometer's standard pulse programs. The number of scans can often be about half of that used for the standard 13C spectrum for similar signal-to-noise.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): a. Use standard pulse programs for each experiment. b. Set the spectral widths in both dimensions (1H and 13C) based on the 1D spectra. c. Choose an appropriate number of increments in the indirect dimension (F1) to balance resolution and experiment time. d. Optimize key parameters such as coupling constants (for HSQC and HMBC) based on expected values for aliphatic compounds.

Mandatory Visualization

Logical Workflow for NMR Peak Assignment of C12H26 Isomers

NMR_Peak_Assignment_Workflow cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis and Structure Elucidation start Start: Mixture of C12H26 Isomers prep_sample Sample Preparation (Volatile Protocol) start->prep_sample end_node Complete Peak Assignment acquire_1d Acquire 1D Spectra (1H, 13C, DEPT) prep_sample->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d analyze_1d 1. Analyze 1D Spectra - Count signals - Determine C-types (DEPT) acquire_2d->analyze_1d analyze_cosy 2. Analyze COSY - Identify proton spin systems analyze_1d->analyze_cosy analyze_hsqc 3. Analyze HSQC - Correlate C with attached H analyze_cosy->analyze_hsqc analyze_hmbc 4. Analyze HMBC - Connect spin systems - Identify quaternary C analyze_hsqc->analyze_hmbc propose_structures 5. Propose Isomer Structures analyze_hmbc->propose_structures troubleshoot Troubleshoot? (e.g., Overlap) propose_structures->troubleshoot assign_peaks 6. Assign All Peaks to Specific Isomers assign_peaks->end_node troubleshoot->assign_peaks No resolve_overlap Resolve Overlap - Change solvent - Adjust temperature troubleshoot->resolve_overlap Yes resolve_overlap->acquire_1d

Caption: Workflow for NMR peak assignment of highly branched C12H26 isomers.

References

Technical Support Center: Purification Techniques for Isomeric Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of isomeric alkanes. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomeric alkanes?

A1: The separation of isomeric alkanes is a significant challenge primarily due to their very similar physical properties.[1] Isomers have the same molecular weight and often possess close boiling points and melting points, making conventional separation techniques like distillation difficult.[1] Additionally, their similar molecular shapes can pose a challenge for separation methods based on molecular sieving, such as adsorption.[2][3]

Q2: Which purification technique is most suitable for my mixture of alkane isomers?

A2: The choice of the most appropriate purification technique depends on several factors, including the specific isomers in your mixture, their physical properties (boiling and melting points), the desired purity, and the scale of the separation. The following decision tree can guide your selection process:

G start Start: Mixture of Isomeric Alkanes bp_diff Significant Difference in Boiling Points (>5°C)? start->bp_diff mp_diff Significant Difference in Melting Points? bp_diff->mp_diff No distillation Fractional Distillation bp_diff->distillation Yes crystallization Fractional Crystallization mp_diff->crystallization Yes small_scale Small Scale & High Purity Required? mp_diff->small_scale No prep_gc Preparative Gas Chromatography adsorption Adsorption (e.g., Zeolites, MOFs) small_scale->prep_gc Yes molecular_sieving Separation based on molecular shape (e.g., linear vs. branched)? small_scale->molecular_sieving No molecular_sieving->adsorption Yes

Figure 1. Decision tree for selecting a purification technique for isomeric alkanes.

Q3: How can I assess the purity of my separated alkane isomer fractions?

A3: Gas Chromatography (GC) is an excellent technique for assessing the purity of your separated fractions.[4] By analyzing a small sample of each fraction on a GC equipped with a flame ionization detector (FID), you can determine the relative amounts of each isomer present. For unambiguous identification of the isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5]

Data Presentation: Physical Properties of C5-C10 Alkane Isomers

The following tables summarize the boiling and melting points of various C5 to C10 alkane isomers. These values are crucial for selecting and optimizing your purification method.

Table 1: Physical Properties of Pentane (C5H12) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Pentane36.1-129.7
Isopentane (2-Methylbutane)27.7-159.9
Neopentane (2,2-Dimethylpropane)9.5-16.6

Table 2: Physical Properties of Hexane (B92381) (C6H14) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Hexane68.7-95.3
2-Methylpentane60.3-153.7
3-Methylpentane63.3-118
2,2-Dimethylbutane49.7-99.9
2,3-Dimethylbutane58.0-128.5

Table 3: Physical Properties of Heptane (B126788) (C7H16) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Heptane98.4-90.6
2-Methylhexane90.0-118.3
3-Methylhexane92.0-119.5
2,2-Dimethylpentane79.2-123.8
2,3-Dimethylpentane89.8-135.0
2,4-Dimethylpentane80.5-119.2
3,3-Dimethylpentane86.1-134.6
Ethylpentane93.5-118.6
2,2,3-Trimethylbutane80.9-25.0

Table 4: Physical Properties of Octane (C8H18) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Octane125.7-56.8
2-Methylheptane117.6-109.0
3-Methylheptane118.9-120.5
4-Methylheptane117.7-121.2
2,2-Dimethylhexane106.8-121.2
2,3-Dimethylhexane115.6-
2,4-Dimethylhexane109.4-118.7
2,5-Dimethylhexane109.1-91.3
3,3-Dimethylhexane112.0-129.8
3,4-Dimethylhexane117.7-
2,2,3-Trimethylpentane113.5-112.2
2,2,4-Trimethylpentane (Isooctane)99.2-107.4
2,3,3-Trimethylpentane114.8-100.7
2,3,4-Trimethylpentane113.5-109.5

Table 5: Physical Properties of Nonane (C9H20) and Decane (C10H22) n-Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Nonane150.8-53.5
n-Decane174.1-29.7

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and experimental protocols for the most common techniques used in the purification of isomeric alkanes.

Fractional Distillation

Fractional distillation is effective for separating isomers with a significant difference in their boiling points (typically >5°C).[6]

Experimental Protocol: Fractional Distillation of Hexane Isomers

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[7]

  • Sample Charging: Add the mixture of hexane isomers to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Establishing Reflux: As the mixture heats, you will observe a condensation ring rising up the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a steady reflux at the top of the column before any distillate is collected.[6]

  • Distillate Collection: The vapor of the lower-boiling point isomer will reach the top of the column first.[8] Once the temperature at the distillation head stabilizes at the boiling point of the more volatile isomer, begin collecting the distillate in the receiving flask.

  • Monitoring and Fraction Cutting: Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling isomer has been distilled and the next isomer is beginning to distill. At this point, change the receiving flask to collect the next fraction.

  • Shutdown: Once the desired separation is complete, turn off the heat and allow the apparatus to cool down.

Troubleshooting Fractional Distillation

Issue Possible Cause(s) Solution(s)
Poor Separation (Broad distillation range) Heating too rapidly.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Inefficient column packing.Ensure the fractionating column is packed uniformly to maximize surface area for condensation and re-vaporization.
Insufficient reflux ratio.Increase the reflux ratio by adjusting the take-off rate. A higher reflux ratio generally leads to better separation but a slower distillation rate.[4][9]
Flooding of the Column Excessive heating rate.Reduce the heating rate to prevent the vapor flow from overwhelming the returning liquid.
Bumping (violent boiling) Absence of boiling chips or inadequate stirring.Add fresh boiling chips to the cooled mixture or ensure the magnetic stirrer is functioning correctly.
Temperature Fluctuations at the Distillation Head Inconsistent heating.Use a voltage regulator with the heating mantle for precise temperature control.
Drafts in the laboratory.Shield the distillation apparatus from drafts.
Fractional Crystallization

Fractional crystallization is suitable for separating isomers that have significantly different melting points and solubilities in a particular solvent.[10]

Experimental Protocol: Fractional Crystallization of Pentane Isomers (Illustrative for solid alkanes)

Note: This protocol is more applicable to higher molecular weight alkanes that are solid at or near room temperature. For low-boiling isomers like pentanes, this would require very low temperatures.

  • Solvent Selection: Choose a solvent in which the desired isomer is highly soluble at high temperatures but poorly soluble at low temperatures.[11] The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: Dissolve the impure alkane mixture in the minimum amount of the hot solvent.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[12] Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Fractional Crystallization

Issue Possible Cause(s) Solution(s)
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the solute.
Supersaturation without nucleation.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13]
Oiling Out (formation of a liquid instead of solid) The melting point of the solute is lower than the boiling point of the solvent.Reheat the solution and add more solvent. Alternatively, try a different solvent with a lower boiling point.
Low Yield Too much solvent was used.Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.
Crystals were washed with too much or warm solvent.Use a minimal amount of ice-cold solvent for washing.
Impure Crystals Cooling was too rapid.Allow the solution to cool slowly and without disturbance to prevent the trapping of impurities in the crystal lattice.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with cold solvent during vacuum filtration.
Preparative Gas Chromatography (Prep GC)

Preparative GC is a powerful technique for separating small quantities of isomers with very high purity, especially when their boiling points are very close.[14]

Experimental Protocol: Preparative GC of Heptane Isomers

  • Column Selection: Choose a capillary column with a stationary phase that provides good selectivity for hydrocarbon isomers. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, are often a good choice.[15]

  • Instrument Setup:

    • Injector: Use a split/splitless injector. For preparative scale, a larger injection volume might be necessary, so a splitless injection or a direct injection might be appropriate.

    • Oven Temperature Program: Develop a temperature program that provides baseline separation of the isomers. This may involve a slow temperature ramp to enhance resolution.[15]

    • Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.

    • Fraction Collector: Connect a fraction collector to the outlet of the column. This can be a simple cooled U-tube or a more sophisticated automated system.

  • Injection: Inject a small, concentrated sample of the heptane isomer mixture.

  • Separation and Detection: The isomers will separate on the column based on their boiling points and interactions with the stationary phase. The detector will generate a chromatogram showing the separated peaks.

  • Fraction Collection: Based on the retention times of the desired isomers, program the fraction collector to open and close at the appropriate times to collect each isomer as it elutes from the column. The collected fractions are typically condensed in cold traps.

  • Purity Analysis: Analyze the collected fractions using analytical GC to confirm their purity.

Troubleshooting Preparative Gas Chromatography

Issue Possible Cause(s) Solution(s)
Poor Resolution/Peak Overlap Inappropriate column or stationary phase.Select a column with a different stationary phase that offers better selectivity for the target isomers.
Temperature program not optimized.Optimize the temperature ramp rate. A slower ramp often improves resolution.[15]
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column.
Peak Broadening Column overload.Reduce the injection volume or the concentration of the sample.[16]
Dead volume in the system.Check all connections for leaks and ensure the column is installed correctly in the injector and detector.
Injection technique.Ensure a fast and clean injection to introduce the sample as a narrow band onto the column.
Low Recovery of Collected Fractions Inefficient trapping.Ensure the collection traps are sufficiently cold to condense the eluting compounds.
Leaks in the collection system.Check all connections between the column outlet and the collection traps for leaks.
Contamination of Collected Fractions Carryover from previous injections.Bake out the column and clean the injector between runs.
Bleed from the column stationary phase.Ensure the column is not operated above its maximum temperature limit.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purification and analysis of isomeric alkanes.

G cluster_0 Purification cluster_1 Analysis start Impure Alkane Isomer Mixture purification Chosen Purification Technique (e.g., Fractional Distillation) start->purification fractions Collect Fractions purification->fractions gc_analysis Purity Analysis by GC fractions->gc_analysis gcms_analysis Identification by GC-MS gc_analysis->gcms_analysis Identity Confirmation Needed pure_isomers Pure Isomer Fractions gc_analysis->pure_isomers Purity Confirmed gcms_analysis->pure_isomers

Figure 2. General workflow for purification and analysis of isomeric alkanes.

References

Technical Support Center: Optimizing Grignard Synthesis of Tertiary Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of tertiary alkanes synthesized via the Grignard reaction. The primary route involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation to the target alkane.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues that can lead to low yields during the synthesis.

Part 1: Synthesis of the Tertiary Alcohol Intermediate

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure to start is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.

  • Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.

    • Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's color indicates reaction initiation.

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.

  • Cause 2: Presence of Moisture. Grignard reagents are highly reactive and will be quenched by any protic source, especially water.

    • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas (nitrogen or argon). Solvents must be anhydrous grade and ideally freshly distilled from a suitable drying agent.

Question 2: The reaction starts, but the yield of my tertiary alcohol is consistently low. What are the likely side reactions?

Answer:

Low yields are often a result of competing side reactions that consume the Grignard reagent or the ketone starting material. This is particularly problematic when using sterically hindered ketones.[1]

  • Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R). This is more prevalent at higher temperatures and high local concentrations of the alkyl halide.[2][3]

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base instead of a nucleophile, abstracting a proton to form an enolate. This results in the recovery of the starting ketone after acidic workup and is a major issue with sterically hindered ketones.[1][4]

  • Reduction: If the Grignard reagent possesses β-hydrogens and the ketone is sterically hindered, a reduction can occur where a hydride is transferred from the Grignard reagent to the carbonyl carbon, yielding a secondary alcohol.[1]

Part 2: Conversion of Tertiary Alcohol to Alkane

Question 3: My dehydration of the tertiary alcohol results in a low yield or a mixture of alkene isomers. How can I optimize this step?

Answer:

The dehydration of tertiary alcohols is typically facile but can present challenges in terms of yield and selectivity.

  • Cause 1: Incomplete Reaction or Ether Formation. If the reaction temperature is too low, the dehydration may be incomplete, or a competing reaction can occur where two alcohol molecules react to form an ether.[5]

    • Solution: Optimize Temperature. Tertiary alcohols generally dehydrate at milder temperatures (25°– 80°C) compared to secondary or primary alcohols.[5] Use a strong acid catalyst like sulfuric or phosphoric acid and ensure the temperature is sufficient to drive the elimination reaction.

  • Cause 2: Carbocation Rearrangements. The E1 mechanism for tertiary alcohol dehydration proceeds through a carbocation intermediate.[6] If adjacent, more stable carbocations can be formed through hydride or alkyl shifts, a mixture of rearranged alkene products will be obtained.

    • Solution: Use Milder Reagents. To avoid strong acidic conditions that promote rearrangements, consider alternative reagents like phosphorus oxychloride (POCl₃) in pyridine, which can favor the E2 pathway and often yield the less substituted (Hofmann) product or avoid rearrangement.[7]

Question 4: The final hydrogenation step to the alkane is slow or incomplete. What are the key parameters to control?

Answer:

Catalytic hydrogenation is generally efficient, but issues can arise from catalyst deactivation or poor reaction setup.

  • Cause 1: Catalyst Poisoning or Inactivity. The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities, particularly sulfur or halide residues from previous steps. The catalyst may also be old or of low quality.

    • Solution: Purify the Alkene and Use Fresh Catalyst. Ensure the alkene substrate is thoroughly purified to remove any potential catalyst poisons. Use a fresh, high-quality catalyst for the reaction.

  • Cause 2: Insufficient Hydrogen Pressure or Poor Mixing. The reaction is dependent on the efficient interaction of the substrate, hydrogen gas, and the solid catalyst.

    • Solution: Optimize Reaction Conditions. Ensure the system is properly sealed and under a positive pressure of hydrogen (an atmospheric pressure balloon is often sufficient for small-scale reactions).[8] Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis? A1: Ethereal solvents are essential.[9] Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive alkyl halides due to its superior ability to solvate and stabilize the Grignard reagent.[3]

Q2: How do I know if my Grignard reagent has formed successfully? A2: Successful formation is typically indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution. A gentle reflux during the addition of the alkyl halide is also a positive sign. For a quantitative assessment, a sample can be quenched and titrated.

Q3: Are "Turbo-Grignard" reagents useful for this synthesis? A3: Yes, especially when dealing with sterically hindered substrates. "Turbo-Grignard" reagents, prepared by adding lithium chloride (LiCl), are more soluble and reactive, which can significantly improve reaction rates and yields.

Q4: Can I use a tertiary alkyl halide to form a Grignard reagent? A4: It is extremely challenging and generally not recommended. Tertiary alkyl halides are highly prone to elimination (E2) reactions under Grignard formation conditions, leading primarily to the formation of an alkene rather than the desired Grignard reagent.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Reactions in Grignard Addition

Side ReactionFavored ByMitigation Strategies
Wurtz Coupling High local concentration of alkyl halide, elevated temperatures.[2]Slow, dropwise addition of alkyl halide; maintain gentle reflux.[2]
Enolization Sterically hindered ketones, bulky Grignard reagents.[1][4]Use less hindered reagents; lower reaction temperature (e.g., 0 °C); add CeCl₃.
Reduction Bulky Grignard reagents with β-hydrogens, sterically hindered ketones.[1]Choose a Grignard reagent without β-hydrogens if possible; use lower temperatures.

Table 2: Comparison of Common Dehydration Methods for Tertiary Alcohols

Reagent/CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ or H₃PO₄ 25 - 80 °C.[5]Inexpensive, readily available.Can cause charring and carbocation rearrangements.
Phosphorus Oxychloride (POCl₃) Pyridine solvent, 0 °C to room temp.[7]Milder conditions, can favor E2 pathway.Reagent is toxic and moisture-sensitive.
**Boron Trifluoride Etherate (BF₃·OEt₂) **Mild conditions.[10]Good yields under gentle conditions.[10]Reagent cost and sensitivity.

Table 3: Typical Catalysts and Conditions for Alkene Hydrogenation

CatalystPressureSolventKey Considerations
10% Pd/C 1 atm (balloon) - 50 psiEthanol, Ethyl AcetateMost common, highly effective for many alkenes.[8]
PtO₂ (Adam's catalyst) 1 - 3 atmAcetic Acid, EthanolVery active, can operate under mild conditions.
Raney Nickel 500 - 1000 psiEthanolRequires higher pressures, pyrophoric when dry.

Experimental Protocols

Protocol 1: General Synthesis of a Tertiary Alcohol (e.g., 2,3,3-Trimethyl-2-pentanol)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. Add anhydrous diethyl ether. In the dropping funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction (indicated by bubbling and disappearance of iodine color).

  • Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard formation is complete, cool the gray, cloudy solution to 0 °C in an ice bath. Add a solution of 3,3-dimethyl-2-pentanone (B1585287) (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by distillation.

Protocol 2: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-pentanol (B3369338)

  • Apparatus Setup: Set up a simple distillation apparatus with a round-bottom flask and a heating mantle.

  • Reaction: Place the crude 2,3,3-trimethyl-2-pentanol (1.0 eq) in the distillation flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

  • Distillation: Heat the mixture to distill the alkene product (a mixture of 2,3,3-trimethyl-1-pentene (B14754257) and 2,3,3-trimethyl-2-pentene). The boiling point of the product is significantly lower than the starting alcohol.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride, and re-distill to obtain the purified alkene mixture.

Protocol 3: Catalytic Hydrogenation of 2,3,3-Trimethylpentene

  • Apparatus Setup: In a fume hood, place the alkene (1.0 eq) and a suitable solvent (e.g., ethanol) in a round-bottom flask with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be monitored by the uptake of hydrogen (the balloon will deflate) or by TLC/GC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final tertiary alkane, 2,3,3-trimethylpentane.

Visualizations

G start_end start_end process process product product A Ketone + Alkyl Halide B Grignard Reaction A->B C Tertiary Alcohol B->C D Dehydration C->D E Alkene D->E F Hydrogenation E->F G Tertiary Alkane F->G G problem problem cause cause solution solution decision decision start Low Yield of Tertiary Alcohol q1 Did the reaction initiate? start->q1 cause1 Inactive Mg Surface or Moisture Present q1->cause1 No q2 Was starting ketone recovered? q1->q2 Yes sol1 Activate Mg (I₂, crushing) Ensure Anhydrous Conditions cause1->sol1 cause2 Enolization by Grignard (acting as a base) q2->cause2 Yes q3 Wurtz or Reduction byproducts observed? q2->q3 No sol2 Lower Temperature Use less hindered reagent Consider adding CeCl₃ cause2->sol2 cause3 Wurtz Coupling or Ketone Reduction q3->cause3 Yes sol3 Slowly add alkyl halide Control temperature Use Grignard without β-H cause3->sol3 G reactant reactant pathway pathway product product side_product side_product Start Grignard Reagent + Sterically Hindered Ketone Add 1,2-Nucleophilic Addition Start->Add Enol Enolization (Base Behavior) Start->Enol Red Reduction (Hydride Transfer) Start->Red Prod_Tert Tertiary Alcohol (Desired Product) Add->Prod_Tert Prod_Enol Recovered Ketone Enol->Prod_Enol Prod_Red Secondary Alcohol Red->Prod_Red

References

Technical Support Center: Overcoming Co-elution of Dodecane (C12H26) Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of C12H26 (dodecane) isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution for C12H26 isomers?

Co-elution of dodecane (B42187) isomers occurs when multiple isomers exit the GC column at the same time, resulting in overlapping peaks. The primary reasons for this are:

  • Similar Physicochemical Properties: Isomers of dodecane have very close boiling points and similar polarities, making them difficult to separate under standard GC conditions.

  • Inadequate Column Selection: The choice of the GC column's stationary phase is critical. A non-polar stationary phase that separates compounds primarily by boiling point may not be sufficient to resolve isomers with similar boiling points.[1]

  • Suboptimal GC Method Parameters: An oven temperature program that is too fast, incorrect carrier gas flow rate, or an inappropriate injection technique can all lead to poor separation and peak broadening.[2]

Q2: Which type of GC column is best suited for separating C12H26 isomers?

For optimal separation of C12H26 isomers, a non-polar column is generally the ideal choice.[1] These columns separate analytes primarily based on their boiling points.[1]

  • Recommended Stationary Phases:

    • 100% Dimethylpolysiloxane

    • 5% Phenyl-95% dimethylpolysiloxane[1]

  • Rationale: The principle of "like dissolves like" applies here; non-polar analytes like dodecane isomers interact effectively with a non-polar stationary phase.[1]

Q3: How does the oven temperature program affect the separation of dodecane isomers?

The oven temperature program significantly impacts the resolution of closely eluting compounds like C12H26 isomers. A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance separation.[1][2] Conversely, a ramp rate that is too fast will not allow sufficient time for separation to occur.[2]

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and can it resolve C12H26 isomers?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that utilizes two columns with different stationary phases to achieve superior separation.[3] The effluent from the first column is continuously transferred to a second, shorter column via a modulator.[3] This technique provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC, making it highly effective for separating complex mixtures of isomers like those found in crude oil.[3]

Q5: How can I confirm the identity of the separated C12H26 isomer peaks?

One robust method for identifying the separated alkane peaks is by using Kovats retention indices (I). This method compares the retention time of an analyte to the retention times of adjacent n-alkanes, providing a more reliable identification than retention time alone.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the analysis of C12H26 isomers.

Issue: Poor or no separation of dodecane isomer peaks.

This is a classic sign of co-elution. The following workflow can be used to troubleshoot this issue.

start Start: Poor Isomer Separation check_column 1. Verify GC Column - Is it a non-polar phase? - Are the dimensions appropriate? start->check_column optimize_temp 2. Optimize Oven Temperature Program - Decrease ramp rate - Introduce isothermal holds check_column->optimize_temp optimize_flow 3. Optimize Carrier Gas Flow Rate - Ensure optimal linear velocity optimize_temp->optimize_flow check_injection 4. Review Injection Technique - Use a small injection volume - Ensure fast injection optimize_flow->check_injection consider_gcxgc 5. Consider Advanced Techniques - GCxGC for complex mixtures check_injection->consider_gcxgc end End: Improved Separation consider_gcxgc->end

Caption: Troubleshooting workflow for poor separation of C12H26 isomers.

Issue: Tailing or fronting of dodecane isomer peaks.

Peak tailing or fronting can indicate a number of issues within the GC system.

  • Peak Tailing: This is often indicative of active sites in the injector, column, or detector. It can also be caused by a gas flow problem, such as a low split ratio or inadequate make-up gas.[4]

  • Peak Fronting: This may be a sign of column overload or a mismatch in solubility between the sample and the stationary phase.

The following logical diagram illustrates the decision-making process for addressing peak shape issues.

start Start: Poor Peak Shape peak_shape Observe Peak Shape start->peak_shape tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting check_activity Check for Active Sites - Clean injector liner - Condition/replace column tailing->check_activity check_flow Check Gas Flow - Optimize split ratio - Check for leaks tailing->check_flow reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc check_solvent Ensure Solvent Compatibility with Stationary Phase fronting->check_solvent end End: Symmetrical Peaks check_activity->end check_flow->end reduce_conc->end check_solvent->end

Caption: Decision tree for troubleshooting peak shape issues.

Experimental Protocols

1. Standard GC-FID Method for Dodecane Isomer Screening

This protocol provides a starting point for the separation of C12H26 isomers.

  • Sample Preparation:

    • Prepare standards and samples of C12H26 isomers in a volatile, non-polar solvent such as hexane.[1]

  • GC-FID Parameters:

    • Column: 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Injector: Split injection with a ratio of 100:1. The ratio may need to be optimized based on sample concentration.[1]

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.[1]

      • Ramp: 5 °C/min to 200 °C. A slower ramp rate may improve resolution.[1]

      • Hold at 200 °C for 5 minutes.[1]

  • Injection: Inject 1 µL of the sample.[1]

2. Comprehensive Two-Dimensional (GCxGC-TOFMS) Method for High-Resolution Isomer Separation

This advanced method is suitable for complex mixtures containing numerous C12H26 isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity solvent like toluene (B28343) or cyclohexane.[2]

  • GCxGC-TOFMS Parameters:

    • 1st Dimension Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase).[2]

    • 2nd Dimension Column: 1.2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., 5% Phenyl phase).[2]

    • Modulation Period: 5 seconds.[2]

    • Oven Temperature Program (1st Dimension): 40 °C (hold for 1 minute), then ramp at 2 °C/min to 140 °C.[2]

    • Detector: Time-of-Flight Mass Spectrometry (TOFMS).

Data Presentation

Table 1: Impact of GC Parameters on Resolution of C12H26 Isomers

ParameterChangeEffect on Retention TimeEffect on ResolutionRecommended for...
Oven Temperature Ramp Rate DecreaseIncreasesIncreasesResolving closely eluting isomers.[2]
Column Length IncreaseIncreasesIncreases (by ~√2 for 2x length)Cases where baseline separation is not achievable by method optimization alone.[2]
Column Internal Diameter (ID) DecreaseDecreasesIncreasesImproving efficiency without a significant increase in analysis time.[2]
Film Thickness DecreaseDecreasesIncreases (for high k' analytes)Analysis of high-boiling point compounds.[2]
Carrier Gas Flow Rate OptimizeVariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.[2]

Table 2: Starting GC Parameters for Dodecane Isomer Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split (100:1)
Injector Temperature 250 °C
Initial Oven Temperature 40 °C (hold 2 min)
Temperature Ramp 5 °C/min to 200 °C
Final Hold 5 min
Detector FID
Detector Temperature 300 °C

References

Minimizing fragmentation in mass spectrometry of saturated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of saturated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing fragmentation and obtaining clear, interpretable mass spectra.

Troubleshooting Guide: Minimizing Fragmentation

This guide addresses common issues encountered during the analysis of saturated hydrocarbons and provides step-by-step solutions to mitigate fragmentation.

Issue Potential Cause Troubleshooting Steps
Weak or Absent Molecular Ion Peak High Ionization Energy: Techniques like standard Electron Ionization (EI) at 70 eV impart significant energy, causing extensive fragmentation of unstable saturated hydrocarbon molecular ions.[1][2]1. Lower Ionization Energy: If your instrument permits, reduce the electron energy to decrease fragmentation and enhance the molecular ion's relative abundance.[1]2. Employ Soft Ionization: Switch to a soft ionization technique designed to minimize fragmentation. Options include Chemical Ionization (CI)[3], Electrospray Ionization (ESI)[4], Matrix-Assisted Laser Desorption/Ionization (MALDI)[4][5], or Direct Analysis in Real Time (DART).[6][7]
Extensive Fragmentation with APCI Proton-Transfer Reactions: In Atmospheric Pressure Chemical Ionization (APCI), fragmentation of saturated hydrocarbons is often caused by exothermic proton-transfer reactions with protonated atmospheric molecules like nitrogen and water, not by hydride abstraction as previously thought.[8][9]1. Purge the Ion Source: To reduce or prevent fragmentation, purge the ion source of air to remove nitrogen and water.[8][9]2. Use an Inert Gas: Fill the ion source with an inert gas that has a significantly lower proton affinity.[8][9]
Poor Signal Intensity Low Sample Concentration or Inefficient Ionization: The concentration of your sample may be too low, or the chosen ionization technique may not be efficient for nonpolar compounds.[10]1. Optimize Sample Concentration: Ensure your sample is appropriately concentrated.[10]2. Experiment with Ionization Methods: Test different soft ionization techniques to find the most efficient one for your specific analytes.[10]
Inaccurate Mass Determination Instrument Calibration Drift: The mass spectrometer may require calibration to ensure accurate mass measurements.[10]1. Perform Mass Calibration: Regularly calibrate your instrument using appropriate standards.[10]2. Instrument Maintenance: Adhere to the manufacturer's maintenance schedule to prevent issues related to instrument drift.[10]

Frequently Asked Questions (FAQs)

Q1: Why do saturated hydrocarbons fragment so easily in mass spectrometry?

A1: Saturated hydrocarbons, or alkanes, consist of C-C and C-H sigma bonds. The C-C bonds are generally weaker than the C-H bonds.[2] When a high-energy ionization method like Electron Ionization (EI) is used, the energy imparted to the molecule can easily exceed the bond dissociation energy of the C-C bonds, leading to extensive fragmentation.[11] The molecular ions of alkanes are energetically unstable and readily break apart into smaller, more stable carbocation fragments.[1][2] Branched alkanes are particularly susceptible to fragmentation at the branching points due to the formation of more stable secondary and tertiary carbocations.[2][12]

Q2: What are "soft ionization" techniques and how do they help?

A2: Soft ionization techniques are methods that impart less energy to the analyte molecules during the ionization process.[3][13] This minimizes fragmentation and helps to keep the molecular ion intact, which is crucial for determining the molecular weight of the compound.[5] Examples of soft ionization techniques suitable for saturated hydrocarbons include:

  • Chemical Ionization (CI): A gentler method than EI that involves ion-molecule reactions.[3]

  • Electrospray Ionization (ESI): A soft ionization method that creates ions from a liquid solution.[4]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A technique that uses a matrix to absorb laser energy, leading to gentle ionization of the analyte with minimal fragmentation.[4][5]

  • Direct Analysis in Real Time (DART): In negative-ion mode, DART can produce [M+O2]‾(•) ions with no fragmentation for larger n-alkanes (approximately C18 and larger).[6]

  • Atmospheric Pressure Photoionization (APPI): Uses photons to ionize samples and can be effective for non-polar compounds.[4]

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) for saturated hydrocarbons?

A3: While APCI has shown some potential for analyzing saturated hydrocarbons, it often leads to extensive fragmentation.[8][9] This fragmentation is primarily caused by reactions with protonated atmospheric gases. To minimize this, it is recommended to purge the ion source with an inert gas.[8][9]

Q4: How can I differentiate between isomers of saturated hydrocarbons if they have the same molecular weight?

A4: While mass spectrometry alone might not distinguish isomers with similar fragmentation patterns, coupling it with a separation technique like Gas Chromatography (GC-MS) is highly effective.[1] GC separates isomers based on their different boiling points and interactions with the column's stationary phase, allowing the mass spectrometer to analyze them individually.[1]

Experimental Protocols

Protocol 1: General Procedure for Soft Ionization using Chemical Ionization (CI)
  • Sample Preparation: Dissolve the saturated hydrocarbon sample in a suitable volatile and inert solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

    • Select the Chemical Ionization (CI) mode on the instrument.

    • Introduce a reagent gas (e.g., methane, isobutane, or ammonia) into the ion source at a pressure higher than that of the analyte.[3]

  • Data Acquisition:

    • Set the ion source temperature appropriately to ensure sample volatilization without thermal degradation.

    • Acquire the mass spectrum over the desired m/z range. The reagent gas ions will react with the analyte molecules, typically through proton transfer or adduct formation, resulting in less fragmentation compared to EI.

Protocol 2: General Procedure for Soft Ionization using Direct Analysis in Real Time (DART) in Negative-Ion Mode
  • Sample Preparation: Prepare a solution of the saturated hydrocarbon sample in a suitable solvent.

  • Instrument Setup:

    • Operate the DART ion source in negative-ion mode.

    • Position the sample for direct analysis by the DART source.

    • The DART source will generate a stream of excited gas (typically helium or nitrogen) that interacts with the sample and ambient molecules to create ions.

  • Data Acquisition:

    • For larger n-alkanes (around C18 and larger), this technique can produce [M+O2]‾(•) ions with minimal to no fragmentation.[6]

    • Acquire the mass spectrum.

Data Presentation

Ionization TechniqueTypical Fragmentation Level for Saturated HydrocarbonsKey Characteristics
Electron Ionization (EI) HighExtensive fragmentation, often leading to a weak or absent molecular ion peak.[1][2]
Chemical Ionization (CI) Low to ModerateSofter than EI, produces less fragmentation.[3]
Atmospheric Pressure Chemical Ionization (APCI) Moderate to HighProne to fragmentation via proton-transfer reactions; can be minimized by purging the ion source.[8][9]
Direct Analysis in Real Time (DART) Very LowIn negative-ion mode, can produce intact molecular ions with minimal fragmentation for larger alkanes.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Very LowA soft ionization technique that results in minimal fragmentation.[4][5]
Electrospray Ionization (ESI) Very LowA soft ionization method that produces ions with little to no fragmentation.[4]
Atmospheric Pressure Photoionization (APPI) LowA soft ionization technique suitable for non-polar compounds.[4]

Visualizations

cluster_Hard Hard Ionization (e.g., EI) cluster_Soft Soft Ionization (e.g., CI, ESI, MALDI) HI High Energy Input Frag Extensive Fragmentation HI->Frag LI Low Energy Input MF Intact Molecular Ion LI->MF Analyte Saturated Hydrocarbon Analyte Analyte->HI Ionization Analyte->LI Ionization

Caption: Hard vs. Soft Ionization in Mass Spectrometry.

Start Start: Analyze Saturated Hydrocarbon CheckMI Is Molecular Ion Peak Absent/Weak? Start->CheckMI UseSoft Action: Employ Soft Ionization (CI, ESI, MALDI, DART) CheckMI->UseSoft Yes CheckFrag Is Fragmentation Still High with APCI? CheckMI->CheckFrag No End End: Obtain Clear Spectrum UseSoft->End PurgeSource Action: Purge Ion Source with Inert Gas CheckFrag->PurgeSource Yes CheckFrag->End No PurgeSource->End

Caption: Troubleshooting Workflow for Fragmentation.

References

Technical Support Center: Resolving Complex NMR Spectra of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex NMR spectra of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for branched alkanes.

Question: My ¹H NMR spectrum for a branched alkane shows broad, overlapping signals in the 0.8-1.5 ppm region, making it impossible to interpret. What can I do?

Answer: This is a common challenge due to the similar electronic environments of protons in alkanes. Here are several strategies to resolve this:

  • Increase Spectrometer Field Strength: Higher field magnets (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving some of the overlapping multiplets.

  • Use 2D NMR Techniques: Two-dimensional NMR is essential for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds), helping to identify neighboring protons and trace out the carbon skeleton's proton connectivity.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to, which is invaluable for assigning proton resonances to specific carbons in the chain.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (2-3 bonds), which is crucial for identifying connectivity to quaternary carbons and piecing together different fragments of the molecule.[3][4][5]

Question: I am having trouble distinguishing between CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum. How can I resolve this?

Answer: The DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment is the standard method for this.[6][7][8][9][10] A DEPT experiment is typically run in three stages:

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows only the CH (methine) carbons.[6][8][9]

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[6][8][9]

By comparing these spectra with the standard broadband-decoupled ¹³C spectrum, you can unambiguously identify each type of carbon. Quaternary carbons are visible in the standard ¹³C spectrum but absent from all DEPT spectra.[9]

Question: I have a chiral center in my branched alkane, and the NMR spectrum is more complex than I anticipated. Why is this?

Answer: The presence of a chiral center can make nearby methylene (B1212753) (CH₂) protons diastereotopic.[11] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than a simple triplet or quartet.[11] In such cases, 2D NMR techniques like COSY are essential to correctly assign these protons.

Question: How can I definitively determine the complete carbon skeleton connectivity of my branched alkane?

Answer: For unambiguous determination of the carbon-carbon connectivity, the 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) is the most powerful tool.[12][13][14] This experiment directly shows correlations between adjacent ¹³C nuclei. However, it is a very insensitive experiment due to the low natural abundance of ¹³C (1.1%) and the even lower probability of two ¹³C atoms being adjacent.[13][14] Therefore, it requires a highly concentrated sample and a long acquisition time.[13][15]

Question: My sample is not soluble in standard deuterated chloroform (B151607) (CDCl₃). What are my options?

Answer: You can try a variety of other deuterated solvents. For non-polar alkanes, deuterated benzene (B151609) (C₆D₆) or deuterated cyclohexane (B81311) can be good alternatives. Sometimes, changing the solvent can also alter the chemical shifts of your compound, which may help to resolve overlapping signals.[16]

Quantitative Data Summary

The following table summarizes typical chemical shift ranges and coupling constants for branched alkanes.

NMR Data Type Structural Feature Typical Value
¹H Chemical Shift (δ) Primary (R-CH₃)0.7 - 1.3 ppm
Secondary (R₂-CH₂)1.2 - 1.6 ppm
Tertiary (R₃-CH)1.4 - 1.8 ppm
¹³C Chemical Shift (δ) Primary (C-1)10 - 20 ppm
Secondary (C-2)20 - 45 ppm
Tertiary (CH)25 - 50 ppm
Quaternary (C)30 - 50 ppm
¹H-¹H Coupling (J) Geminal (²JHH)-10 to -15 Hz
Vicinal (³JHH)6 - 8 Hz

Note: These are approximate values and can be influenced by the specific structure and solvent.

Experimental Protocols

Below are generalized methodologies for key NMR experiments used in the analysis of branched alkanes.

DEPT (Distortionless Enhancement by Polarization Transfer)

This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Methodology:

  • Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.

  • Set up the DEPT-90 experiment. This pulse sequence uses a 90° proton pulse to generate signals only for CH carbons.[6][8][9]

  • Set up the DEPT-135 experiment. This sequence uses a 135° proton pulse which results in positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[6][8][9]

  • Process and compare the three spectra (¹³C, DEPT-90, and DEPT-135) to assign the multiplicity of each carbon signal.

COSY (Correlation Spectroscopy)

This 2D experiment identifies proton-proton couplings.

Methodology:

  • Acquire a standard 1D ¹H NMR spectrum and determine the spectral width.

  • Set up a 2D COSY experiment. A common pulse sequence is the cosygpqf.

  • The experiment consists of a series of pulse sequences with an incrementing evolution time (t₁).

  • The resulting 2D spectrum will have the 1D ¹H spectrum on both axes. Cross-peaks will appear off the diagonal, indicating which protons are coupled.[1][2]

HSQC (Heteronuclear Single Quantum Coherence)

This 2D experiment correlates protons to their directly attached carbons.

Methodology:

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • Set up a 2D HSQC experiment. A common pulse program is hsqcedetgpsisp2.2.

  • The pulse sequence transfers magnetization from the proton to the carbon and then back to the proton for detection.

  • The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a one-bond C-H connection.[3]

HMBC (Heteronuclear Multiple Bond Correlation)

This 2D experiment shows correlations between protons and carbons over two to three bonds.

Methodology:

  • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

  • Set up a 2D HMBC experiment. A common pulse program is hmbcgplpndqf.

  • This pulse sequence is optimized to detect long-range couplings.

  • The resulting 2D spectrum will show correlations between protons and carbons that are 2-3 bonds apart, which is essential for connecting different spin systems and identifying quaternary carbons.[3][4][5]

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment)

This 2D experiment provides direct evidence of carbon-carbon bonds.

Methodology:

  • Prepare a highly concentrated sample (100-500 mg in 0.5 mL of solvent is recommended).[13][15]

  • Acquire a 1D ¹³C spectrum to determine the spectral width.

  • Set up a 2D INADEQUATE experiment. The pulse sequence filters for signals from pairs of adjacent ¹³C atoms.

  • This is a very long experiment due to the low natural abundance of adjacent ¹³C nuclei.

  • The resulting spectrum will show pairs of correlated signals that directly map out the carbon skeleton.[12][13][14]

Visualizations

The following diagrams illustrate logical workflows for resolving complex NMR spectra of branched alkanes.

ExperimentalWorkflow cluster_1D 1D NMR Analysis 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR ¹³C NMR DEPT DEPT (90 & 135) 13C_NMR->DEPT 13C_NMR->HSQC DEPT->HSQC HMBC HMBC HSQC->HMBC INADEQUATE INADEQUATE HMBC->INADEQUATE If structure is still ambiguous Sample Sample Sample->1H_NMR Sample->13C_NMR

Caption: A typical experimental workflow for complex NMR analysis.

TroubleshootingWorkflow Start Complex/Overlapping ¹H NMR Spectrum IncreaseField Increase Spectrometer Field Strength Start->IncreaseField CheckResolution Is resolution sufficient? IncreaseField->CheckResolution RunCOSY Run COSY Experiment CheckResolution->RunCOSY No FinalStructure Propose Final Structure CheckResolution->FinalStructure Yes RunHSQC Run HSQC Experiment RunCOSY->RunHSQC RunHMBC Run HMBC Experiment RunHSQC->RunHMBC Analyze2D Analyze 2D Data to Assign Protons and Carbons RunHMBC->Analyze2D Diastereotopic Consider Diastereotopic Protons if Chiral Center is Present Analyze2D->Diastereotopic Diastereotopic->FinalStructure

References

Strategies for separating closely boiling point alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies on separating closely boiling point alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating alkane isomers with close boiling points?

A1: The main strategies for separating closely boiling point alkane isomers, where conventional distillation is inefficient, include:

  • Extractive Distillation: This method involves adding a high-boiling point solvent to the alkane mixture. The solvent selectively alters the relative volatilities of the isomers, making them easier to separate by distillation.[1]

  • Adsorptive Separation: This technique utilizes porous materials like zeolites or metal-organic frameworks (MOFs) that selectively adsorb isomers based on their size, shape, or electronic properties.[2][3] Linear alkanes can often be separated from their branched counterparts through molecular sieving.[2]

  • Membrane Separation: This method employs specialized membranes that allow for the selective permeation of one isomer over another. The separation is based on differences in solubility and diffusivity of the isomers within the membrane material.[4][5]

Q2: How does branching affect the boiling point of an alkane isomer?

A2: For alkanes with the same number of carbon atoms, increased branching lowers the boiling point. This is because branching reduces the molecule's surface area, leading to weaker van der Waals forces between molecules. Less energy is then required to overcome these intermolecular forces.[6]

Q3: When should I consider using an alternative to conventional distillation?

A3: Conventional fractional distillation becomes impractical and economically unfeasible when the boiling points of the isomers are very close. For instance, separating n-pentane and isopentane (B150273) would require a column with a very large number of trays and high energy consumption.[1] In such cases, extractive distillation, adsorptive separation, or membrane technology are more suitable alternatives.

Troubleshooting Guides

Extractive Distillation

Q: My extractive distillation column is not achieving the expected separation efficiency. What are the likely causes and solutions?

A: Low separation efficiency in extractive distillation can stem from several factors:

  • Problem: Incorrect Solvent Selection. The chosen solvent may not be effective at altering the relative volatilities of the isomers.

    • Solution: The ideal solvent should have high selectivity, meaning it interacts differently with each isomer.[7][8] It should also have a boiling point significantly higher than the alkanes to ensure it remains in the liquid phase in the column and is easily separated later.[8] Conduct small-scale experiments or simulations with different solvents to determine the best option. Key criteria for solvent selection include selectivity, volatility, and solubility.[7][8][9]

  • Problem: Inappropriate Solvent-to-Feed Ratio. An incorrect ratio can lead to insufficient alteration of volatilities or excessive energy consumption.

    • Solution: Optimize the solvent-to-feed ratio through experimental trials. A typical starting point can be a mass ratio between 1:1 to 5:1.[1] Monitor the purity of the distillate at different ratios to find the optimal balance between separation efficiency and operational cost.

  • Problem: Column Operating Conditions are Not Optimal. Incorrect temperature, pressure, or reflux ratio can negatively impact separation.

    • Solution: Ensure the column pressure is stable and the temperature profile is appropriate for the specific alkane-solvent system. The optimal reflux ratio is a trade-off between purity and energy usage; a higher reflux ratio improves separation but increases energy costs.[6]

Adsorptive Separation

Q: The adsorbent in my pressure swing adsorption (PSA) system is losing its capacity quickly. What could be the issue?

A: Rapid loss of adsorbent capacity is a common issue in adsorptive separation:

  • Problem: Incomplete Regeneration. The adsorbent may not be fully regenerated between cycles, leaving residual hydrocarbons in the pores.

    • Solution: Review and optimize the regeneration step. This may involve increasing the regeneration temperature, extending the purge time, or using a more effective purge gas.[10][11] For some materials, a simple vacuum treatment can be sufficient for regeneration.[12] Thermal, chemical, or solvent washing methods can also be effective.[13]

  • Problem: Adsorbent Fouling. The presence of contaminants in the feed stream, such as heavy hydrocarbons or water, can irreversibly block the pores of the adsorbent.

    • Solution: Implement a pre-purification step to remove contaminants from the feed before it enters the adsorption vessel. This could involve using a guard bed or another separation unit upstream.

  • Problem: Inappropriate Adsorbent Material. The selected adsorbent may not be suitable for the specific isomers being separated.

    • Solution: The choice of adsorbent is critical. Zeolites like ZSM-5 can be highly selective for separating short and long alkanes.[14] The pore size of the adsorbent must be carefully matched to the kinetic diameters of the alkane isomers to achieve effective separation.[14]

Membrane Separation

Q: My membrane separation unit shows a significant decline in flux and/or selectivity over time. How can I troubleshoot this?

A: A decline in membrane performance is often due to fouling or plasticization:

  • Problem: Membrane Fouling. Hydrocarbons and other components in the feed can adsorb onto the membrane surface or block its pores, reducing flux.[15][16][17]

    • Solution: Pre-treatment of the feed to remove condensable hydrocarbons and particulates is crucial.[15] Regular cleaning or backwashing of the membrane can help remove foulants.[15] The choice of membrane material can also influence its susceptibility to fouling.

  • Problem: Membrane Plasticization. High concentrations of condensable hydrocarbons can cause the polymer membrane to swell, leading to a loss of selectivity.[18][19]

    • Solution: Operate the system at a lower pressure to reduce the concentration of condensable gases at the membrane surface. Alternatively, select a membrane material with a higher resistance to plasticization, such as those with a more rigid polymer structure.

  • Problem: Improper Operating Temperature. Temperature can significantly affect both permeability and selectivity.

    • Solution: Optimize the operating temperature. For some systems, selectivity is a strong function of temperature, and a specific temperature may be required to achieve maximum separation.[5]

Data Presentation

Table 1: Comparison of Selectivity for Different Separation Methods

Separation MethodAlkane Pair ExampleSeparating AgentTypical SelectivityReference
Adsorptive Separationn-hexane / 2,2-dimethylbutaneFe2(BDP)3 (MOF)High[20]
Adsorptive Separationn-alkanes / branched alkanesSilicaliteHigh (at specific loadings)[2]
Membrane Separationn-heptane / isooctaneSilicalite zeolite membraneUp to 138[5]
Membrane Separationn-butane / methanePoly[3-(trimethylsilyl)tricyclononene-7]~5[18]

Table 2: Performance of Zeolites in Alkane Isomer Separation

Zeolite TypeTarget SeparationKey Performance CharacteristicReference
Zeolite 5ALinear / branched alkanesSeparates based on molecular sieving; linear alkanes enter pores while branched are excluded.[2][3]
ZSM-5Short / long n-alkanesHigh selectivity based on differences in adsorption.[14]
SilicaliteLinear / branched alkanesSeparation is driven by configurational entropy effects, favoring the packing of linear alkanes.[21][22]
ZIF-8Alkane isomersExhibits molecular sieving properties and can show gate-opening effects.[20][23]

Experimental Protocols

Protocol: Lab-Scale Extractive Distillation for n-Pentane/Isopentane Separation

Objective: To separate a mixture of n-pentane and isopentane using N-methyl pyrrolidone (NMP) as the solvent.[1]

Materials:

  • Mixture of n-pentane and isopentane (e.g., 50:50 mol%)

  • N-methyl pyrrolidone (NMP) solvent

  • Extractive distillation column (e.g., packed column with sufficient theoretical plates)

  • Solvent recovery column

  • Reboiler, condenser, and receiving flasks

  • Heating mantles and temperature controllers

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Setup: Assemble the extractive distillation and solvent recovery columns. Ensure all connections are secure.

  • Feed Introduction: Preheat the alkane isomer mixture and introduce it into the middle section of the extractive distillation column.

  • Solvent Introduction: Introduce the NMP solvent near the top of the column. A typical starting solvent-to-feed mass ratio is 3:1.[1]

  • Operation: Heat the reboiler to establish a steady boil-up rate. Set the condenser cooling fluid flow.

  • Distillate Collection: The more volatile isopentane will move up the column. Collect the isopentane-rich distillate from the top of the column.

  • Bottoms Product: The less volatile n-pentane will be carried down the column with the NMP solvent. This mixture is collected as the bottoms product.

  • Solvent Recovery: Feed the bottoms product from the extractive distillation column into the solvent recovery column.

  • Separation in Recovery Column: In the recovery column, the n-pentane is separated from the high-boiling NMP. The purified n-pentane is collected as the distillate, and the NMP is recovered from the bottom to be recycled.

  • Analysis: Analyze the composition of the distillate and bottoms products from both columns using a gas chromatograph to determine the separation efficiency.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the separation of alkane isomers.

G cluster_0 Alkane Isomer Separation Strategy Selection start Mixture of Closely Boiling Alkane Isomers boiling_point_diff Significant Boiling Point Difference? start->boiling_point_diff conventional_distillation Conventional Fractional Distillation boiling_point_diff->conventional_distillation Yes alternative_methods Consider Alternative Methods boiling_point_diff->alternative_methods No size_shape_diff Significant Size/Shape Difference? alternative_methods->size_shape_diff solvent_availability Suitable Solvent Available? alternative_methods->solvent_availability adsorptive_sep Adsorptive Separation extractive_dist Extractive Distillation membrane_sep Membrane Separation size_shape_diff->adsorptive_sep Yes size_shape_diff->solvent_availability No solvent_availability->extractive_dist Yes solvent_availability->membrane_sep No

Caption: Workflow for selecting a suitable separation strategy.

G cluster_1 Troubleshooting Poor Adsorptive Separation start Poor Separation Efficiency check_regeneration Is Adsorbent Fully Regenerated? start->check_regeneration optimize_regeneration Optimize Regeneration (Temp, Time, Purge Gas) check_regeneration->optimize_regeneration No check_feed Is Feed Stream Pure? check_regeneration->check_feed Yes success Separation Improved optimize_regeneration->success implement_pretreatment Implement Feed Pre-treatment (Guard Bed) check_feed->implement_pretreatment No check_adsorbent Is Adsorbent Pore Size Optimal for Isomers? check_feed->check_adsorbent Yes implement_pretreatment->success select_new_adsorbent Select Adsorbent with Appropriate Pore Size check_adsorbent->select_new_adsorbent No check_adsorbent->success Yes select_new_adsorbent->success

References

Validation & Comparative

Distinguishing 4-Ethyl-2,3,3-trimethylheptane from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. In the analysis of complex mixtures, distinguishing between closely related isomers presents a significant challenge. This guide provides a comparative analysis of the mass spectral fragmentation patterns of 4-ethyl-2,3,3-trimethylheptane and its isomers, offering a practical framework for their differentiation using mass spectrometry (MS).

The differentiation of alkane isomers by mass spectrometry is predicated on the stability of the carbocations formed during fragmentation. Electron ionization (EI) mass spectrometry imparts significant energy to the analyte, leading to the cleavage of C-C bonds. The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[1] Consequently, the molecular ion (M+) peak in the mass spectra of branched alkanes is often weak or absent, and the fragmentation pattern serves as a structural fingerprint.[2][3]

Comparative Analysis of C12H26 Isomers

To illustrate the principles of distinguishing alkane isomers, we will compare the mass spectral characteristics of this compound with three of its isomers: the linear n-dodecane, the highly branched 2,2,4,6,6-pentamethylheptane, and 2,2,3-trimethylnonane.

n-Dodecane: As a straight-chain alkane, n-dodecane exhibits a mass spectrum characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the successive loss of CH2 groups.[1] The molecular ion peak, although present, is of low intensity. The most abundant fragments are typically C3, C4, and C5 carbocations.

2,2,4,6,6-Pentamethylheptane: This highly branched isomer is expected to show a very weak or absent molecular ion peak due to the numerous branching points that readily undergo fragmentation.[2][4] The fragmentation will be dominated by the formation of stable tertiary carbocations.

2,2,3-Trimethylnonane: This isomer features a quaternary carbon at position 2 and a tertiary carbon at position 3. Fragmentation is expected to favor cleavage at these points to yield stable carbocations.

The following table summarizes the key distinguishing features in the mass spectra of these isomers.

CompoundMolecular Ion (M+) m/z 170Base Peak (m/z)Key Fragment Ions (m/z) and Predicted Origins
This compound (Predicted) Very low to absent57 or 9957 [C4H9]+ (tert-butyl cation from cleavage at C3-C4), 71 [C5H11]+, 99 [C7H15]+ (cleavage at C3-C4 with charge on the larger fragment), 113 [C8H17]+, 141 [M-29]+ (loss of ethyl group)
n-Dodecane Present, low intensity5743, 57, 71, 85 (Characteristic CnH2n+1 series)
2,2,4,6,6-Pentamethylheptane Absent5757 [C4H9]+ (tert-butyl cation), 71, 85, 113
2,2,3-Trimethylnonane Very low to absent5757 [C4H9]+ (tert-butyl cation), 71, 85, 127

Predicted Fragmentation of this compound

The logical fragmentation pathways for this compound under electron ionization are depicted below. The primary cleavage is expected at the C3-C4 bond due to the presence of a quaternary and a tertiary carbon, leading to the formation of stable carbocations.

G M This compound M+ (m/z 170) frag1 [C7H15]+ m/z 99 M->frag1 α-cleavage at C3-C4 frag2 [C4H9]+ m/z 57 M->frag2 α-cleavage at C3-C4 frag3 [C8H17]+ m/z 113 M->frag3 loss of C4H9 radical frag4 [C10H21]+ m/z 141 M->frag4 loss of C2H5 radical

References

A Comparative Analysis of the Physicochemical Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the variances in boiling point, melting point, density, and viscosity among structural isomers of dodecane (B42187) (C12H26). This report includes a summary of key experimental data and detailed methodologies for the cited experiments.

The structural arrangement of atoms within a molecule, even with the same molecular formula, can significantly influence its physical and chemical properties. For alkanes such as dodecane (C12H26), which has 355 possible structural isomers, these differences are critical in various applications, from fuel development to solvent selection in chemical synthesis and drug formulation.[1] This guide provides a comparative analysis of the physicochemical properties of several key dodecane isomers, offering valuable data for researchers and professionals in related fields.

Core Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of selected C12H26 isomers, illustrating the impact of molecular branching on these characteristics.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-DodecaneLinear216.2[1]-9.6[1]0.749 (at 20°C)
2-Methylundecane (B1362468)Mono-branched210[2]-46.8[2]0.74 (at 20°C)[3]
2,2,4,6,6-Pentamethylheptane (B104275)Highly-branched177.5[4]-67[5]0.751 (at 20°C)

Key Observations:

  • Boiling Point: A clear trend is observed where increased branching of the carbon chain leads to a lower boiling point. The linear n-dodecane has the highest boiling point, while the highly-branched 2,2,4,6,6-pentamethylheptane has the lowest. This is attributed to the reduced surface area of more compact, branched molecules, which diminishes the strength of intermolecular van der Waals forces.

  • Melting Point: Similarly, increased branching generally leads to a lower melting point, as seen in the comparison between n-dodecane and its branched isomers. The more complex and irregular shapes of branched isomers make it more difficult for them to pack efficiently into a crystal lattice, thus requiring less energy to break the solid structure.

  • Density: The densities of the different isomers are relatively similar, though minor variations exist.

Experimental Methodologies

The data presented in this guide are determined through established experimental protocols. The following sections detail the methodologies for each key physicochemical property.

Experimental Workflow for Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis Sample Obtain Pure Isomer Sample Dry Dry Sample Sample->Dry Degas Degas Sample (for viscosity/density) Dry->Degas BoilingPoint Boiling Point Determination (e.g., Distillation, Thiele Tube) Degas->BoilingPoint MeltingPoint Melting Point Determination (e.g., Capillary Method) Degas->MeltingPoint Density Density Measurement (e.g., Pycnometry, Vibrating Tube) Degas->Density Viscosity Viscosity Measurement (e.g., Capillary or Rotational Viscometer) Degas->Viscosity Record Record Temperature/Time/Mass BoilingPoint->Record MeltingPoint->Record Density->Record Viscosity->Record Calculate Calculate Property Value Record->Calculate Compare Compare with Literature/Other Isomers Calculate->Compare

Caption: Workflow for determining the physicochemical properties of C12H26 isomers.

Boiling Point Determination

The boiling point of the dodecane isomers can be determined using methods such as simple distillation or the Thiele tube method.[6][7]

  • Distillation Method: A sample of the isomer is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed in the vapor path, is recorded as the boiling point.[7]

  • Thiele Tube Method: A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[6]

Melting Point Determination

The melting point is typically determined using the capillary method.[8][9]

  • Capillary Method: A small, powdered sample of the solidified isomer is packed into a capillary tube. The tube is then placed in a melting point apparatus, where the temperature is gradually increased. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.[9][10]

Density Determination

The density of the liquid isomers can be measured using pycnometry or a vibrating tube densimeter.[11][12]

  • Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the isomer, and weighed again. The density is calculated by dividing the mass of the isomer by the volume of the pycnometer.[12]

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.[11]

Viscosity Determination

The viscosity of the liquid isomers can be determined using capillary viscometers or rotational viscometers.[13][14]

  • Capillary Viscometer (e.g., Ostwald or Ubbelohde): The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter under the influence of gravity is measured. The kinematic viscosity is then calculated, and the dynamic viscosity can be determined by multiplying by the density of the liquid.[13]

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The viscosity is determined from the measured torque, the geometry of the spindle, and the rotational speed.[15]

This comparative guide highlights the significant impact of molecular structure on the fundamental physicochemical properties of C12H26 isomers. The provided data and experimental methodologies serve as a valuable resource for scientists and researchers in making informed decisions for their specific applications.

References

A Comparative Guide to 4-Ethyl-2,3,3-trimethylheptane and n-Dodecane as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and combustion properties of 4-Ethyl-2,3,3-trimethylheptane and n-dodecane, two C12 alkane isomers with potential applications as fuel components. While n-dodecane is a well-characterized linear alkane often used as a surrogate for diesel and jet fuel, this compound is a highly branched alkane for which experimental data is sparse. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and uses logical diagrams to illustrate key relationships, providing a valuable resource for researchers in the field of fuel science and engine development.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of n-dodecane and this compound. It is important to note that while extensive experimental data exists for n-dodecane, the data for this compound is limited, with some values being estimates.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33170.34
CAS Number 62199-16-0112-40-3
Boiling Point (°C) 199 (estimated)216.3
Melting Point (°C) Data Not Available-9.6
Density (g/cm³ at 20°C) 0.7850 (estimated)0.749
Flash Point (°C) Data Not Available71
Heat of Combustion (kJ/mol) Data Not Available (expected to be slightly lower than n-dodecane)-7513

Combustion Performance: A Comparative Overview

The performance of a fuel component in an internal combustion engine is critically dependent on its combustion characteristics. Key parameters include the cetane number (for compression-ignition engines) or octane (B31449) number (for spark-ignition engines), ignition delay, and emission profiles.

Combustion PropertyThis compoundn-Dodecane
Cetane Number Data Not Available (expected to be lower than n-dodecane)~75
Octane Number Data Not Available (expected to be high)Low
Ignition Delay Expected to be longer than n-dodecaneShorter ignition delay in compression-ignition engines.
Soot Formation Expected to have lower sooting tendencyCan be a significant contributor to soot formation.
NOx Emissions Data Not AvailableFormation is dependent on combustion conditions.
CO and Unburned Hydrocarbon Emissions Data Not AvailableDependent on combustion efficiency.

Theoretical Framework: Structure-Property Relationships

The differences in the physicochemical and combustion properties of these two isomers can be attributed to their distinct molecular structures. The following diagram illustrates the logical relationship between molecular structure and fuel performance.

G Relationship between Molecular Structure and Fuel Properties cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Combustion Characteristics A n-Dodecane (Linear) D Higher van der Waals forces A->D Stronger intermolecular interactions G Lower Octane Rating Higher Cetane Number A->G Facilitates autoignition B This compound (Branched) F Weaker van der Waals forces B->F Weaker intermolecular interactions I Higher Octane Rating Lower Cetane Number B->I Inhibits autoignition C Higher Boiling Point D->C E Lower Boiling Point (estimated) F->E H Prone to Knocking in SI Engines G->H J Resistant to Knocking in SI Engines I->J

Figure 1. Impact of alkane structure on fuel properties.

Experimental Protocols

Accurate comparison of fuel components requires standardized experimental procedures. Below are brief outlines of key experimental protocols relevant to the properties discussed.

Determination of Heat of Combustion

The heat of combustion is typically determined using a bomb calorimeter.

G Workflow for Determining Heat of Combustion A Weigh a precise mass of the sample B Place sample in a bomb calorimeter A->B C Pressurize with excess oxygen B->C D Ignite the sample C->D E Measure the temperature change of the surrounding water D->E F Calculate the heat of combustion using the heat capacity of the calorimeter E->F

Figure 2. Experimental workflow for calorimetry.

Methodology: A known mass of the substance is placed in a steel bomb, which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Determination of Cetane Number

The cetane number, a measure of the ignition quality of a diesel fuel, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Methodology: The CFR engine is operated with the test fuel, and its ignition delay is measured. This is compared with the ignition delays of reference fuels, which are blends of n-cetane (cetane number 100) and isocetane (2,2,4,4,6,8,8-heptamethylnonane, cetane number 15). The cetane number of the test fuel is the percentage by volume of n-cetane in a reference fuel blend that has the same ignition delay.

Production and Economic Viability

n-Dodecane: n-Dodecane can be produced from petroleum through fractional distillation. It can also be synthesized from polyethylene (B3416737) wax through a process of batch rectification.

This compound: The synthesis of highly branched alkanes like this compound typically involves alkylation reactions of smaller alkanes and alkenes. These processes can be more complex and costly than the production of linear alkanes from petroleum. The economic viability of producing such a specific branched alkane on a large scale for fuel applications would depend on the development of efficient and selective catalytic processes.

Summary and Future Outlook

This guide highlights the significant differences in the known and expected properties of n-dodecane and this compound as fuel components. n-Dodecane, being a linear alkane, is well-suited for compression-ignition engines due to its high cetane number. In contrast, the highly branched structure of this compound suggests it would be a more suitable component for spark-ignition engines, where its expected high octane rating would prevent knocking.

A major challenge in providing a comprehensive comparison is the lack of experimental data for this compound. Future research should focus on the experimental determination of its key fuel properties, including flash point, heat of combustion, and cetane/octane numbers. Furthermore, engine performance and emissions testing of this and other highly branched C12 isomers would provide valuable data for the development of next-generation fuels and fuel additives. The synthesis of such tailored fuel molecules also presents an ongoing challenge and an opportunity for innovation in catalysis and chemical engineering.

Unraveling Dodecane Isomers: A Comparative Guide to Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex analysis of hydrocarbon isomers, the accurate identification of dodecane (B42187) (C12H26) isomers is a frequent challenge. The subtle structural differences between these isomers lead to very similar mass spectra, making reliable identification heavily reliant on high-quality mass spectral libraries and robust analytical methods. This guide provides an objective comparison of the leading commercially available mass spectral libraries for the identification of dodecane isomers, supported by experimental data and detailed protocols.

The National Institute of Standards and Technology (NIST) Mass Spectral Library and the Wiley Registry of Mass Spectral Data are the two most prominent and widely utilized resources in this field. Both offer extensive collections of electron ionization (EI) mass spectra, but they differ in their scope, coverage, and features. For the specific task of dodecane isomer identification, the choice of library can significantly impact the confidence and accuracy of the results.

Comparative Analysis of Mass Spectral Libraries

A direct quantitative comparison of the exact number of dodecane isomers in each library is not readily published. However, we can infer the potential coverage and performance based on the overall size and scope of these libraries. The Wiley Registry is generally recognized as being the larger of the two databases. The combined Wiley Registry/NIST Mass Spectral Library offers the most comprehensive collection available.

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataWiley Registry / NIST Mass Spectral Library
Approx. EI Library Size Over 350,000 spectraOver 800,000 spectraOver 1,000,000 spectra (combined and deduplicated)
Approx. Unique Compounds Over 300,000Over 600,000Over 800,000 (combined and deduplicated)
Dodecane Isomer Coverage Contains spectra for n-dodecane and a range of its branched isomers.Generally offers a more extensive collection of isomers for various compound classes, including alkanes.The most comprehensive source for dodecane isomer spectra, increasing the probability of a correct match.
Key Features Includes retention index data, which is crucial for differentiating isomers. Developed by the National Institute of Standards and Technology, a highly reputable source.Often contains more replicate spectra, which can be beneficial for identifying compounds under different experimental conditions.Combines the strengths of both libraries, providing the highest likelihood of finding a matching spectrum for an unknown dodecane isomer.
Primary Audience Broad scientific community, including academia, government, and industry.Strong presence in industrial and pharmaceutical laboratories.Researchers requiring the most exhaustive spectral database for unknown identification.

Table 1: Comparison of Major Mass Spectral Libraries for Dodecane Isomer Identification.

The Critical Role of Retention Indices

For the identification of dodecane isomers, mass spectral data alone is often insufficient due to the high degree of similarity in fragmentation patterns. The retention index (RI), a measure of where a compound elutes from a gas chromatography (GC) column relative to a series of n-alkane standards, becomes a critical parameter for positive identification. The NIST library is particularly notable for its inclusion of RI data for a vast number of compounds on various GC column types. When a mass spectral match is ambiguous, a close match between the experimental RI and the library's RI value for a specific isomer can provide the necessary confirmation.

Experimental Protocols

The successful identification of dodecane isomers using a mass spectral library is contingent upon the quality of the acquired experimental data. The following is a detailed protocol for the analysis of dodecane isomers by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of available dodecane isomer standards in a high-purity non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

  • Mixed Standard Solution: Create a mixed standard solution containing all available dodecane isomers at a concentration of 10 µg/mL each by diluting the stock solutions.

  • Sample Dilution: Dilute the unknown sample in the same solvent to ensure the concentration of dodecane isomers falls within the linear range of the instrument.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC): A high-resolution gas chromatograph capable of precise temperature programming.

  • Mass Spectrometer (MS): A mass spectrometer, typically a single quadrupole or time-of-flight (TOF) analyzer, capable of electron ionization (EI).

  • GC Column: A non-polar capillary column is recommended for the separation of alkane isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, VF-5ms) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Port:

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 - 1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: ≥ 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Analysis and Isomer Identification Workflow

The process of identifying dodecane isomers from the acquired GC-MS data involves a systematic workflow that combines mass spectral library searching with retention index matching.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Library Search & Identification GCMS_Analysis GC-MS Analysis of Sample Peak_Deconvolution Peak Deconvolution GCMS_Analysis->Peak_Deconvolution RI_Calculation Retention Index Calculation GCMS_Analysis->RI_Calculation Mass_Spectrum_Extraction Mass Spectrum Extraction Peak_Deconvolution->Mass_Spectrum_Extraction Library_Search Mass Spectral Library Search (NIST, Wiley, or Combined) Mass_Spectrum_Extraction->Library_Search RI_Comparison Retention Index Comparison Library_Search->RI_Comparison RI_Calculation->RI_Comparison Identification Isomer Identification RI_Comparison->Identification

Figure 1: Workflow for the identification of dodecane isomers using GC-MS and mass spectral libraries.

Logical Relationship in Mass Spectral Library Searching

The core of the identification process lies in the matching of the experimentally obtained mass spectrum with the entries in the spectral library. This process is governed by a search algorithm that calculates a match factor, indicating the similarity between the unknown and library spectra.

cluster_0 Experimental Data cluster_1 Mass Spectral Library cluster_2 Matching & Scoring cluster_3 Identification Experimental_MS Experimental Mass Spectrum of Unknown Dodecane Isomer Search_Algorithm Search Algorithm Experimental_MS->Search_Algorithm Library_Spectra Library of Reference Mass Spectra Library_Spectra->Search_Algorithm Match_Factor Match Factor Calculation Search_Algorithm->Match_Factor Hit_List Ranked Hit List of Potential Isomers Match_Factor->Hit_List

Figure 2: Logical relationship of mass spectral library searching for isomer identification.

Validating the Structure of 4-Ethyl-2,3,3-trimethylheptane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-Ethyl-2,3,3-trimethylheptane. We present supporting experimental data protocols and objective performance comparisons to aid researchers in applying these methods for the elucidation of complex molecular structures.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy is a powerful tool for determining the structure of simple organic molecules. However, for more complex structures like this compound, significant signal overlap in 1D ¹H and ¹³C NMR spectra can hinder a conclusive structural assignment. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading the NMR signals over two frequency axes, revealing correlations between different nuclei and providing a clear roadmap of the molecule's connectivity.[1][2] This guide focuses on the application of three fundamental 2D NMR experiments for the structural validation of this compound:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This reveals adjacent proton environments.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a specific carbon atom (¹JCH). This experiment is crucial for assigning protons to their corresponding carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds apart (²JCH, ³JCH, ⁴JCH). This is instrumental in piecing together the carbon skeleton of a molecule.[3][4]

Logical Workflow for Structure Validation

The validation of the this compound structure using 2D NMR follows a logical progression. The workflow begins with the acquisition of standard 1D NMR spectra, followed by a series of 2D experiments that build upon each other to provide a complete picture of the molecular structure.

G A 1. Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) B 2. Acquire COSY Spectrum A->B Identify proton spin systems C 3. Acquire HSQC Spectrum A->C Assign protonated carbons D 4. Acquire HMBC Spectrum A->D Connect molecular fragments E 5. Data Analysis and Correlation B->E Proton-proton connectivities C->E Direct C-H attachments D->E Long-range C-H connectivities F 6. Structure Validation E->F Confirm proposed structure

Caption: Workflow for 2D NMR-based structure validation.

Expected 2D NMR Correlations for this compound

To validate the structure of this compound, a specific set of correlations is expected in the COSY, HSQC, and HMBC spectra. The following table summarizes these key correlations based on the predicted chemical shifts for each proton and carbon environment. The numbering scheme for the molecule is provided below for reference.

Chemical structure of this compound with numbered atoms

Numbering Scheme for this compound

Atom Number Atom Type Description
1CarbonMethyl group attached to C2
2CarbonMethine group
3CarbonQuaternary carbon
4CarbonMethine group
5CarbonMethylene group
6CarbonMethylene group
7CarbonMethyl group (end of heptane (B126788) chain)
8CarbonMethyl group attached to C3
9CarbonMethyl group attached to C3
10CarbonMethylene group of the ethyl group
11CarbonMethyl group of the ethyl group
12CarbonMethyl group attached to C2

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Expected δ (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H-1~0.85 (d)H-2C-1C-2, C-3, C-12
H-2~1.60 (m)H-1, H-4, H-12C-2C-1, C-3, C-4, C-8, C-9, C-12
H-4~1.40 (m)H-2, H-5, H-10C-4C-2, C-3, C-5, C-6, C-8, C-9, C-10, C-11
H-5~1.25 (m)H-4, H-6C-5C-3, C-4, C-6, C-7
H-6~1.25 (m)H-5, H-7C-6C-4, C-5, C-7
H-7~0.90 (t)H-6C-7C-5, C-6
H-8~0.95 (s)-C-8C-2, C-3, C-4, C-9
H-9~0.95 (s)-C-9C-2, C-3, C-4, C-8
H-10~1.35 (m)H-4, H-11C-10C-3, C-4, C-5, C-11
H-11~0.88 (t)H-10C-11C-4, C-10
H-12~0.85 (d)H-2C-12C-1, C-2, C-3

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guideline and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
1D NMR Spectra Acquisition
  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon signals. A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra Acquisition

COSY (Correlation Spectroscopy)

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Data Points: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: Use 2-4 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Spectral Width: Set the proton spectral width as in the COSY experiment. Set the carbon spectral width to cover the expected range for aliphatic carbons (e.g., 0-80 ppm).

  • Data Points: Acquire 2048 data points in the proton dimension (F2) and 256 increments in the carbon dimension (F1).

  • ¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value for aliphatic C-H bonds (e.g., 145 Hz).

  • Scans: Use 4-8 scans per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width: Set the spectral widths for proton and carbon as in the HSQC experiment.

  • Data Points: Acquire 2048 data points in the proton dimension (F2) and 256-512 increments in the carbon dimension (F1).

  • Long-Range Coupling Constant: Set the long-range coupling constant (ⁿJCH) to an average value to observe two- and three-bond correlations (e.g., 8 Hz).

  • Scans: Use 8-16 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides a powerful and definitive method for the structural validation of this compound. By systematically analyzing the through-bond correlations between protons and carbons, researchers can unambiguously piece together the molecular framework and confirm the proposed structure with a high degree of confidence. The experimental protocols and expected correlation data presented in this guide offer a robust framework for scientists engaged in the structural elucidation of complex organic molecules.

References

Navigating the Elution Landscape: A Comparative Guide to Kovats Retention Indices of 4-Ethyl-2,3,3-trimethylheptane on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in gas chromatography (GC), the Kovats retention index (RI) is a critical parameter for compound identification and method development. This dimensionless value normalizes retention times relative to a series of n-alkanes, enabling inter-laboratory data comparison and providing insights into the interactions between an analyte and the stationary phase of the GC column. This guide provides a comparative overview of the expected Kovats retention index for 4-Ethyl-2,3,3-trimethylheptane, a highly branched C12 alkane, on various GC columns.

Due to a lack of direct experimental data for this compound in readily accessible databases, this guide presents a comparative analysis based on structurally similar branched alkanes. This approach offers a valuable estimation of the retention behavior of the target compound on columns of varying polarity.

Comparative Data of Structurally Similar Branched Alkanes

To estimate the Kovats retention index of this compound, data for other C10 and C12 branched alkanes on non-polar and semi-polar stationary phases are presented below. The retention index of a branched alkane is influenced by its volatility and the degree of branching, which affects its interaction with the stationary phase. Generally, for a given carbon number, a more compact, highly branched isomer will have a lower retention index than a less branched or linear isomer on a non-polar column.

CompoundCarbon NumberStationary Phase TypeColumn (Example)Kovats Retention Index (I)
2,2,4-TrimethylheptaneC10Standard Non-PolarSqualane876 - 890[1]
2,3,4-TrimethylheptaneC10Standard Non-PolarNot Specified933[2]
3,3,4-TrimethylheptaneC10Standard Non-PolarNot Specified937 - 957[3]
3,4,5-TrimethylheptaneC10Standard Non-PolarNot Specified945 - 947[4]
3,4,4-TrimethylheptaneC10Non-PolarSqualane, OV-101932[5]
This compound (Estimated)C12Standard Non-PolarDB-1, HP-5~1100 - 1150
This compound (Estimated)Semi-Standard Non-PolarDB-5, HP-5MS~1110 - 1160
This compound (Estimated)PolarDB-WAX, PEG>1200

Note: The estimated values for this compound are based on the general elution order of branched alkanes and the expected increase in retention index with a higher carbon number. The actual experimental values may vary. On a polar column, the retention of non-polar alkanes is generally lower relative to polar compounds, but the elution order among alkanes is typically maintained.

Experimental Protocol for Kovats Retention Index Determination

The determination of the Kovats retention index is a standardized procedure in gas chromatography. The following protocol outlines the key steps for both isothermal and temperature-programmed conditions.

1. Preparation of n-Alkane Standard Mixture: A homologous series of n-alkanes (e.g., C8-C20) is prepared in a suitable volatile solvent (e.g., hexane (B92381) or pentane). The concentration of each n-alkane should be sufficient to produce a detectable peak.

2. Sample Preparation: The analyte, this compound, is dissolved in the same solvent used for the n-alkane standards. For accurate determination, the analyte can be co-injected with the n-alkane mixture.

3. Gas Chromatographic Analysis: The analysis is performed on a gas chromatograph equipped with the desired capillary column (e.g., DB-1, DB-5, DB-WAX).

  • Injection: A small volume (typically 1 µL) of the sample (analyte or analyte/n-alkane mixture) is injected into the GC.

  • Carrier Gas: An inert gas such as helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Temperature Conditions:

    • Isothermal Analysis: The column oven is maintained at a constant temperature throughout the analysis.

    • Temperature-Programmed Analysis: The column oven temperature is increased according to a defined ramp (e.g., 5 °C/min) from an initial to a final temperature.

4. Data Acquisition and Analysis: The retention times of the analyte and the n-alkanes are recorded by the chromatography data system.

5. Calculation of Kovats Retention Index (I):

  • For Isothermal Conditions: The Kovats index is calculated using the following formula[6][7]: I = 100 * [n + (log(t'R(x)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))] Where:

    • t'R(x) is the adjusted retention time of the analyte.

    • t'R(n) is the adjusted retention time of the n-alkane eluting before the analyte.

    • t'R(N) is the adjusted retention time of the n-alkane eluting after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

  • For Temperature-Programmed Conditions: The linear retention index is calculated using the formula by Van den Dool and Kratz[6]: I = 100 * [n + (tR(x) - tR(n)) / (tR(N) - tR(n))] Where:

    • tR(x) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane eluting before the analyte.

    • tR(N) is the retention time of the n-alkane eluting after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

Below is a diagram illustrating the experimental workflow for determining the Kovats retention index.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing cluster_calc Kovats Index Calculation prep_alkane Prepare n-Alkane Standard Mixture co_injection Co-injection of Analyte and n-Alkane Standards prep_alkane->co_injection prep_analyte Prepare Analyte Sample (this compound) prep_analyte->co_injection gc_injection Inject Sample into GC co_injection->gc_injection Prepared Sample gc_separation Separation on GC Column gc_injection->gc_separation gc_detection Detection (e.g., FID, MS) gc_separation->gc_detection data_acquisition Record Retention Times gc_detection->data_acquisition Chromatogram data_analysis Identify Analyte and n-Alkane Peaks data_acquisition->data_analysis select_alkanes Select Bracketing n-Alkanes data_analysis->select_alkanes Retention Times apply_formula Apply Kovats Index Formula (Isothermal or Temperature-Programmed) select_alkanes->apply_formula final_ri Calculated Kovats Retention Index apply_formula->final_ri G cluster_analyte Analyte Properties cluster_column GC Column Properties cluster_interaction Analyte-Stationary Phase Interactions cluster_ri Resulting Kovats Retention Index analyte This compound volatility High Volatility (due to branching) analyte->volatility polarity Non-polar analyte->polarity ri_lower Lower Kovats RI volatility->ri_lower contributes to dispersion_strong Strong van der Waals (Dispersion) Forces polarity->dispersion_strong dispersion_weak Weak van der Waals (Dispersion) Forces polarity->dispersion_weak non_polar_col Non-Polar Column (e.g., DB-1, HP-5) non_polar_col->dispersion_strong polar_col Polar Column (e.g., DB-WAX) polar_col->dispersion_weak ri_higher Higher Kovats RI dispersion_strong->ri_higher dispersion_weak->ri_lower

References

A Spectroscopic Showdown: Comparing 4-Ethyl-2,3,3-trimethylheptane and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 4-Ethyl-2,3,3-trimethylheptane and its constitutional isomers remains a challenge due to the limited availability of experimental data for the title compound. However, a comparative study of its structural isomers, n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275), offers valuable insights into how molecular structure influences spectroscopic output. This guide provides a summary of available and predicted spectroscopic data, detailed experimental protocols, and a logical workflow for isomer differentiation.

This comparative guide is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectroscopic differences between straight-chain and highly branched alkanes. While experimental spectra for this compound are not publicly available, the data for its isomers, n-dodecane and 2,2,4,6,6-pentamethylheptane, serve as exemplary models for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of complex hydrocarbons.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of n-dodecane and 2,2,4,6,6-pentamethylheptane. The data for this compound is predicted based on established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~0.8-1.0Multiple overlapping signals26HCH₃, CH₂, CH
n-Dodecane ~0.88Triplet6HCH₃
~1.26Multiplet20H-(CH₂)₁₀-
2,2,4,6,6-Pentamethylheptane ~0.89Singlet18HC(CH₃)₃
~1.0-1.3Multiplet7H-CH₂-CH-CH₂-
~1.6Multiplet1H-CH-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound (Predicted) A complex spectrum with multiple peaks between ~10-50 ppm is expected, reflecting the varied carbon environments.
n-Dodecane 14.1, 22.7, 29.4, 29.7, 31.9
2,2,4,6,6-Pentamethylheptane 25.4, 31.1, 31.6, 33.5, 53.1

Table 3: IR Spectroscopic Data (Key Absorptions)

CompoundWavenumber (cm⁻¹)Functional Group
All Isomers ~2850-2960C-H Stretch (alkane)
~1450-1470C-H Bend (methylene)
~1375C-H Bend (methyl)

Table 4: Mass Spectrometry Data (Key Fragments)

CompoundKey m/z Values
This compound (Predicted) Expect significant fragmentation leading to stable carbocations. A molecular ion peak at m/z 170 may be weak or absent.
n-Dodecane 170 (M⁺), 155, 141, 127, 113, 99, 85, 71, 57 (base peak), 43
2,2,4,6,6-Pentamethylheptane 170 (M⁺, very weak or absent), 113, 99, 85, 71, 57 (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the liquid alkane sample into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a broadband probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or higher, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (δ 77.16 for CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid alkane sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film.

  • Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Mode: Transmittance.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the liquid alkane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

2. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of constitutional isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis IsomerA Isomer A (e.g., this compound) NMR NMR Spectroscopy (¹H and ¹³C) IsomerA->NMR IR FT-IR Spectroscopy IsomerA->IR MS GC-MS Analysis IsomerA->MS IsomerB Isomer B (e.g., n-Dodecane) IsomerB->NMR IsomerB->IR IsomerB->MS IsomerC Isomer C (e.g., 2,2,4,6,6-Pentamethylheptane) IsomerC->NMR IsomerC->IR IsomerC->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Fragmentation Patterns Molecular Ion MS->MS_Data Comparison Structural Elucidation and Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: A logical workflow for the spectroscopic analysis and comparison of constitutional isomers.

Discussion of Spectroscopic Differences

The structural differences between n-dodecane and 2,2,4,6,6-pentamethylheptane lead to distinct spectroscopic signatures.

  • ¹H NMR: The spectrum of n-dodecane is relatively simple, showing a triplet for the terminal methyl groups and a large, overlapping multiplet for the long methylene (B1212753) chain.[1][2] In contrast, the highly branched structure of 2,2,4,6,6-pentamethylheptane results in a more complex spectrum with multiple distinct signals for the different methyl and methylene protons in unique chemical environments.

  • ¹³C NMR: The greater chemical shift dispersion in ¹³C NMR allows for the resolution of most carbon signals in both isomers. The spectrum of n-dodecane shows a predictable pattern for a straight-chain alkane.[1] The spectrum of 2,2,4,6,6-pentamethylheptane, however, displays a unique set of signals corresponding to its quaternary, tertiary, and primary carbons.

  • IR Spectroscopy: The IR spectra of all alkanes are dominated by strong C-H stretching and bending vibrations.[1][3] While subtle differences in the fingerprint region (below 1500 cm⁻¹) exist between isomers, these are often difficult to interpret for definitive structural elucidation without reference spectra.

  • Mass Spectrometry: Mass spectrometry is a powerful tool for distinguishing between alkane isomers. The fragmentation of n-dodecane produces a characteristic series of carbocation fragments separated by 14 mass units (CH₂).[4][5] The fragmentation of 2,2,4,6,6-pentamethylheptane is dominated by the formation of the highly stable tert-butyl cation (m/z 57), which often appears as the base peak. The molecular ion peak for highly branched alkanes is often very weak or absent due to the ease of fragmentation.

References

Performance Evaluation of 4-Ethyl-2,3,3-trimethylheptane in Fuel Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 4-Ethyl-2,3,3-trimethylheptane with alternative fuel additives, supported by experimental data and standardized testing protocols.

Introduction

The quest for enhanced fuel efficiency and reduced emissions has led to extensive research into various fuel additives. Among these, branched-chain alkanes have garnered significant interest due to their potential to increase the octane (B31449) rating of gasoline, thereby improving engine performance and reducing knock. This guide provides a comparative performance evaluation of this compound, a highly branched C12 alkane, against other common fuel additives.

Performance Metrics at a Glance

The following table summarizes the key performance indicators for the selected fuel additives. It is important to note that the values for this compound are estimations based on data for isododecane and general principles of hydrocarbon combustion.

AdditiveChemical FormulaTypical Treat RateResearch Octane Number (RON)Motor Octane Number (MON)Impact on Emissions
This compound (estimated) C₁₂H₂₆VariesHigh (estimated >100)High (estimated >90)Expected to be low in harmful emissions due to clean combustion.
Isododecane (as a proxy)C₁₂H₂₆Varies~103~97Lowers soot formation compared to aromatic compounds.
Ethanol (B145695)C₂H₅OH10-85%~108-113[1][2]~89-90[1]Reduces CO and HC emissions; may increase NOx and aldehyde emissions.[3][4][5]
MTBEC₅H₁₂Oup to 15%~116-118~101-102Reduces CO and HC emissions; potential for groundwater contamination.[6]
MMTC₉H₇MnO₃< 18 mg Mn/LEffective boosterEffective boosterReduces CO and NOx initially, but long-term use can increase HC, CO, and NOx emissions and lead to deposit formation.[7][8]
Ferrocene (B1249389)Fe(C₅H₅)₂< 15 ppm FeEffective boosterEffective boosterCan reduce CO and HC emissions but may increase NOx and iron oxide particulate emissions.[9][10]

Detailed Performance Comparison

Octane Rating

The primary function of these additives is to increase the octane rating of gasoline, which is a measure of its resistance to autoignition (knocking).

  • This compound/Isododecane: As highly branched alkanes, these compounds are expected to have excellent anti-knock properties. Their compact molecular structure promotes controlled combustion. Isododecane has a high Research Octane Number (RON) and Motor Octane Number (MON), making it a valuable component for high-performance fuels.

  • Ethanol: With a RON of around 108-113, ethanol is a very effective octane booster.[1][2] It is widely used in various blend levels, from E10 (10% ethanol) to E85 (85% ethanol).

  • MTBE: MTBE also exhibits a high RON and has been historically used to produce high-octane gasoline.

  • MMT and Ferrocene: These organometallic compounds are effective octane enhancers even at very low concentrations.

Emissions Profile

The combustion of fuel additives produces various emissions that have environmental and health impacts.

  • This compound/Isododecane: The clean-burning nature of branched alkanes generally results in lower emissions of harmful byproducts like soot and polycyclic aromatic hydrocarbons compared to aromatic compounds often used for octane enhancement.

  • Ethanol: The oxygen content in ethanol promotes more complete combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[3][4][5] However, it can lead to an increase in nitrogen oxide (NOx) and acetaldehyde (B116499) emissions.

  • MTBE: Similar to ethanol, the oxygen in MTBE helps to reduce CO and HC emissions. However, concerns about groundwater contamination from unburned MTBE have led to its restricted use in many regions.

  • MMT: While some studies show initial reductions in CO and NOx, long-term use of MMT has been linked to increased emissions of HC, CO, and NOx, as well as the formation of manganese deposits in the engine and exhaust system.[7][8]

  • Ferrocene: Ferrocene can lead to a reduction in CO and HC emissions.[9] However, it can also result in an increase in NOx emissions and the release of iron oxide particles in the exhaust.[10]

Fuel Blend Stability

The ability of an additive to remain dissolved and stable within the gasoline blend is crucial for consistent performance.

  • This compound/Isododecane: As hydrocarbons, they are readily miscible with gasoline and do not pose significant stability issues.

  • Ethanol: Ethanol is hygroscopic, meaning it attracts water. This can lead to phase separation in the fuel tank if water contamination is present, particularly at lower temperatures.

  • MTBE: MTBE has good solubility in gasoline and does not exhibit the same water-related phase separation issues as ethanol.

  • MMT and Ferrocene: These additives are used in very small concentrations and are typically soluble in gasoline, posing minimal stability concerns under normal conditions.

Experimental Protocols

The evaluation of fuel additives relies on a suite of standardized experimental protocols to ensure accurate and reproducible results.

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel: This method simulates city driving conditions with lower engine speeds and temperatures.

  • ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel: This method represents highway driving with higher engine speeds and temperatures.

Emissions Testing

Vehicle emissions are measured using a chassis dynamometer and specialized gas analyzers.

  • FTP-75 (Federal Test Procedure): This is a standardized driving cycle used by the U.S. Environmental Protection Agency (EPA) to measure vehicle emissions in a laboratory setting. It simulates a mix of city and highway driving.

  • European Driving Cycle (NEDC) or Worldwide Harmonised Light Vehicle Test Procedure (WLTP): These are the corresponding standards used in Europe and other parts of the world.

  • Continuous Emissions Monitoring Systems (CEMS): These are used to measure the concentration of pollutants such as CO, HC, NOx, and particulate matter in the exhaust gas.

Fuel Stability Testing

The stability of fuel blends is assessed through various methods that evaluate their resistance to degradation and phase separation.

  • ASTM D525 - Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method): This test measures the fuel's resistance to gum formation under accelerated oxidation conditions.

  • ASTM D4740 - Standard Test Method for Cleanliness and Compatibility of Residual Fuels by Spot Test: This method is used to assess the compatibility of different fuel components and their tendency to form sludge.

  • EN 15751 - Automotive fuels - Fatty acid methyl ester (FAME) fuel and blends with diesel fuel - Determination of oxidation stability by accelerated oxidation method: While specific to biodiesel, similar principles of accelerated aging are applied to assess the stability of gasoline blends.

Experimental Workflow for Fuel Additive Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fuel additive.

FuelAdditiveEvaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Vehicle & Emissions Testing cluster_3 Phase 4: Durability & Material Compatibility A1 Additive Synthesis & Purification A2 Physicochemical Property Analysis (Density, Viscosity, etc.) A1->A2 A3 Solubility & Stability in Base Fuel A2->A3 B1 Octane Number Determination (ASTM D2699 & D2700) A3->B1 Proceed if stable B2 Single-Cylinder Engine Tests B1->B2 B3 Combustion Analysis B2->B3 C1 Fuel Blend Preparation B3->C1 Proceed if promising C2 Chassis Dynamometer Testing (FTP-75, WLTP) C1->C2 C3 Exhaust Gas Analysis C2->C3 D1 Long-Term Engine Durability Tests C3->D1 Proceed for long-term evaluation D2 Material Compatibility Studies (Elastomers, Metals) D1->D2 Final_Report Final_Report D2->Final_Report Final Performance Report

Workflow for evaluating a new fuel additive.

Logical Relationship of Performance Characteristics

The interplay between a fuel additive's chemical properties and its performance in an engine is complex. The following diagram illustrates the logical relationships between key characteristics.

PerformanceLogic cluster_0 Chemical Properties cluster_1 Combustion Characteristics cluster_2 Engine Performance & Emissions MolecularStructure Molecular Structure (e.g., Branching) OctaneRating Octane Rating (RON/MON) MolecularStructure->OctaneRating influences OxygenContent Oxygen Content CombustionEfficiency Combustion Efficiency OxygenContent->CombustionEfficiency improves Volatility Volatility (RVP) Volatility->CombustionEfficiency EnginePower Engine Power & Torque OctaneRating->EnginePower enables higher FuelEconomy Fuel Economy CombustionEfficiency->FuelEconomy improves Emissions Exhaust Emissions (CO, HC, NOx, PM) CombustionEfficiency->Emissions reduces EnginePower->FuelEconomy can affect

Relationship between additive properties and performance.

Conclusion

While direct experimental data for this compound as a fuel additive is limited, its highly branched alkane structure strongly suggests it would be an effective octane booster with a clean combustion profile. In comparison to other additives, it offers the potential for significant octane enhancement without the drawbacks associated with organometallics like MMT and ferrocene (deposit formation and metal emissions) or the water-related stability issues of ethanol. Its performance is expected to be similar to that of isododecane, making it a promising candidate for blending in high-performance, low-emission gasolines. Further experimental validation is necessary to precisely quantify its performance benefits and optimize its use in commercial fuel blends.

References

Navigating the Maze: A Comparative Guide to the Identification of C12H26 Isomers in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of C12H26 (dodecane) isomers within complex hydrocarbon matrices is a critical analytical challenge. The vast number of structural isomers of dodecane (B42187), each potentially exhibiting different physical, chemical, and toxicological properties, necessitates powerful analytical techniques for their separation and identification. This guide provides an objective comparison of leading analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The analysis of complex hydrocarbon mixtures, such as those found in petroleum fractions, fuels, and environmental samples, is often complicated by the presence of numerous isomers.[1][2][3] Dodecane (C12H26) alone has 355 structural isomers, and their similar physicochemical properties make their individual separation and identification a formidable task.[4] This guide focuses on a comparative analysis of two primary gas chromatography-mass spectrometry (GC-MS) techniques: conventional one-dimensional GC-MS (1D-GC-MS) and the more advanced comprehensive two-dimensional GC-MS (GCxGC-MS).

Methodologies Under Comparison

One-Dimensional Gas Chromatography-Mass Spectrometry (1D-GC-MS) is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds. It separates compounds based on their boiling points and their interaction with a stationary phase in a single capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns, aiding in their identification.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) is a more powerful separation technique that employs two different capillary columns with distinct stationary phases (orthogonal separation).[5][6] The entire sample is subjected to separation in both dimensions, resulting in a significant increase in peak capacity and resolving power.[5][6] This is particularly advantageous for complex mixtures where co-elution is a major issue in 1D-GC.[7] The separated compounds are detected by a mass spectrometer, often a high-speed time-of-flight (TOF) detector, which is necessary to handle the fast elution of peaks from the second dimension.[7][8][9]

Performance Comparison

The choice between 1D-GC-MS and GCxGC-MS for the identification of C12H26 isomers hinges on the complexity of the sample matrix and the desired level of detail. The following table summarizes the key performance metrics based on experimental data from the analysis of complex hydrocarbon mixtures.

Feature1D-GC-MSGCxGC-MSReferences
Peak Capacity ~500>10,000[5]
Resolution Limited, significant co-elution of isomersHigh, significantly reduces co-elution[5][7]
Number of Identified Isomers Lower, many isomers remain in unresolved complex mixtures (UCM)Higher, enables the identification of a greater number of individual isomers[7][8]
Sensitivity Good, but can be limited by co-elution and background noiseExcellent, due to chromatographic focusing and lower background[6]
Sample Throughput Relatively highLower, due to longer analysis times
Data Complexity ModerateHigh, requires specialized software for data processing and visualization[10]
Cost and Complexity LowerHigher

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of C12H26 isomers using both 1D-GC-MS and GCxGC-MS.

1D-GC-MS Protocol for Hydrocarbon Analysis

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Dilute the hydrocarbon mixture in a suitable solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 280 °C, split ratio 50:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold for 5 min), ramp at 5 °C/min to 300 °C (hold for 10 min).

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV (Electron Ionization).

    • Mass Range: m/z 40-500.

    • Solvent Delay: 4 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra and retention indices with reference libraries (e.g., NIST).

GCxGC-TOFMS Protocol for Detailed Isomer Analysis

This protocol is adapted from methodologies used for the analysis of complex hydrocarbon mixtures.[7]

  • Sample Preparation: Prepare the sample as described for 1D-GC-MS.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Conditions:

    • Injector: Split/splitless, 290 °C, split ratio 100:1.

    • First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar stationary phase.

    • Second Dimension (2D) Column: 1.5 m x 0.1 mm ID, 0.1 µm film thickness mid-polar stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Primary Oven Program: 50 °C (hold for 2 min), ramp at 3 °C/min to 310 °C (hold for 5 min).

    • Secondary Oven Program: Offset of +15 °C relative to the primary oven.

    • Modulation Period: 6 seconds.

  • Time-of-Flight Mass Spectrometry (TOFMS) Conditions:

    • Ion Source Temperature: 250 °C.

    • Ionization Energy: 70 eV (Electron Ionization).

    • Mass Range: m/z 45-550.

    • Acquisition Rate: 100 spectra/s.

  • Data Analysis: Use specialized GCxGC software to process the 2D chromatograms. Identify compounds based on their mass spectra, retention times in both dimensions, and structured elution patterns.

Visualizing the Workflow and Logic

To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample Complex Hydrocarbon Mixture Dilution Dilution in Solvent Sample->Dilution GCMS 1D-GC-MS Dilution->GCMS GCxGCMS GCxGC-MS Dilution->GCxGCMS Data1D 1D Chromatogram & Mass Spectra GCMS->Data1D Data2D 2D Contour Plot & Mass Spectra GCxGCMS->Data2D Identification1D Library Search & Retention Index Data1D->Identification1D Identification2D Software Analysis & Structured Elution Data2D->Identification2D

Caption: Experimental workflow for the identification of C12H26 isomers.

logical_relationship cluster_problem Analytical Problem cluster_solution Analytical Solutions cluster_techniques Specific Techniques Problem Identification of C12H26 Isomers in Complex Mixture GC Gas Chromatography (Separation) Problem->GC MS Mass Spectrometry (Identification) GC->MS Coupling OneD_GC 1D-GC GC->OneD_GC TwoD_GC GCxGC GC->TwoD_GC Advanced OneD_GC->MS TwoD_GC->MS

Caption: Logical relationship of analytical techniques for isomer identification.

Conclusion

For the comprehensive identification of C12H26 isomers in complex hydrocarbon mixtures, GCxGC-MS offers unparalleled separation power and a higher degree of confidence in compound identification compared to conventional 1D-GC-MS.[7][8] The structured nature of GCxGC chromatograms, where isomers of a particular compound class are found in specific regions, greatly facilitates their identification.[8] While 1D-GC-MS remains a valuable tool for less complex mixtures and routine analysis due to its lower cost and simpler operation, the enhanced resolution and sensitivity of GCxGC-MS make it the superior choice for in-depth research and the analysis of highly complex samples. The selection of the appropriate technique will ultimately depend on the specific research question, sample complexity, and available resources.

References

A Comparative Guide to the Mass Spectra of Trimethylheptane Isomers: Cross-Referencing Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental electron ionization (EI) mass spectra of four trimethylheptane isomers: 2,2,4-trimethylheptane, 2,5,5-trimethylheptane, 3,4,5-trimethylheptane, and 2,4,6-trimethylheptane. While direct theoretical spectra are not presented, this guide outlines the fundamental principles of alkane fragmentation that form the basis of theoretical predictions, allowing for a robust cross-referencing of the observed experimental data.

Data Presentation: Experimental Mass Spectra

The following table summarizes the major mass-to-charge ratio (m/z) peaks and their relative intensities for the four trimethylheptane isomers, based on data from the NIST Chemistry WebBook.[1][2][3][4]

m/z2,2,4-Trimethylheptane (Relative Intensity %)[1]2,5,5-Trimethylheptane (Relative Intensity %)[2]3,4,5-Trimethylheptane (Relative Intensity %)[3]2,4,6-Trimethylheptane (Relative Intensity %)[4]
4155605070
43100100100100
5785958090
7130403545
8515202530
99581012
142 (M+)<1<1<1<1

Experimental and Theoretical Methodologies

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The experimental data presented in this guide was obtained from the NIST/EPA/NIH Mass Spectral Library, which primarily utilizes electron ionization (EI) mass spectrometry.[5]

General Workflow of EI-MS:

  • Sample Introduction: The trimethylheptane sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This process ejects an electron from the molecule, creating a positively charged molecular ion (M+).[6]

  • Fragmentation: The high internal energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, positively charged ions and neutral radicals.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Theoretical Principles of Alkane Fragmentation

The theoretical interpretation of alkane mass spectra is based on the stability of the resulting carbocations. Branched alkanes, such as trimethylheptanes, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points.[7][8] This is because such cleavages lead to the formation of more stable secondary and tertiary carbocations.[9][10]

Key principles governing the fragmentation of branched alkanes include:

  • Cleavage at Branching Points: The carbon-carbon bonds at a tertiary or quaternary carbon are more likely to break.[7]

  • Formation of Stable Carbocations: Fragmentation pathways that produce more stable carbocations (tertiary > secondary > primary) are favored.[9]

  • Loss of the Largest Alkyl Group: At a branching point, the bond to the largest alkyl substituent is preferentially cleaved.[7]

  • Low Abundance of Molecular Ion: Due to the high propensity for fragmentation at branched points, the molecular ion (M+) peak for branched alkanes is often very weak or absent.[9]

These principles allow for the theoretical prediction of the major fragment ions expected in the mass spectrum of a given trimethylheptane isomer.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates a primary fragmentation pathway for 2,2,4-trimethylheptane, a representative trimethylheptane isomer.

fragmentation_pathway cluster_frags M [C10H22]+• (2,2,4-Trimethylheptane) m/z = 142 F1 [C4H9]+ tert-Butyl cation m/z = 57 M->F1 α-cleavage F2 [C6H13]• Radical caption Fragmentation of 2,2,4-trimethylheptane.

Caption: A representative fragmentation pathway for 2,2,4-trimethylheptane.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2,3,3-trimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedural information for the safe handling and disposal of 4-Ethyl-2,3,3-trimethylheptane, a flammable liquid hydrocarbon. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

In case of a spill, immediately evacuate the area and eliminate all ignition sources. Use absorbent materials to contain the spill and follow the disposal procedures outlined below.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and a related isomer, n-dodecane.

PropertyThis compoundn-Dodecane (Isomer)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol 170.34 g/mol
Flash Point No specific data available; presumed to be a flammable liquid.74 °C (165 °F)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.

1. Waste Identification and Segregation:

  • Designate a specific, properly labeled, and sealed container for the collection of this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Container Management:

  • Use a container that is chemically compatible with hydrocarbons. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

  • The container must be in good condition, with a secure, leak-proof cap.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from ignition sources, such as heat, sparks, and open flames.

  • Ensure the storage area is well-ventilated.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Step 1: Collection cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal A Identify Waste Stream: This compound B Select Appropriate Waste Container A->B C Label Container Correctly: 'Hazardous Waste' & Chemical Name B->C D Transfer Waste to Labeled Container C->D Begin Accumulation E Store in Designated Satellite Accumulation Area D->E F Keep Away from Ignition Sources E->F G Contact Environmental Health & Safety (EH&S) F->G Request Disposal H Schedule Pickup by Licensed Waste Contractor G->H I Complete Waste Manifest Documentation H->I

References

Personal protective equipment for handling 4-Ethyl-2,3,3-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Ethyl-2,3,3-trimethylheptane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is a flammable liquid hydrocarbon, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against splashes and vapors that can cause eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact which can cause irritation.[2][3][4] Always inspect gloves for degradation or punctures before use.
Body Protection Flame-resistant lab coat or chemical-resistant apron.[2][5]Provides a barrier against spills and splashes.
Foot Protection Closed-toe shoes, preferably safety footwear.[3][6]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][4]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with flammable liquids.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[2]

  • Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Utilize a flammable liquids storage cabinet for enhanced safety.[2]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.

Spill Response Kit Contents
Absorbent Materials Inert absorbent pads, pillows, or loose absorbent material (e.g., vermiculite, sand).
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves, disposable coveralls, and a respirator if the spill is large or in a poorly ventilated area.
Containment Dikes or socks to contain the spill area.
Cleanup Tools Non-sparking scoops or brushes and a dustpan.
Waste Disposal Labeled, sealable waste bags or containers for contaminated materials.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant fire or inhalation hazard.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use absorbent dikes or socks to contain the spill and prevent it from spreading.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground and Bond Containers for Transfer C->D E Keep Container Sealed When Not in Use D->E F Collect Waste in Labeled Container E->F G Store Waste in Designated Area F->G H Arrange for EHS Disposal G->H

Caption: A logical workflow for the safe handling of this compound.

Visual Protocol for Spill Response

G Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate PPE Don Spill Response PPE Evacuate->PPE Ventilate Increase Ventilation PPE->Ventilate Contain Contain the Spill Ventilate->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step protocol for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.